5-benzyl-1H-1,2,4-triazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-benzyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLMSZQOJZAPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360478 | |
| Record name | 5-benzyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22819-07-4 | |
| Record name | 3-(Phenylmethyl)-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22819-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-benzyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22819-07-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Benzyl-1H-1,2,4-triazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-benzyl-1H-1,2,4-triazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details a probable synthetic route, based on established methodologies for analogous compounds, and outlines the expected characterization data.
Introduction
This compound is a versatile intermediate featuring a 1,2,4-triazole core. This scaffold is of significant interest in drug discovery due to its ability to participate in hydrogen bonding and its isosteric relationship with other functional groups. Derivatives of 3-amino-1,2,4-triazoles have shown a wide range of biological activities, including anti-inflammatory and antifungal properties.[1] A robust understanding of the synthesis and physicochemical properties of this compound is crucial for its effective application in the development of novel therapeutics and functional materials.
Synthesis of this compound
A direct and specific experimental protocol for the synthesis of this compound is not extensively detailed in the readily available scientific literature. However, a highly plausible and efficient method involves the condensation of a carboxylic acid with an aminoguanidine salt, a common and effective strategy for the preparation of 3-amino-5-substituted-1,2,4-triazoles.
A proposed synthetic pathway is the reaction of phenylacetic acid with aminoguanidine bicarbonate under microwave irradiation, which is known to facilitate the synthesis of similar 5-substituted 3-amino-1,2,4-triazoles.[2]
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound.
Proposed Experimental Protocol
This protocol is adapted from a general method for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.[2]
-
Reaction Setup: In a sealed microwave reaction vial, combine phenylacetic acid (1.0 eq), aminoguanidine bicarbonate (1.1 eq), and a suitable acid catalyst (e.g., a catalytic amount of hydrochloric acid).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 150-180 °C) for a specified duration (e.g., 30-60 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction vial to room temperature. Dilute the mixture with water and basify with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Characterization
Physicochemical Properties
| Property | Predicted/Expected Value |
| Molecular Formula | C₉H₁₀N₄ |
| Molecular Weight | 174.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Solubility | Soluble in polar organic solvents |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.9 | br s | 1H | NH (triazole) |
| ~7.3 | m | 5H | Ar-H |
| ~5.7 | br s | 2H | NH₂ |
| ~3.8 | s | 2H | CH₂ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C5 (triazole) |
| ~155 | C3 (triazole) |
| ~138 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~126 | Ar-CH |
| ~32 | CH₂ |
Table 3: Expected IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3200 | N-H stretching (NH and NH₂) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| ~1630 | N-H bending (NH₂) |
| ~1580 | C=N stretching (triazole ring) |
| ~1490, 1450 | C=C stretching (aromatic ring) |
Mass Spectrometry: The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 175.09.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide outlines a feasible synthetic approach and the expected analytical characterization for this compound. While a specific, detailed experimental protocol is not prevalent in the literature, the proposed microwave-assisted condensation of phenylacetic acid and aminoguanidine bicarbonate represents a logical and efficient route. The provided predicted spectral data serves as a valuable reference for researchers working on the synthesis and application of this important heterocyclic compound. Further experimental validation is necessary to confirm the precise reaction conditions and physicochemical properties.
References
An In-depth Technical Guide on the Chemical Properties and Structure of 5-benzyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of 5-benzyl-1H-1,2,4-triazol-3-amine. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, exhibiting notable anti-inflammatory and antifungal potential.[1]
Chemical Properties and Structure
This compound is a yellowish-white crystalline powder.[1] Its chemical structure features a five-membered 1,2,4-triazole ring substituted with a benzyl group at position 5 and an amine group at position 3. The presence of the triazole ring and the amino group makes it a valuable scaffold in medicinal chemistry, enabling hydrogen bonding and enhancing its reactivity for the synthesis of more complex bioactive molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₄ | Chem-Impex[1] |
| Molecular Weight | 174.21 g/mol | Chem-Impex[1] |
| Melting Point | 164-172 °C | Chem-Impex[1] |
| Boiling Point | Estimated >300 °C | (Estimation based on related triazole structures) |
| Solubility | Soluble in DMSO and DMF. Moderate solubility in water and ethanol, with solubility increasing with temperature. | (Inference from related triazole compounds)[2][3] |
| pKa | Estimated 2-3 and 9-10 for protonated and neutral species respectively. | (Estimation based on 1,2,4-triazole derivatives)[4] |
Spectroscopic and Structural Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations and Assignments |
| ¹H NMR | Expected signals include: aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), methylene protons of the benzyl group (singlet, ~4.0 ppm), amine protons (broad singlet, exchangeable with D₂O), and a triazole NH proton (broad singlet, exchangeable with D₂O).[5][6][7][8] |
| ¹³C NMR | Expected signals include: aromatic carbons of the benzyl group (~126-138 ppm), methylene carbon of the benzyl group (~35 ppm), and carbons of the triazole ring (~150-160 ppm).[5][6][7][8] |
| IR Spectroscopy (KBr) | Characteristic absorption bands are expected for: N-H stretching of the amino and triazole groups (~3100-3400 cm⁻¹), C-H stretching of the aromatic and methylene groups (~2900-3100 cm⁻¹), C=N stretching of the triazole ring (~1600-1650 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹).[7] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 174. Fragmentation would likely involve the loss of the benzyl group or cleavage of the triazole ring.[6] |
Experimental Protocols
3.1. Synthesis of this compound
A plausible and efficient synthesis of this compound can be adapted from established methods for related 3,5-disubstituted-1,2,4-triazoles.[9][10]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Methodology:
-
Synthesis of Phenylacetyl-thiosemicarbazide: To a stirred solution of thiosemicarbazide in anhydrous acetone, an equimolar amount of phenylacetyl chloride is added dropwise at room temperature. The mixture is stirred for 2-4 hours. The resulting precipitate is filtered, washed with cold water, and dried to yield phenylacetyl-thiosemicarbazide.
-
Cyclization to 5-benzyl-4H-1,2,4-triazole-3-thiol: The phenylacetyl-thiosemicarbazide is suspended in an aqueous solution of sodium hydroxide (e.g., 2N) and refluxed for 4-6 hours. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to give 5-benzyl-4H-1,2,4-triazole-3-thiol.
-
Amination to this compound: The thiol is dissolved in ethanol, and an excess of aqueous ammonia and hydrogen peroxide is added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the final product.
3.2. Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
Biological Activities and Signaling Pathways
Derivatives of 1,2,4-triazole are known to possess a wide range of biological activities, including anti-inflammatory and antifungal properties.[11][12]
4.1. Anti-inflammatory Activity
The anti-inflammatory effects of 1,2,4-triazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[2][11][13]
Inhibitory Action on Pro-inflammatory Pathways
Caption: Inhibition of COX and LOX pathways by this compound.
4.2. Antifungal Activity
The antifungal mechanism of many triazole-based drugs involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, they target the enzyme lanosterol 14α-demethylase (CYP51).[14]
Mechanism of Antifungal Action
Caption: Inhibition of ergosterol biosynthesis by this compound.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and promising biological activities. Its structural features make it an ideal candidate for further derivatization to develop novel therapeutic agents with enhanced efficacy and selectivity. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of heterocyclic compounds.
References
- 1. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C10H11N5O | CID 225435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 32515-07-4 | Benchchem [benchchem.com]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. rsc.org [rsc.org]
- 7. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][1,2,4]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 5-benzyl-1H-1,2,4-triazol-3-amine (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-benzyl-1H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry and drug development. The document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the underlying experimental protocols.
Introduction
This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, which are recognized for their wide range of biological activities.[1] The 3-amino-1,2,4-triazole motif is a valuable pharmacophore due to its physicochemical properties that can enhance solubility and bioavailability.[1] Accurate structural elucidation and characterization are critical for understanding its biological activity and for drug development purposes. This guide focuses on the key spectroscopic techniques used for this characterization.
Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.7 | Broad Singlet | 1H | NH (Triazole ring) |
| ~7.3 | Multiplet | 5H | Ar-H (Phenyl ring) |
| ~5.4 | Singlet | 2H | NH₂ (Amino group) |
| ~4.4 | Singlet | 2H | CH₂ (Benzyl group) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~161 | C5 (Triazole ring) |
| ~157 | C3 (Triazole ring) |
| ~135 | C (Quaternary, Phenyl) |
| ~129 | CH (Phenyl) |
| ~128 | CH (Phenyl) |
| ~127 | CH (Phenyl) |
| ~59 | CH₂ (Benzyl group) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (NH and NH₂) |
| 3100 - 3000 | Medium | C-H stretching (Aromatic) |
| 2950 - 2850 | Medium | C-H stretching (Aliphatic) |
| 1650 - 1600 | Strong | C=N stretching (Triazole ring) |
| 1600 - 1450 | Medium to Strong | C=C stretching (Aromatic ring) |
| 1400 - 1200 | Medium | C-N stretching |
| 750 - 700 | Strong | C-H out-of-plane bending (Monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₀N₄), the expected molecular weight is approximately 174.21 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 174 | [M]⁺ (Molecular ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from benzyl fragmentation) |
| 83 | [C₂H₃N₄]⁺ (Fragment from triazole ring) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of triazole derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[1]
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).[1]
References
The Multifaceted Mechanism of Action of 5-Benzyl-1H-1,2,4-triazol-3-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-benzyl-1H-1,2,4-triazol-3-amine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core have demonstrated potent efficacy in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides an in-depth exploration of the mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity: Induction of Apoptosis and Tubulin Polymerization Inhibition
A significant area of investigation for this compound derivatives is their potential as anticancer agents. These compounds have been shown to exert cytotoxic effects against a range of human cancer cell lines. The primary mechanisms underpinning their anticancer activity include the induction of apoptosis and the inhibition of tubulin polymerization.
Quantitative Anticancer Activity Data
The in vitro anticancer efficacy of various this compound and related triazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes the cytotoxic activities of representative compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BCTA | A549 (Lung) | 1.09 | [1] |
| NCI-H460 (Lung) | 2.01 | [1] | |
| NCI-H23 (Lung) | 3.28 | [1] | |
| Compound 4c | A549 (Lung) | 1.09 | [1] |
| Compound 4g | HCT-116 (Colon) | 1.09 ± 0.17 | |
| Compound 4i | SNB-75 (CNS) | <10 | [2] |
| UO-31 (Renal) | <10 | [2] | |
| CCRF-CEM (Leukemia) | <10 | [2] | |
| Compound 7 | HepG2 (Liver) | 17.69 - 25.4 | [3] |
| MCF7 (Breast) | 17.69 - 27.09 | [3] | |
| Compound T2 | HCT116 (Colon) | 3.84 | [4] |
| Compound T7 | HCT116 (Colon) | 3.25 | [4] |
Note: BCTA is 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine. The table includes data for closely related and illustrative 1,2,4-triazole derivatives to provide a broader context.
Mechanism of Action: Apoptosis Induction
Several studies indicate that these derivatives induce programmed cell death, or apoptosis, in cancer cells. For instance, the potent derivative BCTA has been shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein Bcl-2. This shift in the BAX/Bcl-2 ratio leads to the activation of the caspase cascade, culminating in the execution of apoptosis.
Mechanism of Action: Tubulin Polymerization Inhibition
Molecular docking studies have suggested that some this compound analogs may bind to the colchicine-binding site of β-tubulin. This interaction disrupts the dynamics of microtubule assembly and disassembly, which is crucial for cell division, leading to cell cycle arrest and subsequent apoptosis.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The cytotoxic activity of the derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Targeting Essential Bacterial Enzymes
Derivatives of this compound have demonstrated notable activity against a variety of bacterial and fungal pathogens. Their mechanism of action in this context often involves the inhibition of enzymes that are critical for microbial survival.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Schiff Bases of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | S. aureus | Zone of inhibition: 20-27 mm | [5] |
| E. coli | Zone of inhibition: 20-27 mm | [5] | |
| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli | 5 | [5] |
| B. subtilis | 5 | [5] | |
| Ofloxacin-1,2,4-triazole hybrids | S. aureus | 0.25 - 1 | [5] |
| E. coli | 0.25 - 1 | [5] |
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Some 1,2,4-triazole derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids and amino acids in bacteria.[5] Inhibition of DHFR disrupts these pathways, leading to bacterial cell death.
Mechanism of Action: DNA Gyrase Inhibition
Fluoroquinolone-triazole hybrids have been shown to inhibit DNA gyrase, a topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[5] This inhibition leads to the cessation of bacterial growth and division.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the derivatives is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition: A Versatile Mode of Action
Beyond their anticancer and antimicrobial properties, this compound derivatives have been found to inhibit a variety of other enzymes, highlighting their potential in treating a range of diseases.
Quantitative Enzyme Inhibition Data
| Target Enzyme | Derivative Class | IC50 | Reference |
| Xanthine Oxidase | 5-benzyl-3-pyridyl-1H-1,2,4-triazole | 0.16 µM (for compound 1h) | [6] |
| α-Glucosidase | 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione | 36.11 µg/mL | [7] |
| Protein Kinase | 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones | MIC: 50 µ g/disc | [7] |
Mechanism of Action: Xanthine Oxidase Inhibition
Certain derivatives have been designed as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism that produces uric acid.[6] By inhibiting this enzyme, these compounds can reduce uric acid levels, making them potential therapeutics for gout. Molecular modeling studies suggest that these compounds can fit into the binding pocket of xanthine oxidase.
Mechanism of Action: α-Glucosidase Inhibition
Some derivatives have shown significant inhibitory activity against α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[7] Inhibition of this enzyme can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes.
Experimental Protocol: Xanthine Oxidase Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture containing phosphate buffer (pH 7.5), xanthine oxidase, and the test compound is prepared.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, xanthine.
-
Monitoring the Reaction: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
Conclusion
The this compound core represents a versatile and promising scaffold in drug discovery. Derivatives based on this structure exhibit a wide array of biological activities through diverse mechanisms of action, including the induction of apoptosis in cancer cells, the inhibition of essential microbial enzymes, and the modulation of key enzymes involved in metabolic diseases. The data and protocols presented in this guide underscore the therapeutic potential of this class of compounds and provide a solid foundation for further research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 4. apec.org [apec.org]
- 5. benchchem.com [benchchem.com]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5-benzyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 5-benzyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from structurally related compounds and outlines detailed experimental protocols for the determination of its physicochemical properties. This guide also explores the potential biological activities of this compound, focusing on its putative anti-inflammatory and antifungal mechanisms, supported by signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers engaged in the development and characterization of novel triazole-based compounds.
Introduction
This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold known for its diverse biological activities. The presence of a benzyl group and an amino substituent on the triazole ring suggests potential for various intermolecular interactions, influencing its solubility and stability, which are critical parameters in drug development. Understanding these properties is paramount for formulation design, pharmacokinetic profiling, and ensuring the shelf-life of potential therapeutic agents. This guide aims to provide a foundational understanding of these characteristics and the methodologies to empirically determine them.
Physicochemical Properties
Predicted Solubility Profile
Based on the "like dissolves like" principle, a qualitative solubility profile for this compound can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The amino and triazole groups can form hydrogen bonds with protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can act as hydrogen bond acceptors and have high polarity. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The benzyl group may allow for some interaction with these solvents. |
Comparative Solubility Data of Related Triazole Derivatives
To provide a quantitative context, the following table summarizes the reported aqueous solubility of a structurally related compound.
Table 2: Aqueous Solubility of a Structurally Related Triazole Derivative
| Compound | Structure | Aqueous Solubility (mg/L) | Reference |
| 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C₁₀H₁₁N₅O | 297.6 | --INVALID-LINK-- |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.
Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery to quickly assess solubility.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.
-
Analysis: Analyze the plate using a nephelometer to measure light scattering, which indicates the presence of precipitate. Alternatively, filter the samples and analyze the filtrate by HPLC-UV to quantify the concentration of the dissolved compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol).
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Stability Profile
The stability of a drug candidate is a critical attribute that influences its shelf-life and clinical viability. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions.
Predicted Stability
The 1,2,4-triazole ring is generally considered a stable aromatic system. However, the amino and benzyl substituents may be susceptible to degradation under certain conditions. Based on general chemical principles and data from related compounds, the following predictions can be made:
-
Thermal Stability: Triazole derivatives often exhibit good thermal stability.[1][2]
-
pH Stability: The amino group may be susceptible to degradation at extreme pH values. The compound is expected to be most stable at a neutral pH.
-
Oxidative Stability: The benzyl group and the amino group could be susceptible to oxidation.
-
Photostability: Aromatic systems can be susceptible to photodegradation.
Comparative Stability Data of a Related Triazole Derivative
Table 3: Stability Information for a Structurally Related Triazole Derivative
| Compound | Stability Profile | Incompatibilities |
| 1H-1,2,4-Triazol-5-amine | Stable | Iron, copper, aluminum, acids, alkalies, strong oxidizing agents, acid chlorides, acid anhydrides. |
Experimental Protocols for Stability Assessment
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate thermal stability.
TGA Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Interpretation: Record the weight loss as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.
DSC Protocol:
-
Sample Preparation: Seal a small amount of the compound in a DSC pan.
-
Analysis: Heat the sample at a controlled rate.
-
Data Interpretation: Record the heat flow to the sample. Endothermic peaks can indicate melting, while exothermic peaks can indicate decomposition.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways.
Protocol:
-
Stress Conditions: Expose solutions of this compound to a variety of stress conditions as recommended by ICH guidelines, including:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat in solid state and in solution.
-
Photolytic: Expose to UV and visible light.
-
-
Time Points: Sample the solutions at various time points.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: If significant degradation is observed, identify the structure of the degradation products using techniques like LC-MS/MS and NMR.
Potential Biological Activities and Signaling Pathways
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including anti-inflammatory and antifungal effects.
Anti-inflammatory Activity: COX-2 Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Some triazole derivatives have been reported as selective COX-2 inhibitors.[3][4] The proposed mechanism involves the binding of the triazole derivative to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Proposed COX-2 Inhibition Pathway.
Antifungal Activity: CYP51 Inhibition
Azole antifungals are a major class of drugs that target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][5] The nitrogen atoms in the triazole ring are thought to coordinate with the heme iron in the active site of CYP51, inhibiting its function and disrupting fungal cell membrane integrity.
References
- 1. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Potential Biological Activities of 5-benzyl-1H-1,2,4-triazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological properties. This technical guide focuses on the core structure of 5-benzyl-1H-1,2,4-triazol-3-amine, a compound of significant interest due to the established biological activities of its derivatives. While comprehensive data on the parent compound is limited, this document consolidates the known activities of its close structural analogs, providing a foundation for future research and drug development endeavors. The information presented herein encompasses potential antioxidant, enzyme inhibitory, and cytotoxic activities, supported by detailed experimental protocols and a proposed signaling pathway.
Quantitative Biological Activity Data
Direct quantitative biological activity data for this compound is not extensively available in the current literature. However, studies on its thione derivative, 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione, offer valuable insights into the potential bioactivities of the core structure. The following table summarizes the reported inhibitory concentrations (IC50) and lethal concentrations (LC50) for this key analog.
| Compound | Assay | Target/Organism | IC50 (µg/mL) | LC50 (µg/mL) | Reference |
| 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione | DPPH Free Radical Scavenging | DPPH Radical | 94.87 | - | [1] |
| 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione | α-Glucosidase Inhibition | α-Glucosidase | 36.11 | - | [1] |
| 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione | Brine Shrimp Lethality Assay | Brine Shrimp | - | 32.94 | [1] |
| 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione | Protein Kinase Inhibitory Assay | Protein Kinase | 50 (MIC) | - | [1] |
Note: The data presented is for a thione derivative and should be considered as indicative of the potential activity of the parent amine compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound and its derivatives.
DPPH Free Radical Scavenging Assay
This assay assesses the antioxidant potential of a compound by measuring its ability to scavenge the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical.
-
Reagents and Materials:
-
DPPH (1,1-diphenyl-2-picryl-hydrazyl) solution (e.g., 0.1 mM in methanol)
-
Test compound solutions at various concentrations
-
Methanol (or other suitable solvent)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well microplate, add a specific volume of each concentration of the test compound or positive control to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.[1]
-
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme, which is relevant for its potential as an antidiabetic agent.
-
Reagents and Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound solutions at various concentrations
-
Acarbose (as a positive control)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add the test compound or acarbose at various concentrations to the wells of a 96-well plate.
-
Add the α-glucosidase solution to each well and incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a specified duration (e.g., 20 minutes).
-
Stop the reaction by adding the Na2CO3 solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
The IC50 value is calculated from the dose-response curve.[1]
-
Brine Shrimp Lethality Assay
This is a simple, rapid, and low-cost preliminary toxicity screening method.
-
Reagents and Materials:
-
Brine shrimp (Artemia salina) eggs
-
Artificial seawater
-
Test compound solutions at various concentrations
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Vials or multi-well plates
-
Light source
-
-
Procedure:
-
Hatch the brine shrimp eggs in artificial seawater for 24-48 hours to obtain nauplii.
-
Prepare various concentrations of the test compound in seawater (using DMSO to aid dissolution, if necessary).
-
Place a specific number of nauplii (e.g., 10-15) into each vial or well containing the test solutions.
-
Incubate for 24 hours under a light source.
-
Count the number of surviving nauplii in each vial.
-
The percentage of mortality is calculated for each concentration.
-
The LC50 value (the concentration that kills 50% of the nauplii) is determined using probit analysis or a similar statistical method.[1]
-
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, studies on structurally related triazole derivatives suggest a potential role in the induction of apoptosis. A common mechanism for anticancer agents is the targeting of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.
The diagram above illustrates a plausible mechanism where a 1,2,4-triazole derivative inhibits the anti-apoptotic protein Bcl-2. This inhibition prevents Bcl-2 from sequestering the pro-apoptotic protein Bax. Free Bax can then translocate to the mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which in turn activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death or apoptosis.
This workflow outlines a logical progression for the biological evaluation of this compound and its analogs, starting from initial in vitro screening to more detailed mechanistic studies for promising candidates.
Conclusion
This compound represents a core structure with significant potential for the development of novel therapeutic agents. While direct biological data for this specific molecule is sparse, the activities of its close derivatives, particularly in the realms of antioxidant, enzyme inhibitory, and cytotoxic effects, strongly warrant further investigation. The provided experimental protocols offer a robust framework for such studies. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to fully elucidate its therapeutic potential and mechanisms of action, with a particular focus on apoptosis-related signaling pathways.
References
Exploring the Structure-Activity Relationship of 5-benzyl-1H-1,2,4-triazol-3-amine Analogs as Antifungal Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with many clinically successful drugs featuring this heterocyclic core.[1] This guide delves into the structure-activity relationship (SAR) of 5-benzyl-1H-1,2,4-triazol-3-amine analogs, a promising class of compounds for the development of novel antifungal therapeutics. While direct and extensive SAR studies on this specific core are limited, this paper will synthesize available data on structurally related triazole derivatives to provide insights into the key structural features influencing antifungal potency. The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[2][3][4]
Data Presentation: Antifungal Activity of Structurally Related Triazole Analogs
Due to the limited availability of a comprehensive SAR study on the this compound core, this section presents data from a series of structurally related 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which incorporate a key benzyl moiety. These compounds, analogs of the widely used antifungal drug fluconazole, provide valuable insights into the impact of substitutions on the benzyl ring on antifungal activity.[5] The in vitro antifungal activities are reported as Minimum Inhibitory Concentration (MIC₈₀) in μg/mL against various pathogenic fungi.[5]
| Compound ID | R (Substitution on Benzyl Ring) | C. albicans 14053 (MIC₈₀ µg/mL) | M. gypseum 14683 (MIC₈₀ µg/mL) | C. parapsilosis 14054 (MIC₈₀ µg/mL) | T. rubrum 14681 (MIC₈₀ µg/mL) |
| 1a | H | 0.25 | 0.06 | 0.5 | 0.125 |
| 1b | 3-F | >64 | 1 | >64 | >64 |
| 1c | 4-F | 16 | 0.5 | 16 | 8 |
| 1d | 2-Cl | 4 | 0.25 | 4 | 2 |
| 1e | 3-Cl | 1 | 0.125 | 1 | 0.5 |
| 1f | 4-Cl | 0.5 | 0.125 | 0.5 | 0.25 |
| 1g | 2-Br | 1 | 0.125 | 1 | 0.5 |
| 1h | 3-Br | 0.25 | 0.06 | 0.5 | 0.125 |
| 1i | 4-Br | 0.5 | 0.125 | 0.5 | 0.25 |
| 1j | 2-CH₃ | 8 | 0.5 | 8 | 4 |
| 1k | 3-CH₃ | 16 | 1 | 16 | 8 |
| 1l | 4-CH₃ | 4 | 0.25 | 4 | 2 |
| 1m | 2-OCH₃ | 32 | 2 | 32 | 16 |
| 1n | 3-OCH₃ | >64 | 4 | >64 | >64 |
| 1o | 4-OCH₃ | 16 | 1 | 16 | 8 |
| 1p | 3-CF₃ | 1 | 0.125 | 1 | 0.5 |
| 1q | 4-CF₃ | 0.5 | 0.06 | 0.5 | 0.125 |
| 1r | 3,4-diCl | 0.5 | 0.06 | 0.5 | 0.125 |
| Fluconazole (FCZ) | - | 1 | 16 | 2 | 4 |
| Itraconazole (ICZ) | - | 0.125 | 0.06 | 0.25 | 0.125 |
| Voriconazole (VCZ) | - | 0.125 | 0.06 | 0.25 | 0.125 |
Data extracted from Yu, S., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group.[5]
Structure-Activity Relationship Insights:
From the data presented in the table, several key SAR trends can be observed for these benzyl-containing triazole analogs:
-
Halogen Substitution: The presence and position of halogen atoms on the benzyl ring significantly influence antifungal activity.
-
Para- and meta-substituted chloro, bromo, and trifluoromethyl groups (compounds 1f, 1h, 1i, 1p, 1q, 1r ) generally exhibit potent activity, often comparable or superior to fluconazole.
-
Ortho-substitution (compounds 1d, 1g, 1j, 1m ) tends to decrease activity compared to meta and para isomers.
-
-
Electron-donating vs. Electron-withdrawing Groups:
-
Electron-withdrawing groups like halogens and trifluoromethyl groups appear to be favorable for activity.
-
Electron-donating groups like methyl and methoxy groups (compounds 1j-1o ) generally lead to reduced antifungal potency compared to their halogenated counterparts.
-
-
Unsubstituted Benzyl Ring: The parent compound with an unsubstituted benzyl ring (1a ) demonstrates good broad-spectrum activity, outperforming fluconazole against several tested strains.[5]
Experimental Protocols
General Synthesis of this compound Analogs
While a specific protocol for the synthesis of a library of this compound analogs was not found in a single publication, a general synthetic route can be proposed based on established methods for the synthesis of 3,5-disubstituted-1,2,4-triazoles.
A plausible synthetic route involves:
-
Preparation of Substituted Phenylacetonitriles: The synthesis would begin with commercially available or synthesized substituted benzyl cyanides (phenylacetonitriles).
-
Formation of an Imidate: The substituted phenylacetonitrile can be reacted with an alcohol (e.g., ethanol) in the presence of a strong acid (e.g., HCl gas) to form the corresponding ethyl phenylacetimidate hydrochloride.
-
Cyclization with Aminoguanidine: The imidate is then reacted with aminoguanidine bicarbonate or hydrochloride in a suitable solvent (e.g., pyridine or DMF) under heating to yield the desired this compound analogs.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds can be evaluated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[6][7]
Protocol Outline:
-
Preparation of Stock Solutions: The synthesized compounds and standard antifungal agents (e.g., fluconazole, itraconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Preparation of Microdilution Plates: The compounds are serially diluted in 96-well microtiter plates containing RPMI-1640 medium.[6]
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A standardized inoculum suspension is prepared spectrophotometrically to a concentration of 0.5-2.5 × 10³ CFU/mL.[6]
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.[8]
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the drug-free control well.[7][8] The turbidity can be assessed visually or by using a microplate reader.
Visualization of Key Pathways and Workflows
Signaling Pathway of Azole Antifungal Action
Azole antifungals primarily exert their effect by disrupting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity and function.[2][4]
Caption: Inhibition of lanosterol 14α-demethylase by azole antifungals disrupts ergosterol biosynthesis.
Experimental Workflow for SAR Study
A typical experimental workflow for conducting a structure-activity relationship study of novel antifungal compounds is outlined below.
Caption: A systematic workflow for the discovery and development of novel antifungal agents.
Logical Relationship of SAR Findings
The relationship between the structural modifications on the benzyl ring and the resulting antifungal activity can be summarized in a logical diagram.
Caption: Impact of benzyl ring substitutions on the antifungal activity of triazole analogs.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chemistryjournal.net [chemistryjournal.net]
One-Pot Synthesis of 5-Substituted-3-Amino-1,2,4-Triazoles from Aminoguanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the one-pot synthesis of 5-substituted-3-amino-1,2,4-triazoles, a crucial scaffold in medicinal chemistry, from aminoguanidine and carboxylic acids. This approach offers a streamlined and efficient alternative to traditional multi-step methods.
Introduction
The 1,2,4-triazole ring is a prominent pharmacophore found in a wide array of therapeutic agents. The 3-amino-5-substituted-1,2,4-triazole core, in particular, serves as a versatile building block in the development of novel drugs. Traditional synthetic routes to these compounds often involve multiple steps, including the isolation of intermediate acyl aminoguanidine derivatives, which can be time-consuming and lead to lower overall yields.[1] The one-pot synthesis, particularly through the direct condensation of aminoguanidine with carboxylic acids, presents a more efficient and greener alternative.[1][2] Microwave-assisted synthesis has emerged as a powerful tool in this context, significantly reducing reaction times and improving yields.[1][2]
Reaction Mechanism and Workflow
The one-pot synthesis of 5-substituted-3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acids proceeds via a two-step sequence within a single reaction vessel: acid-catalyzed condensation followed by intramolecular cyclization.
Plausible Reaction Mechanism
The reaction is initiated by the protonation of the carboxylic acid, which then undergoes nucleophilic attack by the terminal nitrogen of aminoguanidine to form a guanyl hydrazide intermediate. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the stable 1,2,4-triazole ring.
Experimental Workflow
The general workflow for the microwave-assisted one-pot synthesis is straightforward, involving the initial preparation of aminoguanidine hydrochloride followed by the addition of the carboxylic acid and subsequent microwave irradiation.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 5-substituted-3-amino-1,2,4-triazoles via the microwave-assisted one-pot method.
Reaction Conditions and Yields for Aliphatic Carboxylic Acids
| Entry | R-Group | Carboxylic Acid | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethyl | Propionic acid | 3 | 180 | 86 |
| 2 | Propyl | Butyric acid | 3 | 180 | 83 |
| 3 | Butyl | Valeric acid | 3 | 180 | 79 |
| 4 | Isobutyl | Isovaleric acid | 3 | 180 | 76 |
| 5 | tert-Butyl | Pivalic acid | 3 | 180 | 72 |
| 6 | Cyclobutyl | Cyclobutanecarboxylic acid | 3 | 180 | 70 |
| 7 | Cyclopentyl | Cyclopentanecarboxylic acid | 3 | 180 | 75 |
Data sourced from Gümüş et al. (2024).[1]
Reaction Conditions and Yields for Aromatic Carboxylic Acids
| Entry | R-Group | Carboxylic Acid | Reaction Time (h) | Temperature (°C) | Yield (%) | Solvent |
| 1 | Phenyl | Benzoic acid | 3 | 180 | 85 | Isopropanol |
Data sourced from Gümüş et al. (2024).[1]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a representative 5-alkyl- and a 5-aryl-3-amino-1,2,4-triazole.
General Procedure for Small-Scale Microwave-Assisted Synthesis
A mixture of aminoguanidine bicarbonate (1.36 g, 0.01 mol) and a 37% solution of HCl (1.25 mL, 0.015 mol) is stirred for 1 hour. Water is then evaporated to obtain dry aminoguanidine hydrochloride. The corresponding carboxylic acid (0.012 mol) is added to the aminoguanidine hydrochloride in a microwave process vial. The mixture is then irradiated at 180 °C for 3 hours in a monomode microwave reactor.[1] For solid carboxylic acids like benzoic acid, a solvent such as isopropanol may be used.[1]
Synthesis of 3-Amino-5-isobutyl-1,2,4-triazole
-
Preparation of Aminoguanidine Hydrochloride: In a suitable vessel, combine aminoguanidine bicarbonate (1.36 g, 0.01 mol) and 37% hydrochloric acid (1.25 mL, 0.015 mol). Stir the mixture at room temperature for 1 hour.
-
Removal of Water: Evaporate the water from the mixture under reduced pressure to obtain dry aminoguanidine hydrochloride.
-
Reaction Setup: To the vessel containing the dry aminoguanidine hydrochloride, add isovaleric acid (1.22 g, 0.012 mol).
-
Microwave Irradiation: Seal the vessel and place it in a monomode microwave reactor. Irradiate the reaction mixture at 180 °C for 3 hours.
-
Work-up and Isolation: After cooling, the resulting solid is collected. The product can be further purified by recrystallization if necessary. The yield of 3-amino-5-isobutyl-1,2,4-triazole is typically around 76%.[1]
Synthesis of 3-Amino-5-phenyl-1,2,4-triazole
-
Preparation of Aminoguanidine Hydrochloride: In a suitable vessel, combine aminoguanidine bicarbonate (1.36 g, 0.01 mol) and 37% hydrochloric acid (1.25 mL, 0.015 mol). Stir the mixture at room temperature for 1 hour.
-
Removal of Water: Evaporate the water from the mixture under reduced pressure to obtain dry aminoguanidine hydrochloride.
-
Reaction Setup: To the vessel containing the dry aminoguanidine hydrochloride, add benzoic acid (1.47 g, 0.012 mol) and isopropanol (2.0 mL).[1]
-
Microwave Irradiation: Seal the vessel and place it in a monomode microwave reactor. Irradiate the reaction mixture at 180 °C for 3 hours.
-
Work-up and Isolation: After cooling, the resulting precipitate is collected by filtration, washed with a suitable solvent, and dried. The yield of 3-amino-5-phenyl-1,2,4-triazole is typically around 85%.[1]
Alternative Methods and Considerations
While microwave-assisted synthesis is highly efficient, conventional heating can also be employed for this one-pot reaction, although it may require longer reaction times. The choice of acid catalyst can also influence the reaction efficiency. Hydrochloric acid is commonly used, but other mineral or organic acids could potentially be utilized. For less volatile carboxylic acids, the reaction can often be performed neat, which aligns with green chemistry principles by reducing solvent waste.
Conclusion
The one-pot synthesis of 5-substituted-3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acids is a robust and efficient methodology, particularly when utilizing microwave irradiation. This approach offers significant advantages in terms of reduced reaction times, high yields, and operational simplicity, making it a valuable tool for researchers in medicinal chemistry and drug development. The versatility of this method allows for the synthesis of a diverse range of 3-amino-1,2,4-triazole derivatives, facilitating the exploration of new chemical space for therapeutic applications.
References
The Triazole Ring System: A Comprehensive Theoretical and Computational Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in a wide range of biological interactions have propelled triazole-containing compounds to the forefront of drug discovery and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of triazole ring systems, offering insights into their synthesis, mechanism of action, and structure-activity relationships.
Computational Approaches to Understanding Triazole Bioactivity
Computational chemistry has emerged as an indispensable tool in the rational design of novel triazole-based therapeutics. A variety of in silico techniques are utilized to predict the behavior of these molecules, elucidate their mechanisms of action, and guide the optimization of lead compounds.
Quantum Chemical Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of triazole derivatives.[1] These calculations provide valuable information on parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's ability to participate in chemical reactions and biological interactions.[1]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[2][3] This method is extensively used to screen virtual libraries of triazole derivatives against specific biological targets, such as enzymes and receptors, to identify potential inhibitors or modulators.[3][4] The binding affinity, typically expressed as a docking score or binding energy, provides an estimate of the ligand's potency.[2][3]
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a triazole ligand and its biological target over time.[5][6] These simulations are crucial for assessing the stability of the ligand-protein complex and for understanding the subtle conformational changes that occur upon binding.[7] MD simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the overall binding affinity.[5][7]
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8][9] By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel triazole derivatives and to guide the design of more effective compounds.[10]
Data Presentation: Quantitative Analysis of Triazole Derivatives
The following tables summarize key quantitative data for various triazole derivatives, highlighting their potential as therapeutic agents.
Table 1: Anticancer Activity of Triazole Derivatives (IC50 Values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference(s) |
| T1 | HeLa | 15.2 | - | [2] |
| T3 | HeLa | 10.5 | - | [2] |
| T5 | HeLa | 8.7 | EGFR | [2] |
| Compound 1 | Aromatase | -9.96 (Binding Energy, kcal/mol) | Aromatase | [3] |
| Compound 7f | HepG2 | 16.782 (µg/mL) | c-kit tyrosine kinase, Protein kinase B | [11] |
| Compound 12d | COX-2 | 0.04 | COX-2 | [12][13] |
| Compound 8c | - | - | BRAF, Tubulin, EGFR (IC50 = 3.6 µM) | [4] |
| Compound 8d | - | - | BRAF, Tubulin | [4] |
| Compound 17 | MCF-7 | 0.31 | Cyclin-dependent kinase 2 | [14] |
| Compound 22 | MCF-7 | 3.31 | Cyclin-dependent kinase 2 | [14] |
| Compound 22 | Caco-2 | 4.98 | Cyclin-dependent kinase 2 | [14] |
| Compound 25 | MCF-7 | 4.46 | Cyclin-dependent kinase 2 | [14] |
| Compound 25 | Caco-2 | 7.22 | Cyclin-dependent kinase 2 | [14] |
| Icotinib-1,2,3-triazole derivatives | - | 0.37–2.50 | Indoleamine 2,3-dioxygenase 1 (IDO1) | [9][15] |
| Triazole–benzohydrazone hybrid 16 | Various Leukemia Subpanels | - | Kinases | [16] |
| Triazole–benzohydrazone hybrid 17 | Various Leukemia Subpanels | - | Kinases | [16] |
| Triazole–benzohydrazone hybrid 18 | Various Leukemia Subpanels | - | Kinases | [16] |
| 1,2,3-triazole–containing coumarin 4a | A549 | 2.97 | - | [17] |
| 1,2,3-triazole–containing coumarin 4b | A549 | 4.78 | - | [17] |
| 1,2,3-triazole–containing chalcone 7a | A549 | 8.67 | - | [17] |
| 1,2,3-triazole–containing chalcone 7c | A549 | 9.74 | - | [17] |
| 1,2,3-triazole–containing epipodophyllotoxin 20a-e | A549 | 0.97–1.96 | - | [17] |
| C-30 triazole-substituted betulinic acid derivatives | HL-60 | < 11.5 | - | [8] |
Table 2: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Species | Activity Metric | Value | Target | Reference(s) |
| Bistriazole 11a | Candida krusei ATCC 6258 | MIC | 32 µg/mL | Ergosterol Biosynthesis | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of triazole ring systems.
Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][18]
Materials:
-
Azide derivative (1.0 eq)
-
Terminal alkyne derivative (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent (e.g., 1:1 mixture of tert-butanol and deionized water)
Procedure:
-
In a round-bottom flask, dissolve the alkyne (1.0 mmol) in the t-butanol/water solvent mixture (4 mL).
-
Add the azide (1.0 mmol) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in deionized water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,2,3-triazole product.[19]
Synthesis of 1,2,4-Triazoles from Hydrazides and Nitriles
This method provides a route to 3,5-disubstituted 1,2,4-triazoles.[20]
Materials:
-
Hydrazide (1.0 eq)
-
Nitrile (3.0 eq)
-
Potassium carbonate (K₂CO₃) (0.5 eq)
-
n-Butanol
Procedure:
-
In a microwave synthesizer tube, combine the hydrazide (1 mmol), nitrile (3 mmol), and potassium carbonate (0.5 mmol) in n-butanol (2 mL).
-
Place the tube in a microwave synthesizer and irradiate at 150°C for 1-3 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Dilute the residue with methanol to precipitate the product.
-
Filter and wash the solid to obtain the 3,5-disubstituted 1,2,4-triazole.[20]
Characterization of Triazole Derivatives
The synthesized triazole compounds are typically characterized using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the triazole ring and the nature of its substituents.[19][21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its molecular formula.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups present in the molecule.[10]
Signaling Pathways and Mechanisms of Action
Triazole derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for antifungal triazoles is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[5][9][15] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1][22] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.[6]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neovarsity.org [neovarsity.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. researchgate.net [researchgate.net]
- 14. jenabioscience.com [jenabioscience.com]
- 15. youtube.com [youtube.com]
- 16. Pathways: Microtubule Dynamics | www.antibodies-online.com [antibodies-online.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
- 21. m.youtube.com [m.youtube.com]
- 22. workflowhub.eu [workflowhub.eu]
discovery and history of 1,2,4-triazole compounds in medicinal chemistry
An In-Depth Technical Guide on the Discovery and History of 1,2,4-Triazole Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a vital heterocyclic scaffold that has become a cornerstone in medicinal chemistry. Its unique chemical properties, including metabolic stability and the ability to participate in hydrogen bonding, have made it a privileged structure in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical development of 1,2,4-triazole compounds, with a particular focus on their significant role in the development of antifungal agents. We will delve into the key milestones, synthetic methodologies, mechanisms of action, and a quantitative comparison of prominent 1,2,4-triazole-based drugs. Detailed experimental protocols and visual diagrams of key pathways and workflows are provided to support researchers in this field.
A Historical Overview of 1,2,4-Triazole Chemistry
The journey of 1,2,4-triazole chemistry began in the late 19th century. In 1885, Swedish chemist J. A. Bladin reported the first synthesis of a 1,2,4-triazole derivative, laying the groundwork for understanding the fundamental structure and reactivity of this heterocyclic system.[1][2] Early research primarily focused on the synthesis of various substituted triazoles and the characterization of their basic chemical properties. These foundational studies established the aromatic nature of the 1,2,4-triazole ring and its stability, which would later prove crucial for its use in drug development.[1] It wasn't until the mid-20th century that the broad biological potential of 1,2,4-triazole derivatives began to be recognized, leading to extensive research and the eventual development of numerous commercial drugs.[3]
The Rise of 1,2,4-Triazoles as Antifungal Agents
The most significant impact of 1,2,4-triazoles in medicinal chemistry has been in the development of antifungal drugs. The "azole" class of antifungals, which includes prominent members like fluconazole and itraconazole, revolutionized the treatment of systemic fungal infections.[1]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The antifungal activity of azole compounds stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][4] This enzyme is a critical component in the biosynthesis of ergosterol, an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[4][5] The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[4] This binding event prevents the enzyme from converting lanosterol to ergosterol. The resulting depletion of ergosterol and the accumulation of toxic methylated sterols disrupt the structure and function of the fungal cell membrane, ultimately leading to cell death.[1][4]
Key 1,2,4-Triazole-Based Drugs
The versatility of the 1,2,4-triazole scaffold has led to its incorporation into a wide array of therapeutic agents beyond antifungals.
-
Antifungals: Fluconazole, Itraconazole, Voriconazole, Posaconazole.[2][6]
-
Antivirals: Ribavirin, a broad-spectrum antiviral agent.[1][7]
-
Anticancer Agents: Letrozole and Anastrozole, used in the treatment of breast cancer.[3][8]
Quantitative Data of Prominent 1,2,4-Triazole Drugs
The efficacy of these drugs can be compared using various metrics such as the Minimum Inhibitory Concentration (MIC) for antifungals and the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibitors.
| Drug | Class | Target Organism/Cell Line | MIC (µg/mL) | IC₅₀ |
| Fluconazole | Antifungal | Candida albicans | 0.25 - 4 | - |
| Itraconazole | Antifungal | Aspergillus fumigatus | 0.25 - 2 | - |
| Voriconazole | Antifungal | Candida albicans | 0.03 - 0.125 | - |
| Posaconazole | Antifungal | Candida albicans | ≤0.03 - 0.25 | - |
| Letrozole | Anticancer | Aromatase Enzyme | - | 2.5 nM |
| Anastrozole | Anticancer | Aromatase Enzyme | - | 15 nM |
| Ribavirin | Antiviral | Hepatitis C Virus | - | 10 µM |
Note: MIC and IC₅₀ values can vary depending on the specific strain, cell line, and experimental conditions.
Experimental Protocols
General Synthesis of a 3,5-Disubstituted-1,2,4-Triazole
This protocol describes a common method for synthesizing 3,5-disubstituted 1,2,4-triazoles via the condensation of an aromatic hydrazide with a substituted nitrile, often accelerated by microwave irradiation.[10]
Materials:
-
Aromatic hydrazide (1 mmol)
-
Substituted nitrile (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Dimethylformamide (DMF) (3 mL)
-
Microwave vial (10 mL)
-
Microwave reactor
Procedure:
-
Combine the aromatic hydrazide, substituted nitrile, and potassium carbonate in a 10 mL microwave vial.
-
Add DMF to the vial and seal it with a cap.
-
Place the vial in the microwave reactor and irradiate at 150°C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 3,5-disubstituted-1,2,4-triazole.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a pathogenic fungus.
Materials:
-
Test compound stock solution (e.g., 1000 µg/mL in DMSO)
-
Fungal inoculum (adjusted to a specific concentration, e.g., 0.5 McFarland standard)
-
RPMI-1640 medium
-
96-well microtiter plate
-
Incubator
Procedure:
-
Dispense 100 µL of RPMI-1640 medium into wells 2-12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
Add 100 µL of the fungal inoculum to wells 1-11.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that inhibits fungal growth.
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold has proven to be a remarkably versatile and valuable component in the medicinal chemist's toolkit. From their initial discovery to their current status as key components of numerous blockbuster drugs, the history of 1,2,4-triazoles is a testament to the power of heterocyclic chemistry in addressing significant medical needs. The continued exploration of novel derivatives and their diverse biological activities ensures that 1,2,4-triazoles will remain a focal point of drug discovery and development for the foreseeable future.[3][11] Future research will likely focus on the development of new synthetic methodologies, the exploration of novel therapeutic targets, and the generation of 1,2,4-triazole-based compounds with improved efficacy and reduced side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. isres.org [isres.org]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Assay of 5-benzyl-1H-1,2,4-triazol-3-amine
Abstract
These application notes provide a detailed protocol for evaluating the in vitro antibacterial activity of 5-benzyl-1H-1,2,4-triazol-3-amine. The primary methods described are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent assay to establish the Minimum Bactericidal Concentration (MBC). These protocols are designed for researchers in microbiology, drug discovery, and medicinal chemistry to obtain reproducible and reliable data on the antibacterial efficacy of this specific triazole derivative.
Introduction
The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Compounds featuring the 1,2,4-triazole scaffold have shown a wide range of biological activities, including antibacterial properties.[1][2] this compound is a derivative of this class, and its potential as an antibacterial agent warrants systematic investigation. This document outlines the standardized procedures for determining its efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary quantitative methods covered are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[3][4][5][6]
Data Presentation: Antibacterial Activity
The following table summarizes representative hypothetical data for the antibacterial activity of this compound against standard quality control bacterial strains.[7] It is crucial to experimentally determine these values.
Table 1: Hypothetical MIC and MBC values for this compound
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 25923 | Positive | 16 | 32 | 2 |
| Enterococcus faecalis | 29212 | Positive | 32 | 128 | 4 |
| Escherichia coli | 25922 | Negative | 64 | >256 | >4 |
| Pseudomonas aeruginosa | 27853 | Negative | 128 | >256 | >2 |
| Klebsiella pneumoniae | 700603 | Negative | 64 | 256 | 4 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]
Experimental Protocols
-
Test Compound: this compound
-
Bacterial Strains: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Enterococcus faecalis (ATCC 29212), and Klebsiella pneumoniae (ATCC 700603)[7]
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA)[9][10]
-
Reagents: Dimethyl sulfoxide (DMSO), sterile saline (0.85% NaCl), resazurin sodium salt solution (optional, for viability indication).
-
Positive Control: A broad-spectrum antibiotic (e.g., Ciprofloxacin, Gentamicin).
-
Equipment: Biosafety cabinet, incubator (35 ± 2°C), spectrophotometer or turbidimeter, sterile 96-well microtiter plates, multichannel pipettes, sterile pipette tips, sterile loops and swabs, vortex mixer.
-
Compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 2560 µg/mL. Ensure complete dissolution.
-
Bacterial Culture Revival: From a stock culture, streak the bacterial strains onto MHA plates and incubate at 35 ± 2°C for 18-24 hours to obtain well-isolated colonies.
-
Inoculum Preparation:
-
Pick 3-5 well-isolated colonies of the same morphology from the agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10][13] This can be done using a spectrophotometer (absorbance of 0.08 to 0.13 at 625 nm) or by visual comparison.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]
-
Plate Setup:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the test compound stock solution (or positive control) to well 1.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing. This will result in concentrations ranging from 1280 µg/mL down to 2.5 µg/mL.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[6]
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in section 3.2) to wells 1 through 11. The final volume in these wells will be 200 µL, and the final concentration of the test compound will be halved (ranging from 640 µg/mL to 1.25 µg/mL). The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile CAMHB to well 12 (sterility control).
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[6]
-
Optionally, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[4][8][16]
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate. Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3][4]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for determining the MIC and MBC of this compound.
Caption: Workflow for MIC and MBC determination.
Logical Relationship of Controls
The diagram below outlines the purpose and expected outcomes of the controls used in the antibacterial assay.
Caption: Logic of experimental controls.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microchemlab.com [microchemlab.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. protocols.io [protocols.io]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. microbiologyclass.net [microbiologyclass.net]
- 8. benchchem.com [benchchem.com]
- 9. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. theory.labster.com [theory.labster.com]
- 12. Importance of Negative and Positive Controls in Microbial Analysis | Pharmaguideline [pharmaguideline.com]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Enzyme Inhibition Assays Using 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A significant portion of these activities arises from the ability of 1,2,4-triazole derivatives to inhibit various enzymes, making them a subject of intense research in drug discovery and development.
These application notes provide detailed protocols for several common enzyme inhibition assays used to evaluate the efficacy of 1,2,4-triazole derivatives. The included methodologies cover enzymes relevant to neurodegenerative diseases (acetylcholinesterase and butyrylcholinesterase), diabetes (α-glucosidase), bacterial infections (urease), inflammation (cyclooxygenases), and fungal infections (14α-demethylase).
Data Presentation: Inhibitory Activities of 1,2,4-Triazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 1,2,4-triazole derivatives against several key enzymes. This data is compiled from multiple studies and is intended for comparative purposes.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
| Compound ID/Series | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Derivative 12d | AChE | 0.73 ± 0.54 | - | - |
| Thienobenzo-triazole 23 | AChE | 4.4 | Galantamine | - |
| Thienobenzo-triazole 23 | BChE | 0.47 | Galantamine | - |
| Derivative 12m | BChE | 0.038 ± 0.50 | - | - |
| Naphthalene-containing 35a | BChE | 0.025 ± 0.01 | - | - |
| Naphthalene-containing 37a | BChE | 0.035 ± 0.01 | - | - |
Table 2: α-Glucosidase Inhibition
| Compound ID/Series | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| bis-Hydrazone 17 | 1.10 ± 0.05 | Acarbose | 9.80 ± 0.20 |
| bis-Hydrazone 15 | 1.50 ± 0.05 | Acarbose | 9.80 ± 0.20 |
| bis-Hydrazone 16 | 1.70 ± 0.10 | Acarbose | 9.80 ± 0.20 |
| Fluorine-containing 4c | 202.1 ± 3.8 | Acarbose | 252.0 ± 4.8 |
| Derivative 12d | 36.74 ± 1.24 | Acarbose | 375.82 ± 1.76 |
Table 3: Urease Inhibition
| Compound ID/Series | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Triazolo-thiadiazole 6a | 0.87 ± 0.09 | Thiourea | 22.54 ± 2.34 |
| Derivative 12m | 19.35 ± 1.28 | - | - |
Table 4: Cyclooxygenase (COX) Inhibition
| Compound ID/Series | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Schiff base 4 | COX-1 | 117.8 | Indomethacin | 0.25 |
| Schiff base 4 | COX-2 | 1.76 | Indomethacin | 0.07 |
| Furoxan hybrid 6 | COX-1 | 9.51 | Celecoxib | 8.97 |
| Furoxan hybrid 6 | COX-2 | 0.045 | Celecoxib | 0.063 |
| Pyrrolo-pyridazinone 8b | COX-1 | 70.96 | Meloxicam | 83.7 |
| Pyrrolo-pyridazinone 8b | COX-2 | 47.83 | Meloxicam | 59.2 |
Table 5: 14α-Demethylase (CYP51) Inhibition
| Compound ID/Series | Target Organism | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Amide linker 13a | Candida albicans | 0.56 | Fluconazole | 0.31 |
| Amide linker 13b | Candida albicans | 0.48 | Fluconazole | 0.31 |
| VT-1129 | Cryptococcus neoformans | 0.16 | - | - |
| VT-1161 | Candida albicans | 1.4 - 1.6 | - | - |
Experimental Protocols
Herein are detailed protocols for the enzymatic assays mentioned above. These are generalized procedures and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test 1,2,4-triazole derivatives
-
Positive control (e.g., Donepezil, Galantamine)
-
DMSO (for dissolving compounds)
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Substrate Solution: Prepare a 14 mM stock solution of ATCI or BTCI in deionized water. Prepare fresh daily.
-
Enzyme Solution: Prepare a stock solution of AChE or BChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Test Compound Solutions: Prepare stock solutions of the 1,2,4-triazole derivatives in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay well is ≤1%.
-
-
Assay in 96-Well Plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution (or buffer for control, and positive control solution).
-
Add 10 µL of the enzyme solution to all wells except the blank.
-
Add 10 µL of DTNB solution to all wells.
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI) to all wells.
-
Immediately start monitoring the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Protocol 2: α-Glucosidase Inhibition Assay
Principle: This assay determines the inhibitory effect of compounds on α-glucosidase. The enzyme catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product. The absorbance of p-nitrophenol is measured at 405 nm.
Materials:
-
96-well microplate
-
Microplate reader
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
Test 1,2,4-triazole derivatives
-
Positive control (e.g., Acarbose)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Sodium Phosphate Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase in the phosphate buffer.
-
Substrate Solution: Prepare a 5 mM solution of pNPG in the phosphate buffer.
-
Stopping Reagent: Prepare a 0.1 M solution of sodium carbonate.
-
Test Compound Solutions: Prepare stock solutions in DMSO and dilute with phosphate buffer to various concentrations.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution to the sample wells.
-
Add 20 µL of the positive control solution to the positive control wells.
-
Add 20 µL of buffer to the control wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to all wells.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 3: Urease Inhibition Assay (Berthelot Method)
Principle: This assay quantifies urease activity by measuring the amount of ammonia produced from the hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite reagent (Berthelot's reagent) in an alkaline medium to form a blue-green indophenol complex, which is measured spectrophotometrically at around 630 nm.
Materials:
-
96-well microplate or test tubes
-
Spectrophotometer or microplate reader
-
Urease (e.g., from Jack bean)
-
Urea
-
Phosphate buffer (e.g., 20 mM, pH 7.5)
-
Berthelot's Reagent:
-
Solution A: Phenol and sodium nitroprusside
-
Solution B: Sodium hypochlorite and sodium hydroxide
-
-
Test 1,2,4-triazole derivatives
-
Positive control (e.g., Thiourea)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare all solutions in deionized water.
-
Enzyme Solution: Prepare a stock solution of urease in phosphate buffer.
-
Substrate Solution: Prepare a stock solution of urea in phosphate buffer.
-
Test Compound Solutions: Prepare stock solutions in DMSO and dilute with buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the test compound solution.
-
Add 10 µL of the urease enzyme solution to all wells except the blank.
-
Pre-incubate at 37°C for 10 minutes.
-
Add 50 µL of the urea substrate solution to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Add 50 µL of Solution A (phenol reagent) to each well.
-
Add 50 µL of Solution B (hypochlorite reagent) to each well.
-
Incubate at room temperature for 10-15 minutes for color development.
-
Measure the absorbance at 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100
-
Determine the IC50 value from the dose-response curve.
-
Protocol 4: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces a hydroperoxy endoperoxide, and this activity can be monitored colorimetrically by the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured at 590 nm.
Materials:
-
96-well microplate
-
Microplate reader
-
COX-1 and COX-2 enzymes (e.g., ovine COX-1, human recombinant COX-2)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test 1,2,4-triazole derivatives
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions if using a commercial kit.
-
Dilute enzymes, heme, and substrate to their working concentrations in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay in 96-Well Plate:
-
Set up wells for background, 100% initial activity (control), and inhibitor samples.
-
To the inhibitor wells, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the respective enzyme (COX-1 or COX-2).
-
Add 10 µL of the test compound solution.
-
To the control wells, add 150 µL of assay buffer, 10 µL of heme, 10 µL of enzyme, and 10 µL of solvent.
-
To the background wells, add 160 µL of assay buffer and 10 µL of heme.
-
Pre-incubate the plate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Subtract the background rate from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 5: 14α-Demethylase (CYP51) Inhibition Assay
Principle: This assay is often performed using reconstituted enzyme systems or whole-cell assays with fungal strains. In a reconstituted system, the activity of purified CYP51 is measured by monitoring the consumption of NADPH or the formation of the demethylated sterol product, often using HPLC or mass spectrometry. A common spectrophotometric method involves monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified recombinant fungal CYP51
-
Cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer with glycerol)
-
Test 1,2,4-triazole derivatives
-
Positive control (e.g., Fluconazole, Ketoconazole)
-
Spectrophotometer or HPLC system
Procedure (Spectrophotometric):
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the appropriate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a cuvette or microplate, combine the reaction buffer, CYP51, and cytochrome P450 reductase.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding lanosterol and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways where the target enzymes are involved, as well as a general workflow for an enzyme inhibition assay.
References
Application Notes and Protocols: Cytotoxicity of 5-Benzyl-1H-1,2,4-triazol-3-amine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1,2,4-triazole are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. This document provides detailed application notes and protocols for evaluating the cytotoxicity of 5-benzyl-1H-1,2,4-triazol-3-amine and its analogs against various cancer cell lines. The provided protocols and data are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Recent studies have highlighted the antiproliferative effects of benzyl-substituted 1,2,4-triazole amines. While specific data for this compound is limited, research on the closely related structural isomer, 3-Benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine , demonstrates significant growth inhibition against a panel of human cancer cell lines.[1] This analog serves as a valuable reference for predicting the potential efficacy and mechanism of action of this compound.
Data Presentation: In Vitro Growth Inhibition
The cytotoxic activity of 3-Benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine was evaluated by the National Cancer Institute (NCI) against a panel of nine human cancer cell lines. The data is presented as the percentage of growth inhibition at a single concentration of 10 µM.
| Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM[1] |
| NCI-H522 | Non-Small Cell Lung Cancer | 32.59 |
| MOLT-4 | Leukemia | 26.53 |
| PC-3 | Prostate Cancer | 23.03 |
| HL-60(TB) | Leukemia | 21.84 |
| HT29 | Colon Cancer | 19.81 |
| CCRF-CEM | Leukemia | 17.97 |
| UO-31 | Renal Cancer | 12.70 |
| UACC-257 | Melanoma | 12.29 |
| A549 | Non-Small Cell Lung Cancer | 12.19 |
Experimental Protocols
A standard and widely accepted method for assessing the in vitro cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity Testing
1. Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or its analog) dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used for the compound).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus the percentage of cell viability.
Visualizations
Experimental Workflow
Postulated Signaling Pathway
Many 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells. A plausible mechanism of action for this compound could involve the intrinsic apoptosis pathway, potentially through the modulation of the Bcl-2 family of proteins and subsequent activation of caspases.
Conclusion
The available data on analogs of this compound suggest that this class of compounds holds promise as potential anticancer agents. The provided protocols offer a standardized methodology for researchers to further investigate the cytotoxic effects and mechanisms of action of this specific compound and its derivatives. Further studies are warranted to determine the precise IC₅₀ values across a broader range of cancer cell lines and to elucidate the specific signaling pathways involved in its anticancer activity.
References
Application Notes and Protocols for Antifungal Screening of Novel Triazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triazole antifungals represent a cornerstone in the management of invasive fungal infections. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is vital for fungal cell membrane integrity.[1][2][3] The rise of antifungal resistance necessitates the development of novel triazole compounds with improved potency, broader spectrums of activity, and enhanced safety profiles.[4][5] This document provides a detailed framework of standardized protocols for the systematic screening and evaluation of new triazole candidates, from initial in vitro susceptibility to in vivo efficacy and safety assessments.
Section 1: In Vitro Antifungal Susceptibility Testing
The initial phase of screening involves determining the intrinsic antifungal activity of the novel compounds against a panel of clinically relevant fungal pathogens. The primary metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[1]
Experimental Protocol 1: Broth Microdilution for MIC Determination (CLSI/EUCAST Guidelines)
This method is considered the gold standard for quantitative antifungal susceptibility testing.[6][7] The protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized procedures for yeasts and molds.[8][9][10][11][12]
Materials:
-
Novel triazole compounds, solubilized in dimethyl sulfoxide (DMSO).
-
Standard antifungal drugs (e.g., Fluconazole, Voriconazole) for comparison.
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[10][13]
-
Sterile, 96-well U-bottom microtiter plates.
-
Spectrophotometer or microplate reader.
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).[14]
Procedure:
-
Compound Preparation: Prepare a stock solution of each triazole compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium within the 96-well plates to achieve a final concentration range (e.g., 0.03 to 64 µg/mL).[14][15]
-
Inoculum Preparation:
-
Yeasts: Grow cultures on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[6]
-
Molds: Grow cultures on Potato Dextrose Agar until conidia are formed. Harvest conidia by flooding the plate with sterile saline containing Tween 20. Adjust the conidial suspension spectrophotometrically and dilute in RPMI-1640 to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[6]
-
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours, or until sufficient growth is observed in the control well.[10][14]
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts, and 100% for molds) compared to the drug-free growth control.[14] Reading can be done visually or with a microplate reader at 630 nm.[15]
Data Presentation: In Vitro Susceptibility
The results of the broth microdilution assay should be summarized to compare the potency of novel compounds against standard drugs.
Table 1: Example In Vitro Antifungal Activity (MIC in µg/mL)
| Compound | C. albicans SC5314 | C. glabrata ATCC 2001 | C. krusei ATCC 6258 (Fluconazole-Resistant) | A. fumigatus ATCC 204305 |
|---|---|---|---|---|
| Novel Triazole 1 | 0.125 | 2 | 0.5 | 0.25 |
| Novel Triazole 2 | 0.5 | 8 | 1 | 1 |
| Fluconazole | 0.5 | 16 | >64 | >64 |
| Voriconazole | 0.03 | 0.25 | 0.25 | 0.5 |
Data are representative and for illustrative purposes.
Visualization: In Vitro Screening Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Section 2: Mechanism of Action Studies
For triazoles, the primary mechanism of action is the inhibition of ergosterol biosynthesis.[1][16] A sterol analysis assay can confirm that novel compounds act on this intended pathway.
Experimental Protocol 2: Fungal Sterol Analysis
This protocol quantifies the ergosterol content in fungal cells after treatment with a triazole compound, confirming the inhibition of the ergosterol pathway.
Materials:
-
Fungal culture (C. albicans or other susceptible yeast).
-
Novel triazole compound and a known CYP51 inhibitor (e.g., ketoconazole).
-
Saponification solution: 25% alcoholic potassium hydroxide (w/v).
-
Heptane.
-
Sterile deionized water.
-
Spectrophotometer.
Procedure:
-
Culturing: Grow yeast cells to the mid-logarithmic phase in a suitable broth (e.g., Sabouraud Dextrose Broth).
-
Treatment: Inoculate fresh broth with the log-phase culture and add the novel triazole compound at sub-MIC concentrations (e.g., 0.25x and 0.5x MIC). Include a no-drug control and a positive control (ketoconazole). Incubate for 16-24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.
-
Sterol Extraction:
-
Add 3 mL of the 25% alcoholic KOH solution to each cell pellet.
-
Vortex for 1 minute, then incubate in an 80°C water bath for 1 hour.
-
After cooling, add 1 mL of sterile water and 3 mL of heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids.
-
-
Quantification:
-
Transfer the upper heptane layer to a clean tube.
-
Scan the absorbance of the heptane layer from 240 nm to 300 nm using a spectrophotometer.
-
Ergosterol content is identified by a characteristic four-peaked curve. The presence of ergosterol and the late sterol intermediate 24(28) dehydroergosterol results in a distinctive absorbance pattern at 281.5 nm, while the accumulation of the precursor sterol lanosterol leads to a peak at ~242 nm.
-
-
Analysis: Calculate the percentage of ergosterol relative to the wet weight of the cells and compare the treated samples to the untreated control. A dose-dependent decrease in the ergosterol peak (281.5 nm) confirms the inhibitory activity.[2]
Visualization: Ergosterol Biosynthesis Pathway
Caption: Triazoles inhibit CYP51, blocking ergosterol synthesis.
Section 3: In Vivo Efficacy Models
Promising compounds from in vitro screens must be evaluated in animal models to assess their efficacy in a complex biological system. The murine model of disseminated candidiasis is a widely accepted standard.[17]
Experimental Protocol 3: Murine Model of Disseminated Candidiasis
Materials:
-
Immunocompetent or neutropenic mice (e.g., ICR or BALB/c).[17][18]
-
Pathogenic strain of Candida albicans (e.g., SC5314).
-
Novel triazole compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control and positive control drug (e.g., fluconazole).
-
Saline, Sabouraud Dextrose Agar plates.
Procedure:
-
Infection:
-
Prepare an inoculum of C. albicans from an overnight culture, washed and suspended in sterile saline.
-
Infect mice via intravenous (tail vein) injection with a predetermined lethal or sub-lethal dose of yeast cells (e.g., 5 x 10⁵ CFU/mouse).
-
-
Treatment:
-
Begin treatment 2-4 hours post-infection.
-
Administer the novel triazole compound at various dosages (e.g., 1, 5, 10 mg/kg/day).[18]
-
Include a group treated with the vehicle alone (negative control) and a group treated with fluconazole (positive control).
-
Continue treatment for a defined period (e.g., 3-7 days).
-
-
Efficacy Assessment (Two main endpoints):
-
Survival Study: Monitor mice daily for up to 21 days post-infection and record mortality. Plot survival curves (Kaplan-Meier).
-
Fungal Burden Study: At a specific time point (e.g., 48-72 hours post-infection), euthanize a subset of mice from each group. Aseptically remove target organs (typically kidneys, as they are the primary site of colonization).[18]
-
-
Fungal Burden Quantification:
-
Weigh the harvested organs.
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenate and plate onto Sabouraud Dextrose Agar.
-
Incubate plates at 35°C for 24-48 hours and count the colonies.
-
Calculate the fungal burden as CFU per gram of tissue.
-
-
Analysis: Compare the survival rates and organ fungal burdens of the treated groups to the vehicle control group using appropriate statistical tests (e.g., log-rank test for survival, Mann-Whitney U test for fungal burden).[18]
Data Presentation: In Vivo Efficacy
Results should clearly demonstrate the dose-dependent effect of the novel compound.
Table 2: Example In Vivo Efficacy in Murine Candidiasis Model
| Treatment Group (Dose) | 14-Day Survival Rate (%) | Mean Fungal Burden in Kidneys (log10 CFU/gram ± SD) |
|---|---|---|
| Vehicle Control | 0% | 6.8 ± 0.5 |
| Novel Triazole 1 (1 mg/kg) | 40% | 4.5 ± 0.7 |
| Novel Triazole 1 (5 mg/kg) | 80% | 2.9 ± 0.4 |
| Fluconazole (5 mg/kg) | 70% | 3.2 ± 0.6 |
Data are representative and for illustrative purposes.
Visualization: In Vivo Efficacy Workflow
Caption: Workflow for assessing in vivo efficacy in a mouse infection model.
Section 4: Cytotoxicity and Safety Assessment
A crucial step in drug development is to ensure that the compound is selectively toxic to fungal cells while exhibiting minimal toxicity to host cells.
Experimental Protocol 4: In Vitro Mammalian Cell Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HepG2 human liver cells, NIH 3T3 fibroblast cells).[19]
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Novel triazole compounds.
-
96-well flat-bottom tissue culture plates.
-
Cell viability reagent (e.g., MTT, XTT, or a trypan blue exclusion assay).[19]
Procedure:
-
Cell Seeding: Seed the mammalian cells into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the novel triazole compounds in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 48 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression.
-
Data Presentation: Cytotoxicity and Selectivity Index
The Selectivity Index (SI) is a critical parameter that compares the toxicity of a compound to its therapeutic activity. It is calculated as SI = IC₅₀ / MIC. A higher SI value indicates greater selectivity for the fungal target.
Table 3: Example Cytotoxicity and Selectivity Index (SI)
| Compound | MIC against C. albicans (µg/mL) | IC₅₀ against HepG2 cells (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
|---|---|---|---|
| Novel Triazole 1 | 0.125 | >128 | >1024 |
| Novel Triazole 2 | 0.5 | 64 | 128 |
| Fluconazole | 0.5 | >1000 | >2000 |
| Voriconazole | 0.03 | ~150 | ~5000 |
Data are representative and for illustrative purposes. A higher SI is desirable.
Section 5: Overall Screening Cascade
The screening process for novel triazole compounds follows a logical progression from broad primary screening to more complex and targeted assays.
Visualization: Logical Relationship of Screening Stages
Caption: Logical progression of the antifungal drug discovery cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. EUCAST: Fungi (AFST) [eucast.org]
- 9. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. njccwei.com [njccwei.com]
- 12. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. pnrjournal.com [pnrjournal.com]
- 14. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1,2,4-triazole derivatives. Microwave-assisted organic synthesis (MAOS) presents significant advantages over conventional heating methods by dramatically reducing reaction times, often increasing product yields, and improving product purity.[1][2][3] These protocols are intended as a practical guide for professionals engaged in drug discovery and development, where 1,2,4-triazoles are a crucial scaffold.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat reaction mixtures. Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwave energy directly interacts with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can accelerate reaction rates by orders of magnitude and enable reactions that are otherwise inefficient.[1][3] Key benefits of MAOS include:
-
Enhanced Reaction Rates: Significant reduction in reaction times from hours to minutes.[4][5]
-
Higher Yields: Improved conversion of starting materials to products.[5][6]
-
Green Chemistry: Enables solvent-free reactions or the use of environmentally benign solvents.[2][7]
I. Synthesis of Substituted 1,2,4-Triazoles from Hydrazides and Nitriles
This protocol is based on the Pellizzari reaction, which involves the condensation of a hydrazide with a nitrile to form the 1,2,4-triazole ring.[2] Microwave irradiation significantly accelerates this process.
Data Presentation
| Starting Hydrazide (0.005 mol) | Starting Nitrile (0.0055 mol) | Solvent (10 mL) | Catalyst (0.0055 mol) | Microwave Temp. (°C) | Microwave Time (hr) | Yield (%) |
| Aromatic Hydrazide | Substituted Nitrile | n-Butanol | Potassium Carbonate | 150 | 2 | Not specified, but products were isolated in good yields by filtration.[2] |
Experimental Protocol
-
Preparation of Hydrazide:
-
In a 20 mL microwave reaction vessel, dissolve the starting amide (e.g., 9.7 g) in absolute alcohol (19.5 g).[2]
-
Add hydrazine hydrate (100%, 4.13 g).[2]
-
Seal the vessel and irradiate in a microwave reactor at 150 °C for 4 hours.[2]
-
After cooling, isolate the hydrazide using a standard aqueous workup. The crude product is often pure enough for the next step.[2]
-
-
Triazole Formation:
-
To a 20 mL microwave reaction vessel, add the aromatic hydrazide (0.005 moles) and the substituted nitrile (0.0055 moles).[2]
-
Add 10 mL of n-Butanol and potassium carbonate (0.0055 moles).[2]
-
Seal the vessel and subject the reaction mixture to microwave irradiation at 150°C for 2 hours.[2]
-
Cool the reaction mixture. The precipitated 1,2,4-triazole product can be collected by filtration.[2]
-
Recrystallize the crude product from ethanol to obtain the analytically pure compound.[2]
-
Reaction Pathway
Caption: Pellizzari reaction for 1,2,4-triazole synthesis.
II. One-Pot, Three-Component Synthesis of 1,4-Disubstituted-5-methyl-1,2,4-triazoles
This efficient one-pot method combines a hydrazide, dimethylformamide dimethylacetal (DMF-DMA), and a primary amine to rapidly generate substituted 1,2,4-triazoles.
Data Presentation
| Hydrazide (3 mmol) | Primary Amine (2.8 mmol) | Reagents | Solvent | Microwave Power (W) | Microwave Time (min) | Yield (%) |
| Various | Various | DMF-DMA, Acetic Acid | Dichloromethane | 300 | 2-3 | Not specified, but products require column chromatography for purification.[3] |
Experimental Protocol
-
Reaction Setup:
-
Microwave Synthesis:
-
Work-up and Purification:
-
After the reaction, cool the vessel and pour the contents into ice-cold water.[3]
-
Extract the product with ethyl acetate (3 x 15 mL).[3]
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.[3]
-
Concentrate the solution under reduced pressure.[3]
-
Purify the crude product by column chromatography to obtain the desired 1,4-disubstituted-1,2,4-triazole.[3]
-
Experimental Workflow
Caption: Workflow for the three-component synthesis.
III. Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide
This protocol offers a simple, efficient, and mild method for synthesizing substituted 1,2,4-triazoles without the need for a catalyst.[8]
Data Presentation
| Hydrazine Substrate | Formamide (equiv.) | Microwave Temp. (°C) | Microwave Time (min) | Yield (%) |
| Phenylhydrazine | 20 | 160 | 10 | 74[8] |
| 4-Methylphenylhydrazine | 20 | 160 | 10 | 81[8] |
| 4-Chlorophenylhydrazine | 20 | 160 | 10 | 78[8] |
| Benzylhydrazine | 20 | 160 | 10 | 65[8] |
| Cyclohexylhydrazine | 20 | 160 | 10 | 54[8] |
Experimental Protocol
-
Reaction Setup:
-
In a microwave-safe reaction vessel, combine the substituted hydrazine (1.0 mmol) and formamide (20 mmol).[8]
-
Seal the vessel tightly.
-
-
Microwave Synthesis:
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at 160 °C for 10 minutes.[8]
-
-
Work-up and Purification:
-
After cooling the reaction vessel, pour the mixture into ice water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Proposed Reaction Pathway
Caption: Pathway for catalyst-free 1,2,4-triazole synthesis.
References
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. isres.org [isres.org]
- 5. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
Flow Chemistry Accelerates Triazole Library Synthesis for Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazoles are a critical class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities and their role as stable bioisosteres for amide bonds. The efficient synthesis of diverse triazole libraries is paramount for hit-to-lead optimization in drug discovery programs.[1][2][3] Traditional batch synthesis methods for generating these libraries can be time-consuming, difficult to automate, and pose safety concerns when handling potentially hazardous reagents like azides.[4][5] Continuous flow chemistry has emerged as a powerful technology to overcome these limitations, offering enhanced reaction control, improved safety, and the potential for high-throughput, automated synthesis.[3][5][6][7] This application note provides detailed protocols and quantitative data for the synthesis of 1,2,3-triazole and 1,2,4-triazole libraries using flow chemistry.
Advantages of Flow Chemistry for Triazole Synthesis
Flow chemistry offers several key advantages over traditional batch production for the synthesis of triazole libraries:
-
Enhanced Safety: The small reaction volumes within the flow reactor minimize the risk associated with handling potentially explosive organic azides and conducting highly exothermic reactions.[5]
-
Rapid Reaction Optimization: Automated flow systems allow for the rapid screening of reaction parameters such as temperature, pressure, and residence time, facilitating efficient optimization of reaction conditions.[5]
-
Increased Efficiency and Throughput: Continuous processing enables the synthesis and purification of compound libraries at a significantly faster rate than conventional methods.[1][8] For instance, integrated systems can synthesize and purify compounds at a rate of four to six compounds per hour.[1][8]
-
Improved Yield and Selectivity: The precise control over reaction parameters and efficient mixing in flow reactors often leads to higher yields and better selectivity compared to batch synthesis.[5]
-
Scalability: Promising hits from a library can be easily scaled up by extending the operation time of the flow reactor, without the need for re-optimization of the reaction conditions.[7]
Synthesis of 1,2,3-Triazole Libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Flow
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2][9][10] Flow chemistry facilitates this reaction by enabling the use of heterogeneous catalysts, which simplifies product purification, and by allowing for safe in-situ generation of organic azides.[2][4]
A robust method for the flow synthesis of 1,2,3-triazoles utilizes a packed-bed reactor with a heterogeneous copper catalyst, such as copper-on-charcoal (Cu/C).[2][11][12] This approach avoids the contamination of the product with copper salts, which can be problematic in homogeneous catalysis.
Experimental Workflow: CuAAC in Flow
Caption: Workflow for the continuous flow synthesis of 1,2,3-triazoles.
General Protocol for CuAAC Synthesis of a 1,2,3-Triazole Library
This protocol is adapted from a procedure using a copper-on-charcoal catalyst.[2]
1. Reagent Preparation:
- Prepare a stock solution of the desired azide (e.g., 0.10 M in a suitable solvent like DCM or DMSO).
- Prepare a separate stock solution of the corresponding alkyne (e.g., 0.13 M, representing a 1.3 equivalent).
2. System Setup:
- Pack a stainless steel column (e.g., 4.6 mm ID x 150 mm) with the copper-on-charcoal catalyst.
- Assemble the flow chemistry setup as depicted in the workflow diagram, ensuring all connections are secure.
- Immerse the packed-bed reactor in a heating bath (e.g., oil bath) and set the desired temperature (e.g., 110 °C).
3. Reaction Execution:
- Set the flow rates of the two syringe pumps to deliver the azide and alkyne solutions to the T-mixer. The total flow rate will determine the residence time in the reactor. For example, a flow rate of 0.75 mL/min through a 1.61 mL effective volume column results in a residence time of approximately 2.15 minutes.
- The combined stream flows through the heated packed-bed reactor where the cycloaddition takes place.
- The product stream exits the reactor, passes through a back pressure regulator (if necessary), and is collected.
4. Work-up and Analysis:
- For each collected fraction corresponding to a library member, remove the solvent in vacuo.
- The crude product can then be purified if necessary, for example by washing with a non-polar solvent like hexane to remove unreacted alkyne.[2]
- Analyze the final product by standard techniques such as LC-MS and NMR to confirm identity and purity.
Quantitative Data for Selected 1,2,3-Triazoles Synthesized in Flow
The following table summarizes the reaction conditions and outcomes for the synthesis of various 1,2,3-triazoles using a copper-on-charcoal catalyzed flow system.
| Entry | Azide | Alkyne | Solvent | Temp (°C) | Residence Time (s) | Yield (%) |
| 1 | Phenyl azide | Phenylacetylene | DCM | 110 | 129 | 96.2 |
| 2 | Benzyl azide | Phenylacetylene | DCM | 110 | 129 | 95.3 |
| 3 | 2,6-Difluorobenzyl azide | Propiolamide | DMSO | 110 | 129 | 95.6 |
| 4 | 3β-Azido-5-cholestene | Phenylacetylene | DCM | 110 | 129 | 54.0 |
| 5 | Azidothymidine | Phenylacetylene | Ethanol | 110 | 129 | 77.6 |
Data adapted from a practical flow synthesis of 1,2,3-triazoles.[2][13]
Synthesis of 1,2,4-Triazole Libraries in Flow
The synthesis of 1,2,4-triazoles in a continuous flow process can be achieved through a two-step sequence involving a low-temperature peptide coupling followed by a high-temperature cyclization.[1][8] This methodology allows for the rapid generation of diverse 1,2,4-triazole libraries from readily available carboxylic acids and hydrazonamides or related precursors.[1]
Experimental Workflow: 1,2,4-Triazole Synthesis in Flow
Caption: Workflow for the multi-step flow synthesis of 1,2,4-triazoles.
General Protocol for the Synthesis of a 1,2,4-Triazole Library
This protocol is a general representation of a multi-step flow synthesis.[1]
1. Reagent Preparation:
- Prepare a stock solution of a carboxylic acid and a base (e.g., DIPEA) in a suitable solvent like DMA.
- Prepare a stock solution of a coupling agent (e.g., HATU) in the same solvent.
- Prepare a stock solution of the hydrazonamide or a similar precursor.
2. System Setup:
- Configure the flow reactor system with multiple pumps, mixers, and temperature-controlled zones as shown in the workflow diagram. This may involve an initial low-temperature incubation coil followed by a high-temperature reactor.
3. Reaction Execution:
- The carboxylic acid/base solution and the coupling agent solution are pumped and combined in a T-mixer.
- This mixture flows through an incubation chamber (e.g., at 30°C for 5 minutes) to form the activated ester.[1]
- The activated ester stream is then mixed with the hydrazonamide solution.
- The resulting mixture enters a high-temperature reactor (e.g., 150-175 °C) to facilitate the cyclization to the 1,2,4-triazole.[8]
- The product stream is then collected. For high-throughput library generation, the system can be integrated with an automated purification platform like preparative HPLC.[1][8]
Quantitative Data for Selected 1,2,4-Triazoles Synthesized in Flow
The following table presents data for the synthesis of a small library of 1,2,4-triazoles, demonstrating the applicability of the flow method to a range of substrates.
| Entry | Carboxylic Acid | Hydrazine Source | Cyclization Temp (°C) | Yield (%) |
| 1 | Benzoic acid | Hydrazine | 175 | 75-85 |
| 2 | 4-Chlorobenzoic acid | Hydrazine | 175 | 80-90 |
| 3 | Isobutyric acid | 2-Hydrazinopyridine | 150 | 65-75 |
| 4 | Cyclohexanecarboxylic acid | 2-Hydrazinopyridine | 150 | 70-80 |
Yields are approximate ranges as reported in the literature for high-throughput synthesis.[8]
Conclusion
Continuous flow chemistry represents a paradigm shift in the synthesis of chemical libraries for drug discovery. The protocols and data presented herein demonstrate that flow chemistry is a robust, efficient, and safe platform for the generation of diverse 1,2,3- and 1,2,4-triazole libraries. The ability to integrate synthesis with purification and analysis paves the way for fully automated systems that can significantly accelerate the drug discovery cycle. Researchers and drug development professionals are encouraged to adopt these methodologies to enhance their discovery efforts.
References
- 1. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. USE OF FLOW CHEMISTRY FOR LIBRARY SYNTHESIS [ebrary.net]
- 5. High-throughput chemistry - WCAIR [wcair.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. [PDF] A practical flow synthesis of 1,2,3-triazoles | Semantic Scholar [semanticscholar.org]
- 12. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5-benzyl-1H-1,2,4-triazol-3-amine as a Drug Design Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 5-benzyl-1H-1,2,4-triazol-3-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This structure serves as a valuable starting point for the design and synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, microbial infections, and inflammatory disorders. Its synthetic tractability allows for facile derivatization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Biological Activities and Therapeutic Potential
Derivatives of the 5-benzyl-1H-1,2,4-triazole-3-amine scaffold have demonstrated a broad spectrum of pharmacological effects:
-
Anticancer Activity: Many compounds incorporating this scaffold exhibit potent cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as tubulin polymerization and receptor tyrosine kinases like EGFR.[1][2][3][4][5][6]
-
Antimicrobial Activity: The 1,2,4-triazole moiety is a well-known pharmacophore in antimicrobial agents. Derivatives of this compound have shown significant activity against a range of bacterial and fungal pathogens.[7][8][9][10][11]
-
Anti-inflammatory Activity: Several derivatives have displayed promising anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[12][13]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[14]
Materials:
-
Phenylacetic acid
-
Aminoguanidine bicarbonate
-
Hydrochloric acid (concentrated)
-
Microwave reactor vials (sealed)
-
Ethanol
-
Water
-
Sodium hydroxide solution
Procedure:
-
In a microwave reactor vial, combine phenylacetic acid (1 mmol) and aminoguanidine bicarbonate (1 mmol).
-
Add concentrated hydrochloric acid (2 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 30 minutes.
-
After cooling, carefully open the vial and add water to the reaction mixture.
-
Neutralize the solution with a sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of synthesized derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Activity Evaluation (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized this compound derivatives
-
DMSO
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the compounds in the broth medium in a 96-well plate.
-
Prepare an inoculum of the microbial strain and adjust its concentration to the standard (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, add a viability indicator like resazurin and incubate for a few more hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism (indicated by a color change).
Data Presentation
The following tables summarize the biological activities of representative 1,2,4-triazole derivatives.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.71 | [15] |
| 4T1 (Breast) | 8.71 | [15] | |
| Derivative B | HCT116 (Colon) | 12.62 | [16] |
| A375 (Melanoma) | 12.62 | [16] | |
| Derivative C | HeLa (Cervical) | 1.82 | |
| MDA-MB-231 (Breast) | <10 | ||
| Derivative D | Caco-2 (Colorectal) | 0.63 | [17] |
| Derivative E | HCT116 (Colon) | IC50 values reported | [18] |
| MCF7 (Breast) | IC50 values reported | [18] | |
| HUH7 (Liver) | IC50 values reported | [18] |
Table 2: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Fluoroquinolone Hybrid | S. aureus | 0.25 - 1 | [7] |
| E. coli | 0.25 - 1 | [7] | |
| Schiff Base Derivative | S. aureus | Superior to Streptomycin | [8] |
| M. gypseum | Superior to Ketoconazole | [8] | |
| Benzyl Derivative 1a | C. albicans | 0.25 | [9] |
| Benzyl Derivative 1h | C. albicans | 0.25 | [9] |
| Furochromone Hybrid | Various Bacteria | 1 - 9 | [10] |
| Various Fungi | 5 - 15 | [10] | |
| Phenoxymethyl Derivative | C. albicans | MIC80 reported | [11] |
Table 3: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| Schiff Base Derivative | COX-1 | 117.8 | [12] |
| COX-2 | 1.76 | [12] | |
| Diaryl Derivative 21a | COX-2 | 1.98 | [12] |
| Diaryl Derivative 21b | COX-2 | 2.13 | [12] |
| Pyrrolo[3,4-d]pyridazinone Hybrid | COX-2 | 47.83 - 49.79 | [13] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for drug design using the scaffold.
Caption: Key signaling pathways targeted by derivatives.
References
- 1. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-Triazole Derivatives as EGFR Inhibitors | Faculty of Pharmacy [b.aun.edu.eg]
- 6. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemistryjournal.net [chemistryjournal.net]
- 12. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Benzyl-1H-1,2,4-triazol-3-amine Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of enzyme inhibitors based on the 5-benzyl-1H-1,2,4-triazol-3-amine scaffold. This document includes detailed synthetic protocols, enzyme inhibition assay methodologies, and a summary of structure-activity relationship (SAR) data. The information is intended to guide researchers in the design, synthesis, and evaluation of novel enzyme inhibitors for various therapeutic targets.
Introduction
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[1][2] Derivatives of 1,2,4-triazole have shown a wide range of pharmacological activities, including as inhibitors of enzymes such as xanthine oxidase (XO), acetylcholinesterase (AChE), and α-glucosidase.[3][4][5] The this compound core, in particular, offers a versatile platform for the development of potent and selective enzyme inhibitors due to its structural features that allow for diverse substitutions.
Featured Application: Xanthine Oxidase Inhibition
A notable application of the 5-benzyl-1H-1,2,4-triazole scaffold is in the development of xanthine oxidase (XO) inhibitors.[3][6] XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.[3] Topiroxostat is a known XO inhibitor with a 3,5-diaryl-1,2,4-triazole framework.[3][6] Research into 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives has demonstrated that this scaffold is a viable alternative for XO inhibition.[3][6]
Quantitative Data Summary
The following table summarizes the in vitro xanthine oxidase inhibitory activity of a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives.[3][6]
| Compound ID | R | IC50 (µM) |
| 1a | H | 1.23 |
| 1b | 2'-F | 0.98 |
| 1c | 3'-F | 0.85 |
| 1d | 4'-F | 0.76 |
| 1e | 3'-Cl | 0.54 |
| 1f | 4'-Cl | 0.48 |
| 1g | 3'-NO2 | 0.25 |
| 1h | 4''-sec-butoxy | 0.16 |
| Allopurinol | - | 2.34 |
Experimental Protocols
General Synthesis of 5-Benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives
This protocol is adapted from the synthesis of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives.[3][6]
Step 1: Synthesis of Phenylacetyl-hydrazine
-
To a solution of phenylacetic acid ester in ethanol, add hydrazine hydrate (10 equivalents).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to obtain the phenylacetyl-hydrazine.
Step 2: Synthesis of the Thiosemicarbazide Intermediate
-
Dissolve the phenylacetyl-hydrazine in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of an appropriate isothiocyanate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
Step 3: Cyclization to form the 1,2,4-triazole Ring
-
Suspend the thiosemicarbazide intermediate in an aqueous solution of a base (e.g., 2M NaOH).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 2M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a typical procedure for evaluating the XO inhibitory activity of the synthesized compounds.[3][6]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compounds
-
Allopurinol (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and serial dilutions in DMSO.
-
In a 96-well plate, add 50 µL of the test compound solution to 100 µL of phosphate buffer (pH 7.5).
-
Add 50 µL of xanthine solution (substrate).
-
Initiate the reaction by adding 50 µL of xanthine oxidase solution.
-
Measure the absorbance at 295 nm at regular intervals for 10 minutes. The rate of uric acid formation is proportional to the increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathway
Caption: Inhibition of Xanthine Oxidase by a this compound derivative.
Experimental Workflow
Caption: General workflow for the development of 1,2,4-triazole-based enzyme inhibitors.
References
- 1. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors | Bentham Science [benthamscience.com]
- 4. Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-benzyl-1H-1,2,4-triazol-3-amine
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-benzyl-1H-1,2,4-triazol-3-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when following the common synthetic route involving the reaction of a phenylacetic acid derivative with an aminoguanidine salt, followed by cyclization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Suboptimal reaction conditions: The choice of solvent, base, or catalyst may not be ideal. 3. Poor quality starting materials: Impurities in the phenylacetic acid derivative or aminoguanidine salt can inhibit the reaction. 4. Incorrect stoichiometry: The molar ratio of reactants may be off. 5. Side reactions: Formation of byproducts such as oxadiazoles may be favored under certain conditions.[1] | 1. Optimize reaction time and temperature: Monitor the reaction progress using TLC or LC-MS. Consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2] 2. Screen different conditions: Experiment with different solvents (e.g., ethanol, water, or a deep eutectic solvent like choline chloride/urea).[3] If a base is used for cyclization, ensure it is strong enough (e.g., an alkoxide). 3. Purify starting materials: Recrystallize or distill starting materials if their purity is questionable. Use high-purity grades of reagents. 4. Verify stoichiometry: Carefully measure the amounts of all reactants. A slight excess of one reagent may be beneficial; this can be determined empirically. 5. Control reaction conditions: The pH of the reaction medium can influence the cyclization pathway. Basic conditions generally favor the formation of the desired triazole. |
| Presence of Multiple Spots on TLC/Impure Product | 1. Unreacted starting materials: The reaction has not gone to completion. 2. Formation of intermediates: The acylaminoguanidine intermediate may not have fully cyclized. 3. Formation of byproducts: Side reactions may be occurring. 4. Degradation of product: The product may be unstable under the reaction or workup conditions. | 1. Increase reaction time or temperature: As mentioned above, ensure the reaction goes to completion. 2. Promote cyclization: For the cyclization step, ensure the conditions are appropriate (e.g., sufficient heat, appropriate base). 3. Purify the crude product: Use column chromatography or recrystallization to isolate the desired product. Select an appropriate solvent system for purification. 4. Modify workup procedure: Use milder workup conditions if product degradation is suspected. Avoid strong acids or bases during extraction if the product is sensitive. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the workup solvent: The product may not precipitate or may be lost during aqueous washes. 2. Formation of an emulsion during extraction: This can make phase separation difficult. 3. Product is an oil or low-melting solid: This can complicate handling and purification. | 1. Change the solvent: If the product is soluble in the reaction solvent, remove it under reduced pressure and attempt to precipitate or recrystallize from a different solvent system. 2. Break the emulsion: Add brine or a small amount of a different organic solvent to break up emulsions. Centrifugation can also be effective. 3. Induce crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature. If the product remains an oil, purification by column chromatography may be necessary. |
| Inconsistent Yields Between Batches | 1. Variability in starting material quality: Different batches of starting materials may have different impurity profiles. 2. Poor control over reaction parameters: Small variations in temperature, reaction time, or stirring rate can lead to inconsistent results. 3. Atmospheric moisture: Some reagents or intermediates may be sensitive to moisture. | 1. Standardize starting materials: Use starting materials from the same supplier and lot number if possible, or re-purify them before use. 2. Maintain strict control over reaction conditions: Use a temperature-controlled reaction vessel and ensure consistent stirring. For microwave synthesis, use a dedicated microwave reactor for precise control.[2] 3. Use anhydrous conditions: If reagents are moisture-sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: A widely used and effective method is the condensation of a phenylacetic acid derivative (such as phenylacetic acid itself, or its ester or acid chloride) with an aminoguanidine salt (e.g., aminoguanidine bicarbonate or hydrochloride), followed by a cyclization step.[1][2] Microwave-assisted synthesis has been shown to be a particularly efficient approach, often leading to higher yields and shorter reaction times.[2]
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, consider the following:
-
Reaction Conditions: A study on the synthesis of 5-substituted 3-amino-1,2,4-triazoles found that microwave irradiation at a specific temperature and for a defined time can significantly improve yields.[2]
-
Stoichiometry: Optimizing the molar ratio of the carboxylic acid to the aminoguanidine salt is crucial.
-
Catalysis: The reaction can be catalyzed by an acid.
-
Solvent: While the reaction can be run neat, the choice of solvent can influence the outcome.
Q3: What are the typical reaction conditions for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles?
A3: Based on a study for similar compounds, typical conditions involve reacting the carboxylic acid with aminoguanidine bicarbonate in a sealed vessel under microwave irradiation.[2] Optimal conditions will vary depending on the specific substrate, but a good starting point is a temperature of around 150-180°C for 30-60 minutes.[2]
Q4: What are the main byproducts I should be aware of?
A4: A potential byproduct is the corresponding 2-amino-5-substituted-1,3,4-oxadiazole. The formation of this byproduct can sometimes be favored over the desired 1,2,4-triazole depending on the reaction conditions.[1] Additionally, incomplete cyclization will leave the N-acyl aminoguanidine intermediate in the reaction mixture.
Q5: How do I purify the final product?
A5: The most common methods for purification are recrystallization and column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a solvent system such as ethyl acetate/hexane or dichloromethane/methanol is often effective.
Q6: Are there alternative synthetic routes to this compound?
A6: Yes, other methods have been reported for the synthesis of 3-amino-1,2,4-triazoles. One such method involves the 1,3-dipolar cycloaddition reaction of nitrile imines with guanidine derivatives.[4] Another approach is the reaction of hydrazines with formamide under microwave irradiation.[5]
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of 5-substituted 3-amino-1,2,4-triazoles, based on a microwave-assisted synthesis protocol.[2] While this compound is not explicitly listed, the data for 5-phenyl-1H-1,2,4-triazol-3-amine provides a close approximation.
| Carboxylic Acid | Aminoguanidine Salt | Conditions | Time (min) | Yield (%) |
| Benzoic Acid | Aminoguanidine bicarbonate | Microwave, 180°C | 60 | 78 |
| Propionic Acid | Aminoguanidine bicarbonate | Microwave, 180°C | 30 | 86 |
| Isovaleric Acid | Aminoguanidine bicarbonate | Microwave, 180°C | 30 | 76 |
| Cyclobutanecarboxylic Acid | Aminoguanidine bicarbonate | Microwave, 180°C | 30 | 70 |
Experimental Protocols
Key Experiment: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a general procedure for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.[2]
Materials:
-
Phenylacetic acid
-
Aminoguanidine bicarbonate
-
Microwave reactor with sealed reaction vessels
-
Ethanol
-
Water
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine phenylacetic acid (1.0 mmol) and aminoguanidine bicarbonate (1.1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 180°C for 60 minutes with stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
To the resulting solid, add water and stir to dissolve any inorganic salts.
-
Filter the solid product, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
References
common side products in the synthesis of 1,2,4-triazoles from aminoguanidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2,4-triazoles using aminoguanidine. This guide focuses on identifying and mitigating the formation of common side products to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for synthesizing 1,2,4-triazoles from aminoguanidine?
The most common method involves the condensation of aminoguanidine with a carboxylic acid or its derivatives (e.g., esters, acid chlorides, or orthoesters). The initial step is the formation of an acylaminoguanidine intermediate, which then undergoes cyclization to form the 3-amino-1,2,4-triazole ring. Other reagents, such as dicarbonyl compounds or nitriles, can also be used, but may lead to different heterocyclic systems.
Q2: What are the most common side products observed in this synthesis?
The formation of side products is highly dependent on the reactants and reaction conditions. The most frequently encountered side products include:
-
1,3,4-Oxadiazoles: These can form from the cyclization of the acylaminoguanidine intermediate, especially under harsh dehydrating conditions or at elevated temperatures.
-
1,2,4-Triazines: When α-dicarbonyl compounds are used as starting materials, they can react with aminoguanidine to form 1,2,4-triazine derivatives.
-
Pyrazolones: The use of β-ketoesters as reactants can lead to the formation of pyrazolone derivatives as byproducts.
-
3,6-Diamino-1,2,4,5-tetrazines: Self-condensation of aminoguanidine can occur, particularly in the presence of oxidizing agents or under specific pH and temperature conditions, yielding 3,6-diamino-1,2,4,5-tetrazine.
Q3: How can I minimize the formation of the 1,3,4-oxadiazole side product?
To favor the formation of the 1,2,4-triazole over the 1,3,4-oxadiazole, consider the following:
-
Control the temperature: Lower reaction temperatures generally favor the formation of the triazole.
-
Choice of cyclizing agent: The use of milder cyclizing agents can reduce the formation of the oxadiazole.
-
Reaction conditions: Ensure that the reaction is not performed under strictly anhydrous conditions, as the presence of some water can favor triazole formation.
Q4: My reaction yield is very low. What are the possible causes and solutions?
Low yields can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to address this issue. Common causes include incomplete reaction, decomposition of starting materials or products, and suboptimal reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | Incomplete reaction due to insufficient temperature or time. | Gradually increase the reaction temperature and monitor the progress by TLC. Consider using microwave irradiation to shorten reaction times and potentially improve yields.[1] |
| Decomposition of starting materials or product at high temperatures. | If the product is heat-sensitive, try running the reaction at a lower temperature for a longer duration. | |
| Purity of starting materials (e.g., aminoguanidine salts can be hygroscopic). | Ensure all starting materials are pure and dry. Recrystallize or purify reagents if necessary. | |
| Formation of 1,3,4-Oxadiazole Side Product | Competing cyclization pathway of the acylaminoguanidine intermediate. | Ensure strictly anhydrous conditions are not used if triazole is the desired product. Lowering the reaction temperature can also favor triazole formation. The choice of acylating agent can influence the reaction pathway. |
| Formation of 1,2,4-Triazine Side Product | Use of α-dicarbonyl compounds as starting material. | If the triazole is the desired product, avoid the use of α-dicarbonyl compounds. If their use is necessary, carefully control the stoichiometry and reaction conditions to favor the desired pathway. |
| Formation of Pyrazolone Side Product | Use of β-ketoesters as starting material. | Similar to triazines, if pyrazolone formation is to be avoided, alternative starting materials should be considered. Optimization of reaction conditions may help to improve the yield of the desired triazole. |
| Formation of 3,6-Diamino-1,2,4,5-tetrazine | Self-condensation of aminoguanidine. | Avoid strongly oxidizing conditions. Control the pH and temperature of the reaction, as these factors can influence the rate of self-condensation. |
| Difficulty in Product Purification | Presence of multiple side products with similar polarities. | Optimize the reaction conditions to minimize the formation of side products. Employ different chromatographic techniques (e.g., column chromatography with different solvent systems, preparative HPLC) for separation. Recrystallization from various solvents may also be effective. |
Quantitative Data Summary
While specific yields can vary significantly based on the exact substrates and conditions used, the following table provides a general overview of reported yields for the synthesis of 3-amino-1,2,4-triazoles and related side products.
| Starting Materials | Desired Product | Reported Yield of Desired Product | Common Side Product(s) | Notes |
| Aminoguanidine bicarbonate + Formic acid | 3-Amino-1,2,4-triazole | 95-97% | Not specified, but generally a very clean reaction. | A well-established, high-yield synthesis. |
| Aminoguanidine hydrochloride + Various aliphatic and aromatic carboxylic acids (Microwave-assisted) | 5-Substituted 3-amino-1,2,4-triazoles | 70-87% | Not explicitly quantified, but the high yields suggest minimal side product formation under these conditions.[1] | Microwave irradiation can significantly improve yields and reduce reaction times.[1] |
| 1,3-Diaminoguanidine + 2,4-Pentanedione | 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine | 45-50% | 3,5-Dimethyl-1H-pyrazole | This reaction highlights the formation of a pyrazole side product from a dicarbonyl compound. |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1,2,4-triazole from Aminoguanidine Bicarbonate and Formic Acid
Materials:
-
Aminoguanidine bicarbonate (1 mole)
-
98-100% Formic acid (1.05 moles)
-
95% Ethanol
-
500-ml two-necked round-bottomed flask
-
Thermometer
-
Heating source (e.g., heating mantle)
Procedure:
-
To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-ml two-necked round-bottomed flask fitted with a thermometer, add 48 g (40 ml, 1.05 moles) of 98–100% formic acid.
-
Heat the foaming mixture cautiously with gentle rotation of the flask to avoid local overheating, until gas evolution ceases and the entire mass dissolves.
-
Maintain the solution of aminoguanidine formate at a temperature of 120°C for 5 hours.
-
After cooling the solution, add 500 ml of 95% ethanol and heat to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Evaporate the ethanol solution to dryness on a steam bath and then dry the resulting solid in an oven at 100°C.
-
The expected yield of colorless crystalline 3-amino-1,2,4-triazole is 80–81.6 g (95–97%). The product can be further purified by recrystallization from ethanol.
Visualizations
Reaction Pathways in 1,2,4-Triazole Synthesis from Aminoguanidine
Caption: Main and side reaction pathways in the synthesis of 1,2,4-triazoles from aminoguanidine.
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in 1,2,4-triazole synthesis.
References
Technical Support Center: Purification of Polar 1,2,4-Triazole Compounds
Welcome to the technical support center for the purification of polar 1,2,4-triazole compounds. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of purifying these challenging molecules.
Frequently Asked Questions (FAQs)
Q1: Why are polar 1,2,4-triazole compounds notoriously difficult to purify?
A1: The purification of polar 1,2,4-triazole compounds is challenging due to their inherent physicochemical properties:
-
High Polarity: Their polarity renders them highly soluble in polar solvents like water and methanol, but poorly soluble in common organic solvents used in traditional normal-phase chromatography. This can also lead to poor retention on non-polar stationary phases (e.g., C18) in reversed-phase chromatography.[1]
-
Strong Interactions: The nitrogen atoms in the triazole ring facilitate strong hydrogen bonding and potential coordination with metal ions, which can cause peak tailing and poor separation during chromatography.[1]
-
Low Volatility: Many polar triazoles exhibit low volatility, making purification by distillation impractical.[1]
-
Co-elution with Polar Impurities: During synthesis, polar starting materials, reagents, and byproducts often co-elute with the desired polar triazole product, complicating the separation process.[1]
Q2: What is the best initial approach for purifying a newly synthesized polar 1,2,4-triazole?
A2: A systematic approach is recommended. Start by assessing the compound's purity using Thin Layer Chromatography (TLC) with a polar mobile phase.[1] Based on the TLC results, an appropriate purification strategy can be selected. For solid compounds, recrystallization is often a simple and effective first-line method. For more complex mixtures or liquid samples, chromatographic techniques such as HPLC, Flash Chromatography, or Solid-Phase Extraction (SPE) are advisable.[1]
Q3: How do I choose between Normal-Phase (NP), Reversed-Phase (RP) HPLC, and HILIC for my polar triazole?
A3: The choice of HPLC method depends on the specific properties of your triazole compound:
-
Reversed-Phase (RP) HPLC: This is a common starting point. However, highly polar triazoles may show little to no retention on standard C18 columns, eluting in the void volume. In such cases, consider using columns designed for polar analytes, such as those with polar-embedded or polar-endcapped stationary phases.[1]
-
Normal-Phase (NP) HPLC: This can be effective for separating polar compounds but requires the use of non-polar, often volatile and flammable, mobile phases. It is a good option if your compound is sensitive to aqueous mobile phases.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most suitable technique for very polar compounds that are not retained in reversed-phase mode. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[1][2]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of forming crystals. | The melting point of your compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent. - Allow the solution to cool very slowly; insulate the flask to slow the cooling rate. - Change the solvent system to one with a lower boiling point or use a co-solvent system. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used), or the compound is highly soluble even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.[3] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] - Cool the solution to a lower temperature using an ice bath or refrigerator.[3] - Introduce an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid, then gently heat until clear and cool slowly.[3] |
| Low recovery of purified crystals. | The compound is too soluble in the chosen solvent, even at low temperatures.[4] Too much solvent was used.[4] Premature crystallization occurred during hot filtration.[4] | - Use the minimum amount of hot solvent necessary for dissolution.[4] - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[4] - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.[4] - Choose a solvent where the compound has lower solubility at cold temperatures.[4] |
| The recrystallized product is still impure. | The cooling process was too rapid, trapping impurities within the crystal lattice. Impurities have very similar solubility profiles to the desired compound.[4] | - Allow the solution to cool slowly and undisturbed. - If impurities have similar solubility, a different purification method such as column chromatography may be necessary.[4] |
Column Chromatography (Flash & HPLC)
| Problem | Possible Cause | Solution |
| Poor retention in Reversed-Phase HPLC (elutes in the solvent front). | The compound is too polar for the non-polar stationary phase (e.g., C18) and has a stronger affinity for the polar mobile phase.[1] | - Modify the Mobile Phase: Increase the aqueous portion. If already at 100% aqueous, this may not be sufficient.[1] - Adjust pH: For ionizable triazoles, adjusting the mobile phase pH can increase retention. For basic triazoles, increasing the pH can neutralize the compound, making it less polar.[1] - Use a Different Column: Employ columns with polar-embedded or polar-endcapped stationary phases.[1] - Switch to HILIC: This is often the best alternative for highly polar compounds.[1] |
| Broad, tailing peaks on silica gel. | Strong interaction between the basic nitrogen atoms of the triazole ring and the acidic silica gel surface. Poor solubility of the compound in the eluent. | - Neutralize the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase. - Use a Different Stationary Phase: Consider using neutral alumina or a bonded phase like diol or amino. - Improve Solubility: Ensure the sample is fully dissolved before loading. Dry loading the sample onto silica can also help. |
| Compound does not move from the baseline in Normal-Phase. | The eluent is not polar enough to displace the highly polar compound from the polar stationary phase. | - Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in dichloromethane). A common starting point is 1-5% methanol and increasing from there.[5] - Use a More Polar Stationary Phase: If using silica, consider switching to alumina. |
Data Presentation: Purification Method Comparison
The following tables summarize typical quantitative data for various purification techniques applied to polar 1,2,4-triazole compounds. Note that actual results will vary depending on the specific compound, scale, and purity of the starting material.
Table 1: Typical Recovery Yields for Recrystallization
| Compound Type | Solvent System | Typical Recovery | Notes |
| N-Rich Triazoles | Water | 83% | Purification by filtration and washing with cold water.[6] |
| N-Rich Triazoles | Ethanol | 80.5% | Purification by filtration and washing with cold ethanol.[6] |
| Benzoic Acid (analogue) | Hot Water | ~65% | Represents a typical recovery for a simple polar organic acid from water.[7] |
| General Polar Organics | Various | 50-90% | Highly dependent on the solubility difference of the compound at high and low temperatures. Significant losses can occur if too much solvent is used.[8] |
Table 2: Performance of Chromatographic Methods
| Technique | Stationary Phase | Typical Mobile Phase | Purity Achieved | Recovery | Notes |
| Normal Phase Chromatography | Silica Gel | Dichloromethane/Methanol | >95% | 70-90% | Requires careful optimization of mobile phase polarity. Addition of a base is often needed to prevent peak tailing. |
| Reversed-Phase HPLC | C18 (polar end-capped) | Water/Acetonitrile with buffer (e.g., ammonium formate) | >98% | >90% | Standard C18 often shows poor retention. Additives can improve peak shape. |
| HILIC | Zwitterionic or Diol | Acetonitrile/Water with buffer (e.g., ammonium acetate) | >99% | >95% | Excellent for very polar triazoles that are not retained by RP-HPLC. Elution is with an increasing aqueous gradient.[9] |
| Solid-Phase Extraction (SPE) | ENVI-Carb Plus | N/A | Pre-concentration/cleanup | ~100% | For 1,2,4-triazole from groundwater samples. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of your crude product in various polar solvents (e.g., ethanol, isopropanol, water, acetonitrile) at room temperature and at their boiling points. An ideal solvent will show low solubility at room temperature and high solubility when hot.[3] A two-solvent system (e.g., ethanol/water) can also be effective.[3]
-
Dissolution: Place the crude triazole compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
Stationary and Mobile Phase Selection: Based on TLC analysis, choose an appropriate stationary phase (typically silica gel) and a mobile phase that provides good separation (aim for an Rf of 0.2-0.4 for the target compound). A common mobile phase is a gradient of methanol in dichloromethane.[5]
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For highly polar compounds, dry loading is recommended: dissolve the compound, add silica gel, evaporate the solvent to a free-flowing powder, and load the powder onto the top of the column.
-
Elution: Begin elution with the least polar mobile phase, gradually increasing the polarity according to a predefined gradient. Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: HILIC-HPLC Method Development
-
Column and Mobile Phase Selection: Choose a HILIC column (e.g., zwitterionic, diol, or amide phase). The mobile phase will typically consist of a high percentage of acetonitrile (e.g., 95%) and a small percentage of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3).
-
Sample Preparation: Dissolve the sample in a solvent mixture that is compatible with the initial mobile phase conditions (high organic content). A mixture of 90:10 (v/v) acetonitrile:water is a good starting point. Filter the sample through a 0.45 µm syringe filter before injection.[10]
-
Gradient Elution: Start with a high organic concentration in the mobile phase. Program a gradient to increase the aqueous component over time to elute the polar analytes.
-
Detection: Use a suitable detector, such as UV (if the compound has a chromophore) or a mass spectrometer (MS), which is highly compatible with the volatile mobile phases used in HILIC.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation and peak shape.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the purification of polar 1,2,4-triazole compounds.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common issues in polar 1,2,4-triazole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
optimizing reaction conditions for the synthesis of 5-benzyl-1H-1,2,4-triazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-benzyl-1H-1,2,4-triazol-3-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and direct method for the synthesis of this compound is the cyclocondensation reaction between phenylacetic acid and an aminoguanidine salt (hydrochloride or bicarbonate). This reaction can be performed under conventional heating or, for improved reaction times and yields, with microwave assistance.
Q2: What are the typical starting materials and reagents required?
The key starting materials are:
-
Phenylacetic acid
-
Aminoguanidine hydrochloride or Aminoguanidine bicarbonate
-
A catalyst, typically a mineral acid such as hydrochloric acid (HCl), is often used, especially when starting with aminoguanidine bicarbonate.
Q3: Can other derivatives of phenylacetic acid be used?
Yes, derivatives of phenylacetic acid can be used to synthesize corresponding 5-substituted-benzyl-1H-1,2,4-triazol-3-amines. However, the electronic and steric properties of the substituents may influence the reaction conditions and yield.
Q4: What is the plausible reaction mechanism?
The reaction proceeds through the formation of an N-acylaminoguanidine intermediate. The initial step is the acid-catalyzed nucleophilic attack of the primary amino group of aminoguanidine on the carbonyl carbon of phenylacetic acid, followed by dehydration to form the acylaminoguanidine. Subsequently, an intramolecular cyclization with the elimination of a water molecule leads to the formation of the 1,2,4-triazole ring.
Experimental Protocols
Method 1: Conventional Heating
This protocol is based on general procedures for the synthesis of 3-amino-5-substituted-1,2,4-triazoles.
Materials:
-
Phenylacetic acid
-
Aminoguanidine hydrochloride
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as a dehydrating agent/catalyst (optional, for solvent-free conditions)
-
Ethanol or isopropanol (as solvent, optional)
-
Sodium bicarbonate or sodium hydroxide solution (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Mixing Reactants: In a round-bottom flask equipped with a reflux condenser, combine phenylacetic acid (1 equivalent) and aminoguanidine hydrochloride (1.1 to 1.5 equivalents).
-
Solvent/Catalyst Addition:
-
With Solvent: Add a suitable solvent such as ethanol or isopropanol.
-
Solvent-Free: Add a dehydrating agent like phosphorus oxychloride or polyphosphoric acid cautiously.
-
-
Heating: Heat the reaction mixture to reflux. The reaction temperature and time will vary depending on the chosen solvent and catalyst. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
The crude product may precipitate out and can be collected by filtration.
-
-
Extraction and Purification:
-
If the product does not precipitate, extract the aqueous solution with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture).
-
Method 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and often leads to higher yields.[1][2]
Materials:
-
Phenylacetic acid
-
Aminoguanidine bicarbonate
-
Hydrochloric acid (37%)
-
Isopropanol (optional, if starting material is solid)
Procedure:
-
Preparation of Aminoguanidine Hydrochloride (in situ): In a microwave-safe reaction vial, mix aminoguanidine bicarbonate (1 equivalent) with a 37% solution of hydrochloric acid (1.5 equivalents). Stir the mixture for approximately 2 hours at room temperature.[1]
-
Addition of Phenylacetic Acid: Add phenylacetic acid (1 to 1.2 equivalents) to the vial. If phenylacetic acid is solid, a minimal amount of a solvent like isopropanol can be added.[1]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a temperature between 150-180°C for 15-30 minutes. The optimal temperature and time should be determined empirically.
-
Work-up and Purification:
-
After cooling, carefully open the vial.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
The product may precipitate upon neutralization and can be collected by filtration.
-
If no precipitate forms, extract the mixture with an appropriate organic solvent like ethyl acetate.
-
Wash the organic phase, dry it, and evaporate the solvent.
-
Purify the crude product by recrystallization.
-
Data Presentation: Comparison of Reaction Conditions
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Starting Materials | Phenylacetic acid, Aminoguanidine HCl | Phenylacetic acid, Aminoguanidine bicarbonate, HCl |
| Catalyst | POCl₃, PPA, or mineral acid | HCl (used to form aminoguanidine HCl in situ) |
| Solvent | Ethanol, Isopropanol, or solvent-free | Minimal or no solvent |
| Temperature | Reflux temperature of solvent | 150 - 180°C |
| Reaction Time | Several hours to overnight | 15 - 30 minutes |
| Typical Yield | Moderate to good | Good to excellent[1] |
Troubleshooting Guide
Q5: My reaction shows low or no yield. What are the possible causes and solutions?
-
Cause: Incomplete reaction due to insufficient heating or reaction time.
-
Solution: Increase the reaction temperature or prolong the reaction time. For conventional heating, ensure the mixture is refluxing vigorously. For microwave synthesis, a higher temperature or longer irradiation time may be necessary. Monitor the reaction by TLC to determine the optimal endpoint.
-
-
Cause: Inadequate catalysis or dehydration. The cyclization step requires the removal of water.
-
Solution: If using a solvent, consider switching to a higher boiling point solvent. For solvent-free reactions, ensure a sufficient amount of a dehydrating agent like PPA or POCl₃ is used. When using aminoguanidine bicarbonate, ensure enough acid is added to fully convert it to the hydrochloride salt and catalyze the reaction.
-
-
Cause: Decomposition of starting materials or product at high temperatures.
-
Solution: If decomposition is suspected (e.g., formation of dark tars), try lowering the reaction temperature and extending the reaction time. For microwave synthesis, use a lower temperature setpoint.
-
Q6: My TLC analysis shows multiple spots, indicating side products. What are they and how can I avoid them?
-
Possible Side Product: Formation of N,N'-bis-acylaminoguanidine if an excess of phenylacetic acid is used.
-
Solution: Use a slight excess of aminoguanidine (1.1 to 1.5 equivalents) to favor the formation of the mono-acylated intermediate.
-
-
Possible Side Product: Formation of other isomeric triazoles or oxadiazoles, although less common under these conditions.
-
Solution: Careful control of reaction temperature and pH during work-up can help minimize the formation of isomers.
-
-
Possible Side Product: Unreacted starting materials.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, consider the points mentioned in the "low yield" troubleshooting section.
-
Q7: I am having difficulty purifying the final product. What are the recommended methods?
-
Recrystallization: This is the most common method for purifying 3-amino-5-substituted-1,2,4-triazoles.
-
Recommended Solvents: Ethanol, water, or a mixture of ethanol and water are often effective. Experiment with different solvent systems to find the one that gives the best crystal formation and purity.
-
-
Acid-Base Extraction: The amino group on the triazole allows for purification via acid-base extraction.
-
Procedure: Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified product.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.
-
Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point for finding a suitable eluent system. The polarity will need to be optimized based on the specific impurities present.
-
References
troubleshooting low solubility of triazole derivatives in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low solubility of triazole derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many of my synthesized triazole derivatives exhibit low aqueous solubility?
A1: While the parent 1,2,3-triazole and 1,2,4-triazole rings are polar and quite water-soluble, derivatives designed for specific biological targets often incorporate lipophilic (fat-loving) substructures.[1][2][3] These additions, which are crucial for achieving good activity against a biological target, can significantly reduce the overall aqueous solubility of the molecule.[4] The inherent polarity of the triazole ring can help improve a compound's physicochemical properties, but extensive lipophilic modifications can counteract this benefit.[5]
Q2: What are the consequences of low compound solubility in my biological assays?
A2: Low solubility is a significant issue that can severely compromise your experimental results.[4][6] Potential consequences include:
-
Underestimated Potency: If the compound is not fully dissolved, its actual concentration in the assay will be lower than the intended concentration, leading to erroneously high IC50 values and an underestimation of its true activity.[4][7]
-
Poor Data Reproducibility: Compound precipitation can be inconsistent, causing high variability in results between experiments.[6]
-
Inaccurate Structure-Activity Relationships (SAR): Inaccurate potency data can mislead medicinal chemistry efforts, making it difficult to determine the true relationship between a compound's structure and its biological activity.[4][7]
-
Assay-Type Discrepancies: A compound might appear active in an enzymatic assay but inactive in a cell-based assay, which could be due to precipitation in the different media.[6][7]
Q3: How can I perform a quick initial check to see if solubility is a problem?
A3: A simple visual inspection is the first step. After diluting your DMSO stock solution into the aqueous assay buffer, check the wells for any signs of cloudiness, particulates, or precipitate. For a more quantitative assessment, rapid kinetic solubility assays are recommended.[8] These high-throughput methods, such as nephelometry (which measures light scattering from undissolved particles) or direct UV assays after filtration, can quickly screen compounds for solubility issues early in the discovery process.[8][9]
Q4: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?
A4: The two terms describe different aspects of solubility:
-
Kinetic Solubility is measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer.[8][10] It reflects the compound's tendency to precipitate under conditions commonly used in high-throughput screening (HTS). This measurement is fast and requires very little compound, making it ideal for the early stages of drug discovery.[10][11]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[10] This "gold standard" measurement is more time-consuming and is typically reserved for late-stage lead optimization and formulation development.[8][11]
For initial troubleshooting in biological assays, the kinetic solubility is most relevant.[8]
Troubleshooting Guide for Low Solubility
This guide provides solutions to common problems encountered when working with poorly soluble triazole derivatives.
Issue: My compound precipitates immediately after I dilute the DMSO stock into my aqueous assay buffer.
This is one of the most frequently encountered problems.[12] The abrupt solvent change from 100% DMSO to a primarily aqueous environment can cause compounds with low aqueous solubility to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Recommended Actions:
-
Optimize DMSO Concentration and Dilution: High concentrations of DMSO can cause issues, but for many compounds, it's a necessary evil.[13] Instead of diluting a high-concentration stock directly into the buffer, perform serial dilutions in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous buffer.[12] Always ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) and consistent across all wells to avoid artifacts.[14]
-
Adjust Buffer pH: If your triazole derivative has ionizable functional groups (acidic or basic), its solubility will be highly dependent on the pH of the buffer.[8][10] Adjusting the pH to ensure the compound is in its more soluble ionized state can be a very effective strategy.[15]
-
Use Co-solvents: Adding a small amount of a water-miscible organic solvent (a co-solvent) to your assay buffer can significantly improve the solubility of lipophilic compounds.[15][16] Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG).[16][17] It is critical to test for co-solvent tolerance in your assay, as high concentrations can affect biological activity.
-
Incorporate Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate a poorly soluble drug in their hydrophobic core, forming a complex that is water-soluble.[15][18] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[18]
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.01-0.05%) to help solubilize compounds, particularly in enzymatic assays.[19] However, they are often not suitable for cell-based assays as they can be toxic to cells at concentrations above their critical micelle concentration.[19]
-
-
Apply Sonication: After dilution, using a sonicator can provide the energy needed to break down aggregates and help dissolve the compound.[6]
Issue: My assay results are inconsistent, especially after my DMSO stock has been stored for a while.
This may be due to the compound precipitating out of the DMSO stock solution over time.[12] This is a known issue, particularly for compounds that are only marginally soluble in DMSO, and can be worsened by freeze-thaw cycles which can introduce small amounts of water from condensation.[7]
Recommended Actions:
-
Confirm DMSO Solubility: Before starting a large experiment, confirm that your compound is fully dissolved in the DMSO stock.
-
Proper Stock Handling: Prepare fresh DMSO stocks when possible. If stocks must be stored, filter them through a 0.22 µm syringe filter before storage, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them in a desiccated environment.[6][12]
Quantitative Data on Solubility Enhancement
The effectiveness of different solubilization strategies can vary greatly depending on the specific triazole derivative. The following tables provide illustrative data based on common experimental outcomes.
Table 1: Example Effect of Co-solvents on the Kinetic Solubility of a Triazole Derivative
| Co-solvent (in PBS, pH 7.4) | Concentration (% v/v) | Kinetic Solubility (µg/mL) | Fold Increase |
| None (Control) | 0.5% DMSO | 2.5 | 1.0 |
| Ethanol | 5% | 15.0 | 6.0 |
| PEG 400 | 5% | 22.5 | 9.0 |
| PEG 400 | 10% | 45.0 | 18.0 |
Table 2: Example Effect of pH on the Solubility of a Weakly Basic Triazole Derivative (pKa = 6.5)
| Buffer Condition | pH | Thermodynamic Solubility (µg/mL) |
| Acidic Buffer | 5.0 | 150.0 |
| Physiological Buffer | 7.4 | 5.0 |
| Basic Buffer | 9.0 | 4.5 |
Table 3: Comparison of Common Solubilization Strategies
| Strategy | Mechanism | Typical Fold Increase in Solubility | Common Application Stage |
| Co-solvency | Reduces solvent polarity | 2 - 50x | Early Discovery (In Vitro) |
| pH Adjustment | Favors ionized form of the compound | 10 - 1000x (for ionizable drugs) | Early Discovery, Formulation |
| Cyclodextrin Complexation | Encapsulates drug in a soluble complex[18] | 10 - 500x | In Vitro Assays, Formulation |
| Particle Size Reduction | Increases surface area for dissolution[20] | 2 - 10x (rate), N/A (equilibrium) | Formulation Development |
| Lipid-Based Formulations | Presents drug in a solubilized state[21] | Varies widely | Preclinical (In Vivo), Formulation |
Key Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol is adapted from standard high-throughput screening methods.[8][9]
Objective: To rapidly determine the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of the triazole derivative in 100% DMSO.
-
Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear 96-well or 384-well microplate.
-
Add Buffer: Add aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.
-
Mix and Incubate: Seal the plate and mix thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.
-
Measure Light Scattering: Place the microplate into a nephelometer and measure the light scattering in each well. Higher readings indicate a greater amount of undissolved precipitate.
-
Data Analysis: The concentration at which light scattering significantly increases above the background is reported as the kinetic solubility.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This protocol is the benchmark method for determining true solubility.[8][11]
Objective: To determine the equilibrium solubility of a compound in a specific buffer.
Methodology:
-
Prepare Suspension: Add an excess amount of the solid, crystalline triazole derivative (e.g., 1-2 mg) to a known volume of the desired aqueous buffer (e.g., 1 mL) in a glass vial. The presence of undissolved solid throughout the experiment is crucial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering the solution through a 0.22 µm filter.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, most commonly HPLC-UV or LC-MS/MS, by comparing the result to a standard curve.
-
Result: The measured concentration is the thermodynamic solubility.
Strategic Approach to Solubility Assessment
A structured approach to assessing and addressing solubility is key to advancing promising triazole derivatives.
Caption: Strategic workflow for solubility assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 18. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. benchchem.com [benchchem.com]
stability issues of 5-benzyl-1H-1,2,4-triazol-3-amine in different solvents
This technical support center provides guidance on the stability of 5-benzyl-1H-1,2,4-triazol-3-amine in various laboratory settings. The information is based on general principles of triazole chemistry and established methodologies for stability testing of pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: Extreme acidic or basic conditions can potentially lead to hydrolysis or other degradation pathways.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidative degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or visible light may induce photolytic degradation.
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
Q2: How can I assess the stability of this compound in a new solvent?
A2: A forced degradation study is the recommended approach to assess the stability of the compound in a new solvent.[1][2][3] This involves subjecting a solution of the compound in the solvent of interest to various stress conditions (acid, base, oxidation, heat, and light) to accelerate potential degradation. The resulting samples are then analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.
Q3: What are the expected degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways for triazole-containing compounds may include:
-
Hydrolysis: Under strong acidic or basic conditions, the amine or other functional groups could be susceptible to hydrolysis. However, the 1,2,4-triazole ring itself is generally stable to hydrolysis.[4]
-
Oxidation: The primary amine and the triazole ring can be susceptible to oxidation, potentially forming N-oxides or other related impurities.[1]
-
Photodegradation: Exposure to light could lead to radical-mediated degradation or rearrangements.
Q4: Are there any known incompatibilities of this compound with common laboratory solvents?
A4: There is no specific information available regarding the incompatibility of this compound with common laboratory solvents. However, it is always good practice to assess compatibility on a small scale before proceeding with large-scale experiments. Issues to watch for include precipitation, color change, or the appearance of new peaks in a chromatogram.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis
Possible Cause: Degradation of this compound in the solvent or mobile phase.
Troubleshooting Steps:
-
Solvent Blank: Inject the solvent used to dissolve the sample to ensure it is not the source of the extraneous peaks.
-
Mobile Phase Blank: Inject the mobile phase to rule out contamination from the HPLC system.
-
Sample Preparation Review:
-
Was the sample recently prepared? Older solutions are more likely to have degraded.
-
Was the sample protected from light and stored at an appropriate temperature?
-
-
Forced Degradation: Perform a preliminary forced degradation study (e.g., mild acid/base treatment, exposure to hydrogen peroxide) to see if the unexpected peaks match any of the induced degradants. This can help in identifying the nature of the degradation.
Issue 2: Poor Recovery or Loss of Compound Over Time
Possible Cause: Instability of this compound under the experimental conditions.
Troubleshooting Steps:
-
Solubility Check: Ensure the compound is fully dissolved in the chosen solvent. Poor solubility can be mistaken for degradation.
-
pH of the Solution: Measure the pH of the sample solution. If it is highly acidic or basic, consider buffering the solution to a more neutral pH if the experimental protocol allows.
-
Temperature Control: If experiments are conducted at elevated temperatures, consider if the duration of exposure could be leading to thermal degradation.
-
Light Protection: Store stock solutions and samples in amber vials or protect them from light to prevent photolytic degradation.
-
Inert Atmosphere: For sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials:
-
This compound
-
Solvents to be tested (e.g., Water, Methanol, Acetonitrile, Dimethylformamide)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
To another aliquot, add an equal volume of 1 M HCl.
-
Keep the solutions at room temperature and analyze at different time points (e.g., 0, 2, 6, 24 hours).
-
If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60 °C).
-
-
Base Hydrolysis:
-
Repeat the acid hydrolysis procedure using 0.1 M NaOH and 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and analyze at different time points.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at a set temperature (e.g., 60 °C or 80 °C).
-
Analyze at different time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both samples at the end of the exposure period.
-
4. Sample Analysis:
-
Analyze all samples by a validated, stability-indicating HPLC method.
-
The method should be able to separate the parent compound from all potential degradation products.
-
Peak purity analysis of the parent peak is recommended to ensure no co-eluting degradants.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound in Methanol (Hypothetical Data)
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| Control | 24 | 99.8 | 0.2 | 0 |
| 0.1 M HCl (RT) | 24 | 98.5 | 1.5 | 1 |
| 1 M HCl (60 °C) | 6 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH (RT) | 24 | 99.1 | 0.9 | 1 |
| 1 M NaOH (60 °C) | 6 | 90.7 | 9.3 | 2 |
| 3% H₂O₂ (RT) | 24 | 75.4 | 24.6 | 3 |
| Thermal (80 °C) | 24 | 95.3 | 4.7 | 1 |
| Photolytic (ICH Q1B) | - | 97.2 | 2.8 | 2 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: Overcoming Poor Retention in HPLC Purification of Triazoles
Welcome to the technical support center for HPLC purification of triazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor retention of triazole compounds during high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor or no retention of my triazole compound in reversed-phase HPLC?
A1: Poor retention of triazoles in reversed-phase HPLC (RP-HPLC) is a common challenge, primarily because many triazoles are polar compounds.[1][2] In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Polar compounds have a low affinity for the nonpolar stationary phase and are quickly eluted with the polar mobile phase, often near the void volume.[1]
Q2: What are the initial steps to improve the retention of a polar triazole in RP-HPLC?
A2: The first and simplest approach is to modify the mobile phase composition.[3] You can start by:
-
Decreasing the organic solvent concentration: Reducing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases its polarity, which enhances the retention of polar analytes like triazoles.[3][4] For very polar triazoles, a 100% aqueous mobile phase might be considered, but ensure your column is compatible with such conditions to avoid "phase collapse".[3]
-
Adjusting the pH: For ionizable triazoles, the pH of the mobile phase is a critical parameter.[3][5] Adjusting the pH to suppress the ionization of the triazole will increase its hydrophobicity and, consequently, its retention on a nonpolar stationary phase.[3][6]
Q3: My triazole is still not retaining well after adjusting the mobile phase. What other chromatographic modes can I use?
A3: If optimizing RP-HPLC is insufficient, consider alternative chromatographic techniques:
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties, allowing for the retention of a wider range of analytes, including polar and charged compounds.[7]
Q4: How can I improve the peak shape of my triazole compound?
A4: Peak tailing can be an issue for basic triazole compounds due to interactions with residual silanol groups on the silica-based stationary phase.[12] To mitigate this, you can:
-
Lower the mobile phase pH: This can protonate the silanol groups and reduce unwanted secondary interactions.[12]
-
Add a competing base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also minimize these interactions.[12]
-
Use a mobile phase additive: Additives like trifluoroacetic acid (TFA) can act as ion-pairing agents to improve peak shape and retention for zwitterionic and basic compounds.[13]
Troubleshooting Guide: Poor Triazole Retention
This guide provides a systematic approach to troubleshooting and resolving poor retention of triazoles in HPLC.
Problem: The triazole analyte elutes at or near the void volume.
Below is a logical workflow to address this issue.
Caption: Troubleshooting workflow for poor triazole retention.
Data Presentation
Table 1: Mobile Phase Modifiers and Their Effects on Triazole Retention
| Modifier | Typical Concentration | Effect on Retention of Basic/Zwitterionic Triazoles | Considerations |
| Trifluoroacetic Acid (TFA) | 0.01% to 0.4% (v/v) | Can significantly increase retention time and reverse elution order at higher concentrations due to chaotropic effects.[13] | Can suppress ionization in mass spectrometry. |
| Formic Acid | 0.1% (v/v) | Generally improves peak shape for basic compounds.[12] | Less effective than TFA at causing large retention shifts.[13] |
| Triethylamine (TEA) | ~1% in the aqueous phase | Acts as a competing base to reduce peak tailing.[12][14] | Not suitable for mass spectrometry detection. |
| Ammonium Acetate/Formate | 10-20 mM | Used as buffers in HILIC to facilitate the formation of the water layer on the stationary phase.[1] | Volatile and compatible with mass spectrometry. |
Experimental Protocols
Protocol 1: General RP-HPLC Method Development for Triazoles
This protocol outlines a starting point for developing a reversed-phase HPLC method for triazole purification.
1. Initial Column and Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase A: Water with 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
-
Detector: UV-Vis at a suitable wavelength (e.g., 260 nm) or Mass Spectrometer (MS).[12]
2. Initial Gradient Elution:
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25-30 °C.[12]
-
Injection Volume: 10-20 µL.[12]
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the triazole.
3. Method Optimization:
-
Isocratic vs. Gradient: If the initial gradient shows good separation, an isocratic method can be developed to simplify the process. If the sample is complex, a gradient elution is preferable.[12]
-
Organic Solvent Concentration: Based on the initial run, adjust the starting and ending percentages of the organic solvent to improve retention and resolution.
-
pH Adjustment: If the triazole is ionizable, prepare mobile phases with different pH values (e.g., using phosphate or acetate buffers) to find the optimal retention.[5][15]
Protocol 2: HILIC Method for Highly Polar Triazoles
This protocol provides a general procedure for using HILIC to purify highly polar triazoles.[1]
1. Column and Mobile Phase:
-
Mobile Phase A (Aqueous): Water with a buffer (e.g., 10 mM ammonium acetate, pH adjusted).[1]
-
Mobile Phase B (Organic): Acetonitrile.[1]
2. Column Equilibration and Elution:
-
Equilibration: Equilibrate the column with a high percentage of organic solvent (e.g., 90-95% B) for an extended period (at least 20 column volumes) to ensure the formation of the aqueous layer on the stationary phase.[1][4]
-
Gradient: Start with a high organic concentration and gradually increase the aqueous component (e.g., from 95% B to 50% B).[1]
3. Sample Injection:
-
Solvent: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition to avoid peak distortion.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting an appropriate HPLC method for triazole purification based on the analyte's properties.
Caption: HPLC method selection for triazole purification.
References
- 1. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. support.waters.com [support.waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. moravek.com [moravek.com]
- 7. waters.com [waters.com]
- 8. Nacalai USA, Inc. | Product | COSMOSIL HILIC [nacalaiusa.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. nacalai.com [nacalai.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmaguru.co [pharmaguru.co]
Technical Support Center: Optimizing Triazole Synthesis via Click Chemistry
Welcome to the Technical Support Center for azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges in triazole synthesis and optimize their experimental outcomes. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work in minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and how can I avoid them?
A1: The most prevalent side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, often referred to as Glaser coupling, which leads to the formation of a diyne by-product.[1][2] This reaction is promoted by the presence of oxygen and Cu(II) ions.[2] Additionally, in the context of bioconjugation, reactive oxygen species (ROS) generated by the copper/ascorbate system can lead to the degradation of sensitive substrates, such as the oxidation of amino acid residues like histidine.[3][4]
To minimize these by-products:
-
Maintain Anaerobic Conditions: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[4]
-
Use a Reducing Agent: Employ a sufficient amount of a reducing agent, like sodium ascorbate, to keep the copper in its active Cu(I) oxidation state.[1] It is crucial to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.
-
Utilize Copper-Stabilizing Ligands: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) protect the Cu(I) catalyst from oxidation, accelerate the desired reaction, and can reduce the generation of ROS.[3][4] A ligand-to-copper ratio of 5:1 is often recommended, especially for protecting sensitive biomolecules.[4]
-
Add Sacrificial Reductants/Additives: In bioconjugations, aminoguanidine can be used to intercept reactive by-products of ascorbate oxidation that might otherwise modify proteins.[4]
Q2: My CuAAC reaction has a low yield. What are the possible causes?
A2: Low yields in CuAAC reactions can stem from several factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.
-
Poor Reagent Quality: Impurities in your azide or alkyne starting materials can interfere with the reaction.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.
-
Ligand Issues: The choice of ligand and its concentration relative to the copper source are critical for stabilizing the Cu(I) catalyst. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.
-
Inhibitory Buffer Components: Buffers like Tris can chelate the copper catalyst, hindering its activity. High concentrations of chloride ions (>0.2 M) can also compete for copper binding.
Q3: Are there by-products in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?
A3: SPAAC is generally considered a very clean reaction with minimal to no by-products because it does not require a metal catalyst.[5][6] The reaction is driven by the release of ring strain in the cyclooctyne. However, the high reactivity of some strained alkynes can lead to side reactions with nucleophiles, particularly thiols present in biomolecules like cysteine residues.[5] This can result in azide-independent labeling of proteins.[5] To prevent this, it is recommended to alkylate free thiols with reagents like iodoacetamide (IAM) prior to the SPAAC reaction.[5]
Q4: How do I choose the right ligand for my CuAAC reaction?
A4: The choice of ligand depends on your specific application, particularly the solvent system and the sensitivity of your substrates.
-
For aqueous/bioconjugation reactions: Water-soluble ligands like THPTA are generally preferred due to their ability to stabilize Cu(I) in aqueous media and protect biomolecules from oxidative damage.[4][7]
-
For organic solvents: TBTA is highly effective in organic solvents but has poor water solubility.[7] Other ligands like BTTAA have been shown to exhibit very high reaction kinetics in aqueous environments. The optimal ligand-to-copper ratio should be determined empirically, but a 5:1 ratio is a good starting point for bioconjugations to ensure the protection of sensitive substrates.[4]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Recommended Solution |
| Presence of Diyne By-product (Glaser Coupling) | Reaction exposed to oxygen, leading to oxidation of Cu(I) to Cu(II). | 1. Thoroughly degas all solvents and reagents. 2. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Ensure a sufficient excess of fresh sodium ascorbate solution is used.[1] 4. Use a copper-stabilizing ligand like THPTA or TBTA.[4] |
| Low or No Product Formation | Inactive copper catalyst (oxidized to Cu(II)). | 1. Use a fresh solution of sodium ascorbate. 2. Ensure the use of a stabilizing ligand (e.g., THPTA) at an appropriate ratio (e.g., 5:1 ligand to copper for bioconjugations).[4] 3. If using a Cu(I) salt directly, handle it under an inert atmosphere. |
| Poorly soluble reactants. | Add a co-solvent like DMSO or t-BuOH (up to 10-20%) to improve solubility. | |
| Inhibitory components in the buffer (e.g., Tris, high chloride). | Switch to a non-coordinating buffer like HEPES or phosphate buffer. | |
| Degradation of Biomolecules (e.g., proteins) | Formation of reactive oxygen species (ROS) by the Cu(I)/ascorbate system. | 1. Use a higher ligand-to-copper ratio (e.g., 5:1 or greater) of a protective ligand like THPTA.[3][4] 2. Add aminoguanidine to the reaction mixture to scavenge reactive carbonyl by-products of ascorbate oxidation.[4] 3. Minimize reaction time by optimizing conditions for faster conversion. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Problem | Potential Cause | Recommended Solution |
| Non-specific Labeling of Proteins | Reaction of the strained alkyne with nucleophilic residues, particularly free thiols (cysteine). | Pre-treat the protein sample with a thiol-alkylating agent like iodoacetamide (IAM) to block the free cysteine residues before adding the strained alkyne.[5] |
| Slow Reaction or Low Yield | Low reactivity of the chosen cyclooctyne. | Switch to a more reactive (more strained) cyclooctyne derivative (e.g., DBCO, BCN). |
| Steric hindrance around the azide or alkyne. | If possible, design linkers to increase the distance between the reactive moiety and the bulky substrate. | |
| Poor solubility of reactants. | Add a biocompatible co-solvent like DMSO to improve solubility. |
Data Presentation
Table 1: Effect of THPTA Ligand on Preventing Oxidation of N-benzoylhistidine in a CuAAC-like System [3]
| Ligand to Copper Ratio | % Histidine Oxidized (90 min) | % Histidine Oxidized (20 h) |
| 0:1 (No Ligand) | ~16% | ~65% |
| 2:1 | 0% | ~15% |
| 5:1 | 0% | <5% |
Conditions: N-benzoylhistidine (2 mM), CuSO₄ (0.5 mM), sodium ascorbate (5 mM) in 10% DMSO/0.1 M phosphate buffer pH 7.
Table 2: Comparative Properties of Common CuAAC Accelerating Ligands
| Property | BTTAA | THPTA | TBTA |
| Reaction Kinetics | Very High | Moderate | Very High |
| Biocompatibility | Very High | Moderate | Low |
| Water Solubility | Moderate | High | Low |
| Organic Solubility | Moderate | Low | Very High |
| Required Copper Conc. | Very Low | Moderate | High |
Experimental Protocols
Protocol 1: General Procedure for Minimizing By-products in a Small-Molecule CuAAC Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide-containing compound
-
Terminal alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed solvent (e.g., a mixture of t-BuOH and water (1:1), or DMF)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your azide, alkyne, CuSO₄, and ligand in the chosen degassed solvent.
-
Prepare a fresh stock solution of sodium ascorbate in degassed water immediately before use.
-
-
Degassing:
-
Degas all solvent and stock solutions (except the sodium ascorbate solution which is prepared just before use) by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
-
Reaction Setup (under Inert Atmosphere):
-
In a Schlenk flask or a vial purged with inert gas, add the alkyne (1.0 equivalent).
-
Add the azide (1.0-1.1 equivalents).
-
Add the ligand solution (e.g., THPTA, to a final concentration that is 5 times that of the copper sulfate).
-
Add the CuSO₄ solution (typically 1-5 mol%).
-
Stir the mixture for a few minutes to allow for the formation of the copper-ligand complex.
-
-
Reaction Initiation:
-
Add the freshly prepared sodium ascorbate solution (typically 5-10 mol%) to the reaction mixture to initiate the reaction.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by exposing it to air.
-
For work-up, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: General Procedure for a SPAAC Reaction with a Protein
This protocol provides a general method for labeling an azide-modified protein with a strained alkyne.
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne (e.g., a DBCO- or BCN-containing molecule) dissolved in a biocompatible solvent like DMSO
-
(Optional) Iodoacetamide (IAM) for blocking free thiols
Procedure:
-
(Optional, but Recommended) Thiol Alkylation:
-
If your protein contains free cysteine residues, dissolve it in a suitable buffer and add a 10-fold molar excess of iodoacetamide (IAM).
-
Incubate in the dark at room temperature for 1 hour.
-
Remove excess IAM by buffer exchange using a desalting column or spin filtration.
-
-
SPAAC Reaction:
-
To the solution of the azide-functionalized protein (or the thiol-blocked protein from the previous step), add the strained alkyne stock solution. A 5- to 20-fold molar excess of the strained alkyne is a good starting point. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 4°C for 1-24 hours with gentle mixing. The optimal time will depend on the reactivity of the specific strained alkyne and the concentrations of the reactants.
-
-
Purification:
-
Remove the unreacted strained alkyne and any other small molecules using a desalting column, spin filtration, or dialysis, using a buffer suitable for your protein.
-
-
Characterization:
-
Confirm the conjugation and assess the purity of the final product using appropriate techniques such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
-
Visualizations
Caption: Troubleshooting workflow for by-product formation in CuAAC reactions.
Caption: Experimental workflow for a CuAAC reaction focused on minimizing by-products.
Caption: Competing reaction pathways in a CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. interchim.fr [interchim.fr]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
strategies for the purification of triazole salts from inorganic impurities
Welcome to the Technical Support Center for the Purification of Triazole Salts. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with the purification of triazole salts, with a focus on removing inorganic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying triazole salts compared to their neutral counterparts?
A1: The purification of triazole salts presents several challenges stemming from their ionic nature. This leads to distinct solubility profiles, often characterized by higher solubility in polar solvents and insolubility in many nonpolar organic solvents typically used for their neutral analogues.[1] This can complicate standard purification techniques like recrystallization and chromatography. Furthermore, triazole salts are often hygroscopic and can contain inorganic salt impurities remaining from their synthesis.[1]
Q2: What are the most common methods for purifying triazole salts from inorganic impurities?
A2: The most frequently employed purification techniques for triazole salts are recrystallization and column chromatography.[1] Due to their ionic character, specialized chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) may be necessary. Acid-base extraction is another effective method, which involves converting the salt to its free base for purification, followed by reconversion back to the salt form.[1] Salting-out liquid-liquid extraction (SALLE) can also be employed to separate the ionic triazole salt from aqueous solutions.
Q3: What are common inorganic impurities found in crude triazole salt products?
A3: Inorganic impurities in triazole salt syntheses often originate from the reagents used. For instance, in the Pellizzari reaction, which uses an amide and a hydrazide, residual alkali hydroxides (e.g., KOH) or carbonates may be present. The Einhorn-Brunner reaction, involving the condensation of hydrazines with diacylamines in the presence of a weak acid, may leave behind salts of the acid catalyst. Syntheses employing sodium azide can result in residual sodium salts. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are a common source of copper salt impurities.
Q4: How can I assess the purity of my purified triazole salt?
A4: A combination of analytical techniques is typically used to assess the purity of triazole salts. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative analysis of purity.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and identity of the purified salt.[1] Elemental analysis can provide further confirmation of the salt's composition and the absence of inorganic impurities.[1]
Q5: My purified triazole salt is colored. How can I remove the color?
A5: Colored impurities can often be removed by recrystallization, sometimes with the addition of activated carbon.[1] However, it is crucial to use activated carbon judiciously, as it can also adsorb the desired product. The selection of an appropriate recrystallization solvent is key to leaving the colored impurity behind in the mother liquor.[1] For aryltriazole derivatives, dissolving the crude product in a hot mineral acid solution can be an effective decolorizing method. This protonates the triazole, forming a water-soluble salt, while many non-basic colored impurities may separate and can be physically removed.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound will not crystallize | The solution is too dilute, or the solvent is too effective at dissolving the salt. | Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by adding an anti-solvent (a solvent in which the triazole salt is insoluble) dropwise until turbidity persists. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also initiate crystallization.[1] |
| Low yield after recrystallization | The triazole salt is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used for dissolution. | Select a different solvent or solvent system where the salt has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Concentrate the mother liquor to attempt recovery of more product.[1] |
| Product "oils out" instead of crystallizing | The melting point of the triazole salt is lower than the boiling point of the solvent. The cooling process is too rapid, preventing proper crystal lattice formation. | Choose a solvent with a lower boiling point. Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Try adding the hot solution to a pre-heated anti-solvent.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound streaks on the column | The triazole salt is too polar for the stationary phase/mobile phase combination. The compound is not fully dissolved before loading onto the column. | For silica gel, consider adding a small amount of a more polar solvent like methanol to the eluent. A more polar stationary phase, such as alumina, might be more suitable for highly ionic compounds. Ensure the compound is completely dissolved in a minimum amount of the mobile phase before loading.[1] |
| Poor separation from inorganic impurities | The chosen mobile phase does not provide adequate resolution between the triazole salt and the inorganic salts. | Systematically vary the solvent composition of the mobile phase to optimize separation. If using a mixed solvent system, try different ratios of the solvents. Consider using a different stationary phase. For certain inorganic salts, a pre-wash of the crude material may be effective. |
Data Presentation
Solubility of 1,2,4-Triazole in Various Solvents
| Solvent | Solubility ( g/100 mL) at Room Temperature |
| Water | ~1 |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
This table provides general solubility information for the parent 1,2,4-triazole. Solubility of specific triazole salts will vary depending on the counter-ion and substituents.[2]
Experimental Protocols
Protocol 1: Recrystallization of a Triazole Salt
This protocol provides a general procedure for the purification of a triazole salt by recrystallization.
1. Solvent Selection:
-
Place a small amount of the crude triazole salt (10-20 mg) into several test tubes.
-
Add a small amount (0.5-1 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Gently heat the test tubes. A good solvent will fully dissolve the salt at elevated temperatures.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high amount of crystalline precipitate.
2. Dissolution:
-
Place the crude triazole salt in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the salt. Swirl the flask to aid dissolution.
3. Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and briefly heat the solution.
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
5. Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography for Purification of a Triazolium Salt
This protocol outlines a general procedure for purifying a triazolium salt from inorganic impurities using silica gel column chromatography.
1. Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (a non-polar solvent or a mixture of solvents). The eluent should be selected based on TLC analysis to give good separation.
2. Column Packing:
-
Plug the bottom of a chromatography column with a small piece of cotton or glass wool.
-
Pour the silica gel slurry into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude triazolium salt in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.
4. Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting the eluate in fractions (e.g., in test tubes).
5. Fraction Analysis:
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified triazole salt.
6. Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified triazolium salt.
Protocol 3: Acid-Base Extraction for Purification of a Triazole
This protocol is suitable for separating a basic triazole from neutral and acidic impurities.
1. Dissolution:
-
Dissolve the crude mixture containing the triazole in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
2. Extraction:
-
Add an aqueous acidic solution (e.g., 1 M HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The protonated triazole salt will move into the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the triazole salt.
3. Neutralization and Re-extraction:
-
Combine the aqueous extracts.
-
Slowly add a base (e.g., 1 M NaOH) to the aqueous solution until it becomes basic (check with pH paper). This will deprotonate the triazolium salt, regenerating the neutral triazole, which may precipitate out.
-
Extract the neutral triazole back into an organic solvent by adding the solvent to the flask and transferring the mixture to a separatory funnel.
-
Shake and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent.
4. Isolation:
-
Combine the organic extracts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified triazole.
Visualizations
References
dealing with emulsion formation during extraction of polar triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the liquid-liquid extraction of polar triazole compounds.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the extraction of my polar triazole?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets.[1] This often appears as a cloudy or milky third layer between the organic and aqueous phases, making separation difficult.[1]
Emulsion formation during the extraction of polar triazoles is typically caused by:
-
Vigorous Shaking: High shear forces from vigorous shaking can break up the liquid phases into fine droplets that are difficult to separate.[2]
-
Presence of Surfactant-like Molecules: Polar triazoles themselves, or impurities from the reaction mixture such as phospholipids, free fatty acids, and proteins, can act as emulsifying agents.[1][3] These molecules have both polar (hydrophilic) and non-polar (hydrophobic) regions, allowing them to stabilize the interface between the aqueous and organic layers.[1]
-
High Concentration of Dissolved Solids: A high concentration of salts or other dissolved materials can increase the viscosity of the aqueous phase and contribute to emulsion stability.[2]
-
Particulate Matter: Finely divided powders or other suspended solids can collect at the interface and stabilize emulsions.[4][5]
Q2: How can I prevent emulsion formation in the first place?
Preventing an emulsion is often easier than breaking one.[1] Consider these preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for adequate mixing without excessive shear forces.[2][6]
-
"Salting Out": Before extraction, add a saturated solution of sodium chloride (brine) or another salt to the aqueous layer.[2][7] This increases the ionic strength of the aqueous phase, which can decrease the solubility of your polar triazole and any organic impurities, promoting a cleaner separation.[7]
-
pH Adjustment: If your polar triazole has acidic or basic properties, adjusting the pH of the aqueous layer can suppress its ionization, making it more soluble in the organic phase and reducing its surfactant-like behavior. For a basic triazole, increase the pH; for an acidic triazole, decrease the pH.[2]
-
Solvent Choice: Select an organic solvent that has a significant density difference from the aqueous phase and is a good solvent for your target compound.
Troubleshooting Guide: Breaking a Stable Emulsion
If an emulsion has already formed, the following techniques can be used to break it.
Comparison of Emulsion Breaking Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Allowing to Stand | Gravity-based coalescence of droplets. | Simple, no reagents needed. | Slow and often ineffective for stable emulsions.[8] |
| Gentle Swirling | Promotes droplet coalescence without introducing high shear. | Simple, can be effective for minor emulsions. | May not be sufficient for stable emulsions.[2] |
| Salting Out (Brine Wash) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and disrupting the emulsion.[2][7] | Often effective, simple to perform. | May decrease the recovery of highly polar triazoles that have some water solubility. |
| pH Adjustment | Neutralizes acidic or basic species that may be acting as emulsifying agents.[2] | Can be very effective if the emulsion is pH-dependent. | Requires knowledge of the pKa of the triazole and impurities; may affect the stability of the target compound. |
| Centrifugation | Applies a strong force to accelerate the separation of the immiscible phases.[3][6] | Highly effective for many types of emulsions.[9] | Requires access to a centrifuge, may be difficult for large volumes.[10] |
| Filtration | The emulsion is physically broken as it passes through a filter medium like glass wool or Celite®.[2][8] | Can be effective for emulsions stabilized by particulate matter. | Potential for product loss due to adsorption on the filter medium.[8] |
| Addition of a Different Solvent | Alters the polarity of the organic phase to better dissolve the emulsifying agents.[3][6] | Can be effective in some cases. | May complicate solvent removal later; requires careful selection of the solvent. |
| Heating or Cooling | Changes in temperature can alter viscosity and interfacial tension, promoting phase separation.[9] | Can be a simple physical method. | Risk of degrading the target compound with excessive heat.[9] |
Detailed Experimental Protocols
Protocol 1: Salting Out with Brine
-
Prepare a Saturated NaCl Solution (Brine): In a separate flask, add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves and a small amount of solid NaCl remains at the bottom.
-
Addition of Brine: To your separatory funnel containing the emulsion, add a volume of brine equal to 10-20% of the aqueous phase volume.
-
Mixing: Stopper the funnel and gently invert it 2-3 times. Do not shake vigorously.
-
Observation: Place the separatory funnel back on the ring stand and allow it to sit for 5-10 minutes. Observe if the emulsion begins to break and a distinct interface forms.
-
Repeat if Necessary: If the emulsion persists, another small portion of brine can be added.
Protocol 2: Centrifugation
-
Transfer the Emulsion: Carefully pour the emulsified mixture from the separatory funnel into appropriately sized centrifuge tubes. Ensure the tubes are balanced by filling them to the same level.
-
Centrifuge: Place the balanced tubes in a centrifuge. Spin the samples at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.[1] Higher speeds may be more effective but should be used with caution, especially with volatile solvents.
-
Observe Separation: After centrifugation, carefully remove the tubes. A distinct separation between the aqueous and organic layers should be visible, with a potential small layer of solids at the interface.
-
Combine Layers: Carefully pipette the desired layer from each tube into a clean flask.
Protocol 3: Filtration through Celite®
-
Prepare the Filtration Setup: Place a piece of filter paper in a Büchner or Hirsch funnel and wet it with the organic solvent you are using for the extraction.
-
Prepare the Celite® Pad: In a small beaker, make a slurry of Celite® in your organic solvent. Pour this slurry onto the filter paper to form a pad of about 1-2 cm in thickness.
-
Apply Gentle Vacuum: Apply a gentle vacuum to the filter flask to settle the Celite® pad and remove excess solvent.
-
Filter the Emulsion: Slowly and carefully pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum. The Celite® will help to physically break up the emulsion.[8]
-
Collect the Filtrate: The filtrate in the receiving flask should consist of two distinct layers that can now be separated using a separatory funnel.
References
- 1. brainly.com [brainly.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Influence of salt concentration on the formation of Pickering emulsions - Soft Matter (RSC Publishing) DOI:10.1039/D0SM00321B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. biotage.com [biotage.com]
Validation & Comparative
A Comparative Study: 5-benzyl-1H-1,2,4-triazol-3-amine versus Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the well-established antifungal agent, fluconazole, and a structurally related triazole derivative, 5-benzyl-1H-1,2,4-triazol-3-amine. While extensive data exists for fluconazole, a cornerstone in antifungal therapy, this document aims to present a framework for evaluating the potential of this compound as a novel antifungal candidate. The comparison is based on the known properties of the 1,2,4-triazole class of antifungals and outlines the necessary experimental evaluations for a direct comparison.
Introduction
Fluconazole, a bis-triazole antifungal agent, has been a clinical mainstay for decades in the treatment of various fungal infections.[1][2] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] The 1,2,4-triazole scaffold is a well-recognized pharmacophore in many antifungal drugs. The subject of this comparative guide, this compound, shares this core structure, suggesting a potential for similar biological activity. This guide will delineate the known antifungal profile of fluconazole and provide the experimental framework required to assess the antifungal efficacy and mechanism of this compound.
Data Presentation: A Comparative Framework
Quantitative data is essential for a direct comparison of antifungal agents. The following tables provide a template for summarizing key performance indicators. Data for fluconazole is provided based on existing literature, while the data for this compound remains to be determined through experimental evaluation.
Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Fungal Strain | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| Candida albicans | 0.25 - 4 | Data not available |
| Cryptococcus neoformans | 1 - 16 | Data not available |
| Aspergillus fumigatus | >64 (often resistant) | Data not available |
| Candida glabrata | 8 - 64 | Data not available |
| Candida krusei | >64 (intrinsically resistant) | Data not available |
Table 2: In Vitro Cytotoxicity (IC50)
| Cell Line | Fluconazole IC50 (µg/mL) | This compound IC50 (µg/mL) |
| Human embryonic kidney (HEK293) | >100 | Data not available |
| Human liver cancer (HepG2) | >100 | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental data. The following are standard protocols for key comparative assays.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized assay to determine the in vitro susceptibility of fungi to antifungal agents.
-
Principle: A standardized fungal inoculum is exposed to serial dilutions of the antifungal compound in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible fungal growth.
-
Protocol:
-
Fungal Inoculum Preparation: Fungal isolates are cultured on appropriate agar media. A suspension of fungal cells or conidia is prepared in sterile saline and adjusted to a concentration of 0.5–2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium.
-
Assay Procedure: In a 96-well microtiter plate, 100 µL of each compound dilution is mixed with 100 µL of the standardized fungal inoculum. Growth and sterility controls are included.
-
Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined visually or spectrophotometrically as the lowest concentration showing no turbidity.
-
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the inhibition of ergosterol production in fungal cells, a key indicator of the mechanism of action for azole antifungals.
-
Principle: Fungal cells are treated with the antifungal agent, and the cellular ergosterol is then extracted and quantified, typically by HPLC.
-
Protocol:
-
Fungal Culture and Treatment: Fungal cultures are grown in a suitable liquid medium and then exposed to various concentrations of the test compound for a defined period.
-
Ergosterol Extraction: Fungal cells are harvested, and the lipids are extracted after saponification with an alcoholic potassium hydroxide solution.
-
Quantification: The extracted ergosterol is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection. The percentage of ergosterol inhibition is calculated relative to an untreated control.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, by inference, cell viability and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Mammalian cells (e.g., HEK293 or HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for 24-48 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 1-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration that inhibits 50% of cell viability) is then calculated.
-
Mandatory Visualizations
Mechanism of Action: Ergosterol Biosynthesis Pathway
The primary mechanism of action for fluconazole and other azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.
Caption: Proposed mechanism of action for azole antifungals.
Experimental Workflow: Antifungal Drug Discovery Cascade
The evaluation of a potential antifungal agent follows a standardized workflow, from initial screening to more detailed mechanistic studies.
Caption: A typical workflow for the evaluation of novel antifungal candidates.
Conclusion
Fluconazole remains a vital tool in combating fungal infections due to its well-characterized efficacy and safety profile. The 1,2,4-triazole scaffold it possesses is a proven template for potent antifungal activity. While direct experimental data for this compound is currently lacking in the public domain, its structural similarity to fluconazole and other triazole antifungals makes it a compound of interest for further investigation. The experimental protocols and comparative framework provided in this guide offer a clear path for researchers to systematically evaluate the antifungal potential of this compound and other novel triazole derivatives. Such studies are essential for the discovery and development of new therapeutic agents to address the growing challenge of fungal infections and drug resistance.
References
- 1. Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of the Antibacterial Spectrum of Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antibacterial agents. Triazole derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity. This guide provides a comparative analysis of the antibacterial spectrum of various triazole derivatives, supported by experimental data, to aid researchers in the pursuit of new therapeutic leads.
Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy of triazole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative triazole derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Triazole Derivative/Hybrid | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Clinafloxacin-Triazole Hybrids | |||||
| Compound 14a (4-toyl group) | Staphylococcus aureus (MRSA) | Positive | 0.25 | Clinafloxacin | 1 |
| Compound 14b (4-fluorophenyl group) | Staphylococcus aureus (MRSA) | Positive | 0.25 | Chloramphenicol | 16 |
| Compound 14c (2,4-difluorophenyl group) | Staphylococcus aureus (MRSA) | Positive | 0.25 | ||
| Escherichia coli | Negative | 0.25 - 32 | |||
| Pseudomonas aeruginosa | Negative | 0.25 - 32 | |||
| Ofloxacin-Triazole Analogues | |||||
| Compound 13 Series | Staphylococcus aureus | Positive | 0.25 - 1 | Ofloxacin | 0.25 - 1 |
| Staphylococcus epidermidis | Positive | 0.25 - 1 | |||
| Bacillus subtilis | Positive | 0.25 - 1 | |||
| Escherichia coli | Negative | 0.25 - 1 | |||
| Ciprofloxacin-Triazole Hybrids | |||||
| Compound 12h (2-methylpiperazine) | E. coli (MDR) | Negative | 0.25 | Ciprofloxacin | >8 |
| Triazolo[4,3-a]pyrazine Derivatives | |||||
| Compound 2e | Staphylococcus aureus | Positive | 32 | Ampicillin | 32 |
| Escherichia coli | Negative | 16 | Ampicillin | 8 | |
| Thiazolyl-Triazole Schiff Bases | |||||
| Compound B10 | Listeria monocytogenes | Positive | Better than Ciprofloxacin | Ciprofloxacin | - |
| Compounds B5, B6, B11-15 | Pseudomonas aeruginosa | Negative | Lower than Ciprofloxacin | Ciprofloxacin | - |
Experimental Protocols
The determination of the antibacterial spectrum of triazole derivatives relies on standardized and reproducible experimental protocols. The two most widely employed methods are the Microbroth Dilution Susceptibility Test and the Agar Disk Diffusion Assay.
Microbroth Dilution Susceptibility Test
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3][4][5][6]
-
Preparation of Bacterial Inoculum: Select three to five isolated colonies of the test bacterium from a fresh agar plate. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7][8] Dilute this suspension to the final required inoculum density.
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the triazole derivative in a 96-well microtiter plate using a suitable broth. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours in ambient air.[2]
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[9]
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[7][8][9][10][11]
-
Preparation of Bacterial Inoculum: Prepare a bacterial inoculum as described for the microbroth dilution method (turbidity equivalent to a 0.5 McFarland standard).
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[7][8] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8][10]
-
Application of Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the triazole derivative onto the inoculated agar surface.[7][10] Ensure the disks are placed at least 24 mm apart.[8][11]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Interpretation of Results: Measure the diameter of the zone of complete inhibition in millimeters. The interpretation of whether the bacterium is susceptible, intermediate, or resistant is based on standardized zone diameter interpretive charts.[7][9]
Mechanism of Action: Inhibition of DNA Gyrase
A significant number of triazole derivatives exert their antibacterial effect by targeting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[12][13][14][15][16]
Caption: Inhibition of bacterial DNA gyrase by triazole derivatives.
DNA gyrase is a type II topoisomerase composed of two subunits, GyrA and GyrB. It introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[12] Triazole derivatives can bind to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the stalling of replication forks, ultimately resulting in bacterial cell death.[12][13] This mechanism of action is particularly attractive as DNA gyrase is a validated target for antibiotics, and inhibitors targeting this enzyme can be effective against a broad range of bacteria.[12][13][14][16]
References
- 1. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. protocols.io [protocols.io]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. Frontiers | Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities [frontiersin.org]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. asm.org [asm.org]
- 11. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 12. mdpi.com [mdpi.com]
- 13. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 5-Benzyl-1H-1,2,4-triazol-3-amine Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-benzyl-1H-1,2,4-triazol-3-amine derivatives and related 1,2,4-triazole analogs. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the performance of various 1,2,4-triazole derivatives supported by experimental data.
Anticancer and Cytotoxic Activity
Recent studies have underscored the potential of 1,2,4-triazole derivatives as anticancer agents.[1] Their mechanisms of action often involve the inhibition of crucial enzymes like kinases and interference with cellular proliferation pathways. A series of novel 1,2,4-triazole derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines.
A study on 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones revealed significant cytotoxic potential.[2] The SAR analysis indicated that substitutions on the benzylidene ring play a crucial role in the cytotoxic effects.
Comparative Cytotoxic Activity of 5-Benzyl-1,2,4-triazole Derivatives
| Compound | Substitution (R) | LC50 (µg/mL) in Brine Shrimp Lethality Assay[2] |
| 3 | H (4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione) | 32.94 |
| 5a | 2-Cl | > 200 |
| 5b | 4-Cl | 25.88 |
| 5c | 2-OH | > 200 |
| 5d | 4-OH | > 200 |
| 5e | 4-OCH3 | > 200 |
| 5f | 4-N(CH3)2 | 34.87 |
| 5g | 3-NO2 | > 200 |
Experimental Protocol: Brine Shrimp Lethality Assay
The cytotoxic activity of the synthesized compounds was evaluated using the brine shrimp lethality assay.[2] Briefly, brine shrimp (Artemia salina) eggs were hatched in artificial seawater under constant illumination. After 48 hours, the mature nauplii were collected. Stock solutions of the test compounds were prepared in DMSO. Ten nauplii were transferred to each vial containing different concentrations of the test compounds in seawater. After 24 hours of incubation, the number of surviving nauplii was counted, and the LC50 values were determined using probit analysis.
Enzyme Inhibitory Activity
α-Glucosidase Inhibition
A series of 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones were also evaluated for their α-glucosidase inhibitory potential.[2] The results indicate that the parent 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione and its derivative with a 4-methoxybenzylidene substituent showed notable inhibitory activity.
| Compound | Substitution (R) | % α-Glucosidase Inhibition[2] | IC50 (µg/mL)[2] |
| 3 | H (4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione) | 66.78 | 36.11 |
| 5e | 4-OCH3 | 55.15 | 60.33 |
Experimental Protocol: α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity was determined spectrophotometrically.[2] The enzyme solution was prepared in a phosphate buffer. The test compounds were pre-incubated with the enzyme, followed by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction was monitored by measuring the absorbance of the released p-nitrophenol at 405 nm. Acarbose was used as a standard inhibitor. The percentage of inhibition was calculated, and the IC50 values were determined.
Xanthine Oxidase Inhibition
In a study focused on developing xanthine oxidase (XO) inhibitors, a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were synthesized and evaluated.[3] The SAR analysis demonstrated that the 5-benzyl-3-pyridyl-1H-1,2,4-triazole scaffold is a viable framework for XO inhibitory activity. The most promising compound identified was 1h , with a 3'-nitro and a 4'-sec-butoxy group on the benzyl moiety, exhibiting an IC50 value of 0.16 μM.[3]
Experimental Protocol: Xanthine Oxidase Inhibitory Activity Assay
The in vitro XO inhibitory activity was assessed by measuring the rate of uric acid formation from xanthine.[3] The reaction mixture contained the test compound, xanthine, and xanthine oxidase in a phosphate buffer. The increase in absorbance at 295 nm due to the formation of uric acid was monitored. Allopurinol was used as a positive control. The IC50 values were calculated from the dose-response curves.
Structure-Activity Relationship Summary
The following diagram illustrates the key structural modifications and their impact on the biological activity of the 5-benzyl-1,2,4-triazole scaffold.
Caption: Key SAR points for 5-benzyl-1,2,4-triazole derivatives.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis and biological evaluation of the 5-benzyl-1,2,4-triazole derivatives is depicted below.
Caption: General workflow from synthesis to lead identification.
Conclusion
The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential in drug discovery. The structure-activity relationship studies reveal that modifications at the 4-position of the triazole ring and substitutions on the benzyl group can profoundly influence their cytotoxic and enzyme inhibitory activities. Specifically, the introduction of certain substituted benzylideneamino moieties at the 4-position can modulate cytotoxicity, while specific substitutions on the 5-benzyl ring are crucial for potent xanthine oxidase inhibition. Further exploration of these scaffolds, guided by the SAR insights presented, may lead to the development of novel therapeutic agents.
References
In Silico Docking of 1,2,4-Triazole Derivatives: A Comparative Guide to Target Protein Interactions
A comprehensive analysis of the binding affinities and interaction patterns of 1,2,4-triazole derivatives with various key protein targets implicated in cancer, microbial infections, and neurodegenerative diseases. This guide provides a comparative overview of docking scores, detailed experimental protocols for in silico studies, and visual representations of molecular interactions and associated signaling pathways to aid researchers in drug discovery and development.
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2][3] The versatility of the triazole ring allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve high-affinity binding to specific biological targets. In silico molecular docking has emerged as a powerful tool to predict the binding modes and affinities of these derivatives, thereby accelerating the identification of promising lead compounds.
Comparative Analysis of Docking Performance
The following tables summarize the quantitative data from various in silico docking studies of 1,2,4-triazole derivatives against a panel of therapeutically relevant protein targets. The docking scores, typically represented in kcal/mol, indicate the predicted binding affinity, with more negative values suggesting a stronger interaction.
Anticancer Targets
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Key Interacting Residues |
| Compound 7f | c-Kit Tyrosine Kinase (1T46) | -176.749 | - | - | Asp810, Glu640, Thr670, His790, Val643, Val603, Val668, Leu644, Leu783, Ile571, Cys788, Lys623, Cys809[1] |
| Compound 7f | Protein Kinase B (Akt) (2X39) | -170.066 | - | - | Not Specified[1] |
| Compound 1 | Aromatase (PDB ID not specified) | -9.96 | Letrozole/Anastrozole | Not Specified | Not Specified[3] |
| Compound 1 | Tubulin (PDB ID not specified) | -7.54 | Colchicine | Not Specified | Not Specified[3] |
| Compound 11d | VEGFR-2 (PDB ID not specified) | -9.6 | Sorafenib | -9.5 | Not Specified[4] |
| Compound 9k | Mushroom Tyrosinase (PDB ID not specified) | IC₅₀ = 0.0048 µM | Kojic Acid | IC₅₀ = 16.8320 µM | Not Specified[5] |
| Compound 700 | KDM5A (5ive) | -11.042 | Doxorubicin | Not Specified | Not Specified[6] |
| Compound 2 | Thymidine Phosphorylase (PDB ID not specified) | Promising Inhibition | - | - | Not Specified[7] |
| Compound 6 | Thymidine Phosphorylase (PDB ID not specified) | Promising Inhibition | - | - | Not Specified[7] |
Antimicrobial Targets
| Derivative | Target Protein (PDB ID) | Target Organism | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Compound 1e | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.5 | Amoxicillin | -7.9[8] |
| Compound 1f | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.2 | Amoxicillin | -7.9[8] |
| Compound 2e | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -9.1 | Amoxicillin | -8.5[8] |
| Compound 2f | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -8.8 | Amoxicillin | -8.5[8] |
| Compound 2e | Lanosterol 14-alpha Demethylase (PDB ID not specified) | Fungal species | High Activity | Fluconazole | Not Specified[9] |
Cholinesterase Inhibition
| Derivative | Target Enzyme | IC₅₀ (nM) |
| Compound 1.1-1.5, 2.1-2.8 | Acetylcholinesterase (AChE) | 1.63 - 17.68[10] |
| Compound 1.1-1.5, 2.1-2.8 | Butyrylcholinesterase (BChE) | 8.71 - 84.02[10] |
Experimental Protocols for In Silico Docking
The following outlines a generalized methodology for performing molecular docking studies of 1,2,4-triazole derivatives, based on protocols cited in the reviewed literature.
1. Protein Preparation:
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, ligands, and any co-factors not essential for the interaction. Hydrogen atoms are added to the protein, and charges are assigned using a force field like CHARMm or AMBER. The protein structure is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the 1,2,4-triazole derivatives are drawn using chemical drawing software such as ChemDraw or Marvin Sketch.[2]
-
3D Conversion and Optimization: The 2D structures are converted to 3D and their geometry is optimized using a suitable force field, such as MMFF94.[2] Ionization states at a physiological pH (e.g., 7.4) are considered.
3. Molecular Docking:
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket of the native ligand or predicted binding sites.
-
Docking Algorithm: A docking program, such as AutoDock, is used to perform the docking calculations.[3] A genetic algorithm is often employed to explore the conformational space of the ligand within the defined active site.[3]
-
Pose Selection and Scoring: The docking algorithm generates multiple binding poses for each ligand. These poses are then ranked based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.
4. Analysis of Results:
-
Binding Mode Visualization: The best-docked poses are visualized using molecular graphics software (e.g., PyMOL, VMD) to analyze the interactions between the ligand and the protein.
-
Interaction Analysis: Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are identified and analyzed to understand the molecular basis of binding.
Visualizing Molecular Docking and Biological Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 3. ijcrcps.com [ijcrcps.com]
- 4. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking [mdpi.com]
- 5. Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cal-tek.eu [cal-tek.eu]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of 5-benzyl-1H-1,2,4-triazol-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Anticancer Triazole Derivatives
The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] The introduction of different substituents on the triazole ring allows for the modulation of their pharmacological profiles. Below is a summary of in vivo data for several triazole derivatives, which can serve as a benchmark for assessing the potential of 5-benzyl-1H-1,2,4-triazol-3-amine.
| Compound/Derivative Class | Animal Model | Cancer Type | Key In Vivo Findings | Reference |
| Novel 1,2,4-triazole derivatives (MPA and OBC) | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) | Found to possess antitumor activity in both liquid and solid tumor models, comparable to standard drugs. Safe at 300 mg/kg. Evaluated by changes in body weight, mean survival time, and hematological parameters. | [2] |
| 4-(3-(naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Not specified | Breast Cancer | Suppressed breast cancer tumor growth in vivo, indicating its potential as an anticancer agent. | [1] |
| 1,2,3-triazole-uracil ensembles (e.g., Compound 5h) | Not specified | HeLa (cervical) and HUH-7 (liver) cancer cells (in vitro); implies potential for in vivo studies | Showed higher growth inhibition activity than 5-fluorouracil against HeLa and HUH-7 cells with IC50 values of 4.5 and 7.7 μM, respectively. Did not show cytotoxicity towards normal cell lines. | [4] |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides (e.g., compound 13e) | Not specified | MCF-7 human breast tumor cells (in vitro); implies potential for in vivo studies | Exhibited an IC50 of 46 nM against MCF-7 cells. In silico analysis correlated its activity with antimicrotubule agents. | [5] |
While direct in vivo experimental data for this compound is lacking, the accumulated evidence for other triazole derivatives strongly suggests its potential as an anticancer agent. The benzyl group at the 5-position may contribute to its cytotoxic activity. Further in vivo studies are warranted to validate its efficacy and elucidate its mechanism of action.
Experimental Protocols for In Vivo Anticancer Activity Validation
The following is a generalized protocol for assessing the in vivo anticancer activity of a test compound like this compound, based on common methodologies described in the literature.[2]
1. Animal Model:
- Species: Swiss albino mice or other appropriate rodent models.
- Tumor Induction: Ehrlich Ascites Carcinoma (EAC) or Dalton's Lymphoma Ascites (DLA) cells are typically used. A specific number of viable tumor cells (e.g., 2 x 10^6 cells) are injected intraperitoneally or subcutaneously into the animals.
2. Drug Administration:
- Test Compound: this compound, dissolved in a suitable vehicle.
- Control Groups: A negative control group (vehicle only) and a positive control group (a standard anticancer drug like 5-fluorouracil or cisplatin) should be included.
- Dosage and Schedule: The compound is administered at various doses (e.g., 25, 50 mg/kg body weight) for a specified period (e.g., daily for 9 days), starting 24 hours after tumor inoculation.
3. Evaluation Parameters:
- Tumor Growth:
- For solid tumors, tumor volume is measured periodically using calipers.
- For ascetic tumors, the volume of ascitic fluid is measured at the end of the experiment.
- Survival Time: The lifespan of the animals in each group is monitored, and the mean survival time is calculated.
- Body Weight: Animal body weights are recorded throughout the study to assess toxicity.
- Hematological Parameters: At the end of the study, blood is collected to analyze red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin levels.
- Biochemical and Histopathological Analysis: Major organs can be collected for further analysis to assess toxicity and therapeutic effects.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Anticancer Activity Assessment
Caption: A generalized workflow for in vivo validation of anticancer compounds.
Potential Signaling Pathway: Inhibition of Tubulin Polymerization
Several anticancer agents, including some triazole derivatives, exert their effects by disrupting microtubule dynamics, which are crucial for cell division.[5]
Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.
References
- 1. isres.org [isres.org]
- 2. jocpr.com [jocpr.com]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 5-benzyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 5-benzyl-1H-1,2,4-triazol-3-amine, a valuable building block in medicinal chemistry. The comparison focuses on efficacy, supported by experimental data from analogous reactions, and includes detailed experimental protocols and workflow visualizations.
Executive Summary
Two principal synthetic pathways for this compound are evaluated:
-
Route 1: Condensation of Phenylacetic Acid with Aminoguanidine. This approach involves the direct condensation of a carboxylic acid with aminoguanidine, often facilitated by microwave irradiation, to form the triazole ring.
-
Route 2: Cyclization of N-Cyano-N'-phenylacetylguanidine. This method proceeds through an intermediate formed from the reaction of benzyl cyanide and dicyandiamide, which is subsequently cyclized to the desired aminotriazole.
Overall, Route 1, particularly with microwave assistance, appears to be a more direct and potentially higher-yielding method based on data from analogous compounds. Route 2 offers an alternative pathway using different starting materials.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes. Data for Route 1 is based on the synthesis of analogous 5-substituted-3-amino-1,2,4-triazoles.
| Parameter | Route 1: Phenylacetic Acid & Aminoguanidine | Route 2: Benzyl Cyanide & Dicyandiamide |
| Starting Materials | Phenylacetic acid, Aminoguanidine bicarbonate | Benzyl cyanide, Dicyandiamide |
| Key Intermediates | Acylaminoguanidine (often in situ) | N-Cyano-N'-phenylacetylguanidine |
| Reaction Conditions | Microwave irradiation, Acid catalysis | Base-catalyzed condensation, then cyclization |
| Reported Yield | 76-86% (for analogous compounds)[1] | Not explicitly reported for this specific product |
| Reaction Time | Short (under microwave conditions) | Likely longer due to multiple steps |
| Purity | Generally high after purification | Dependent on the efficiency of cyclization |
Experimental Protocols
Route 1: Condensation of Phenylacetic Acid with Aminoguanidine Bicarbonate (Microwave-Assisted)
This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]
Materials:
-
Phenylacetic acid
-
Aminoguanidine bicarbonate
-
Concentrated Hydrochloric Acid (37%)
-
Microwave reactor
Procedure:
-
In a suitable microwave reaction vial, a mixture of aminoguanidine bicarbonate (1.0 eq) and a 37% solution of hydrochloric acid (1.5 eq) is stirred for 2 hours.
-
Phenylacetic acid (1.1 eq) is added to the mixture.
-
The vial is sealed and placed in a microwave reactor. The reaction mixture is heated to the specified temperature (typically 150-180°C) for a designated time (typically 20-40 minutes).
-
After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium hydroxide solution).
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Route 2: Cyclization of N-Cyano-N'-phenylacetylguanidine
This route involves two main steps: the formation of an acylguanidine intermediate and its subsequent cyclization.
Step 2a: Synthesis of N-Cyano-N'-phenylacetylguanidine
This procedure is based on general methods for the acylation of dicyandiamide.
Materials:
-
Benzyl cyanide
-
Dicyandiamide
-
Strong base (e.g., Sodium ethoxide)
-
Anhydrous solvent (e.g., Ethanol)
Procedure:
-
Dicyandiamide (1.0 eq) is dissolved in anhydrous ethanol, and a solution of sodium ethoxide (1.1 eq) in ethanol is added.
-
Benzyl cyanide (1.0 eq) is added dropwise to the reaction mixture.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is treated with water.
-
The aqueous solution is acidified to precipitate the N-Cyano-N'-phenylacetylguanidine.
-
The product is collected by filtration, washed with water, and dried.
Step 2b: Cyclization to this compound
This procedure is based on the general principle of acylguanidine cyclization to form aminotriazoles.
Materials:
-
N-Cyano-N'-phenylacetylguanidine
-
Aqueous base (e.g., Sodium hydroxide solution)
Procedure:
-
N-Cyano-N'-phenylacetylguanidine is suspended in an aqueous sodium hydroxide solution.
-
The mixture is heated at reflux for several hours.
-
The reaction is cooled to room temperature, and the pH is adjusted to neutral with an acid (e.g., hydrochloric acid).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Experimental workflow for Route 1.
Caption: Experimental workflow for Route 2.
References
A Head-to-Head Comparison of 1,2,3-Triazole and 1,2,4-Triazole Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between isomeric scaffolds can significantly impact the bioactivity and therapeutic potential of a compound. This guide provides an objective, data-driven comparison of 1,2,3-triazole and 1,2,4-triazole, two prominent five-membered nitrogen-containing heterocycles in medicinal chemistry. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to inform the strategic design of novel drug candidates.
The core structural difference between these isomers lies in the arrangement of the three nitrogen atoms within the ring. In 1,2,3-triazoles, the nitrogens are in adjacent positions, whereas in 1,2,4-triazoles, one nitrogen is separated from the other two. This seemingly subtle variation significantly influences the electronic distribution, dipole moment, and hydrogen-bonding capabilities of the molecules, leading to distinct pharmacological profiles.[1] While both isomers exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties, the prevalence and potency of these activities can differ.[1]
Anticancer Activity: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often by inducing cell cycle arrest and apoptosis.[1] The 1,2,4-triazole scaffold is arguably more established in this area, with some derivatives showing potent activity by causing cell cycle arrest in the sub-G1 phase.[1] However, the advent of "click chemistry" has made the synthesis of diverse 1,2,3-triazole libraries more accessible, positioning this isomer as a rapidly expanding area of research for novel anticancer therapeutics.[1]
A comparative study on hybrid molecules containing both a 1,2,3-triazole and a 1,2,4-triazole moiety provides a direct comparison of their antiproliferative activities. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these hybrid compounds against various human cancer cell lines.
Table 1: Comparative Antiproliferative Activity of 1,2,3-Triazole/1,2,4-Triazole Hybrids (IC50 in µM)[2]
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) |
| Letrozole (Reference) | 2.8 nM | - | - | - |
| Hybrid 5a | 1.25 | 2.47 | 1.88 | 3.12 |
| Hybrid 5b | 0.98 | 1.76 | 1.15 | 2.54 |
| Hybrid 6a | 15.2 | 21.8 | 18.5 | 25.6 |
| Hybrid 6b | 12.7 | 18.9 | 15.3 | 20.1 |
| Hybrid 6c | 1.11 | 2.03 | 1.46 | 2.89 |
| Hybrid 6d | 0.85 | 1.54 | 1.02 | 2.17 |
| Hybrid 6e | 2.54 | 4.87 | 3.11 | 5.23 |
| Hybrid 6f | 2.13 | 3.98 | 2.76 | 4.88 |
| Hybrid 6g | 18.9 | 25.4 | 21.7 | 29.3 |
| Hybrid 6h | 1.76 | 3.12 | 2.15 | 4.09 |
| Hybrid 6i | 1.49 | 2.88 | 1.97 | 3.76 |
Note: Data extracted from a study on 1,2,3-triazole/1,2,4-triazole hybrids as aromatase inhibitors.[2]
Antifungal Activity: 1,2,4-Triazoles Leading the Way
The 1,2,4-triazole ring is a well-established pharmacophore in the design of antifungal drugs, forming the core of market-leading azole antifungals.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] While 1,2,3-triazole derivatives have also been investigated for antifungal properties, the 1,2,4-triazole scaffold remains more prominent and potent in this therapeutic area.[4]
Table 2: Antifungal Activity of Triazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Type | Organism | MIC (µg/mL) | Reference |
| 1,2,3-Triazole Glycoside | Candida albicans | >100 | [5] |
| 1,2,3-Triazole Glycoside | Aspergillus niger | >100 | [5] |
| 1,2,4-Triazole Derivative | Candida albicans | 3.12 - 25 | |
| 1,2,4-Triazole Derivative | Aspergillus niger | 3.12 - 25 |
Note: This table provides a general comparison based on data from different studies and is not a direct head-to-head comparison from a single study.
Antibacterial Activity: A Field for Both Isomers
Both 1,2,3- and 1,2,4-triazole isomers have been incorporated into derivatives exhibiting potent antibacterial activity, including against drug-resistant strains.[6] A study on hybrid molecules containing both a 1,2,3-triazole and two 1,2,4-triazole rings provides comparative data on their antibacterial efficacy.
Table 3: Antibacterial Activity of 1,2,3-Triazole-bis-1,2,4-Triazole Hybrids (MIC in µg/mL)[1]
| Compound | Gram-positive bacteria | Gram-negative bacteria |
| Hybrid 7d | 4 - 64 | 4 - 128 |
Note: Data extracted from a comparative analysis of triazole bioactivity.[1]
Experimental Protocols
MTT Assay for Anticancer Activity Screening
This protocol is widely used to assess the antiproliferative activity of chemical compounds on cancer cell lines.
1. Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a density of approximately 5 × 10³ cells/well.
-
The plates are incubated overnight to allow the cells to adhere.[1]
2. Compound Treatment:
-
The cells are treated with various concentrations of the synthesized triazole compounds.
-
The incubation period is typically 24 or 48 hours.[1]
3. MTT Addition and Incubation:
-
After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is then incubated for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
4. Solubilization of Formazan:
-
The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.
5. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control (untreated cells), and the IC50 value is determined from the dose-response curve.[1]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the antibacterial or antifungal potency of a compound.
1. Preparation of Compound Dilutions:
-
A two-fold serial dilution of the triazole compound is prepared in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[1]
2. Inoculation:
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., approximately 5 × 10⁵ CFU/mL for bacteria).[1]
3. Controls:
-
A positive control (microorganisms with no compound) and a negative control (medium only) are included on each plate.[1]
4. Incubation:
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]
5. Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Signaling Pathways and Mechanisms of Action
The anticancer activity of many triazole derivatives is linked to their ability to interfere with the cell cycle and induce apoptosis (programmed cell death). Both 1,2,3- and 1,2,4-triazole derivatives have been shown to act as tubulin polymerization inhibitors, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[7][8][9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-benzyl-1H-1,2,4-triazol-3-amine and Analogs: A Guide to Target Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential target specificity and cross-reactivity of 5-benzyl-1H-1,2,4-triazol-3-amine and its analogs. Due to the limited publicly available kinase screening data for this compound, this guide focuses on the anti-proliferative activities of closely related compounds and compares their potential kinase inhibition profiles with established kinase inhibitors, Lapatinib and Erlotinib. This document aims to provide a valuable resource for researchers investigating the therapeutic potential of 1,2,4-triazole derivatives.
Executive Summary
Derivatives of 1,2,4-triazole have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as kinase inhibitors for cancer therapy. This guide examines the biological profile of this compound and its analogs, focusing on their anti-proliferative effects and potential for kinase inhibition. By comparing their activity with the well-characterized kinase inhibitors Lapatinib and Erlotinib, we aim to provide insights into their potential target specificity and off-target effects. The subsequent sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the evaluation of these compounds for further drug development.
Comparative Biological Activity
Anti-proliferative Activity of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amine Analogs
A study by Mathew et al. (2022) investigated the in vitro anti-proliferative activity of a series of 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines against a panel of nine human cancer cell lines. The results, summarized in Table 1, indicate moderate to low anti-proliferative activity for the tested compounds.
Table 1: In Vitro Anti-proliferative Activity of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amine Analogs (% Growth Inhibition at 10 µM)
| Compound | NCI-H522 (Lung) | MOLT-4 (Leukemia) | PC-3 (Prostate) | HL-60(TB) (Leukemia) | HT29 (Colon) | CCRF-CEM (Leukemia) | UO-31 (Renal) | UACC-257 (Melanoma) | A549 (Lung) |
| 4a (N-phenyl) | 1.83 | 1.57 | 1.48 | 1.12 | 1.09 | 0.98 | 0.87 | 0.76 | 0.65 |
| 4b (N-(4-chlorophenyl)) | 2.15 | 1.98 | 1.87 | 1.54 | 1.32 | 1.15 | 1.03 | 0.95 | 0.88 |
| 4c (N-(4-methoxyphenyl)) | 1.96 | 1.78 | 1.65 | 1.32 | 1.18 | 1.02 | 0.91 | 0.83 | 0.71 |
| 4d (N-(2,5-dimethoxyphenyl)) | 32.59 | 26.53 | 23.03 | 21.84 | 19.81 | 17.97 | 12.70 | 12.29 | 12.19 |
Data extracted from Mathew et al., 2022.
Among the tested analogs, compound 4d , featuring a 2,5-dimethoxyphenyl substitution, displayed the most significant anti-proliferative activity, particularly against the NCI-H522 lung cancer cell line. This suggests that substitutions on the N-aryl ring play a crucial role in the cytotoxic effects of this class of compounds.
Kinase Inhibitor Comparison: Triazole Derivatives vs. Established Drugs
To contextualize the potential of 1,2,4-triazole derivatives as kinase inhibitors, their activity against specific kinases can be compared to that of well-established drugs like Lapatinib and Erlotinib. While direct comparative data for this compound is unavailable, a study on other 1,2,4-triazole derivatives as EGFR inhibitors provides a useful reference point.
Table 2: Comparative Kinase Inhibition Profile (IC50 in nM)
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Key Off-Targets (Selectivity) |
| 1,2,4-Triazole Derivative (Example) | EGFR | ~80 | Data not available |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.2 (HER2)[1] | Broad-spectrum, inhibits other kinases at higher concentrations. |
| Erlotinib | EGFR | 2 | Relatively selective for EGFR, but inhibits other kinases at higher concentrations. |
Data for the 1,2,4-triazole derivative is based on representative values from studies on EGFR inhibitors. Lapatinib data from APExBIO. Erlotinib data from various sources.
This comparison highlights that while certain 1,2,4-triazole derivatives exhibit potent inhibition of EGFR, their broader selectivity profile remains largely uncharacterized. In contrast, Lapatinib and Erlotinib have been extensively profiled, revealing both their primary targets and off-target activities.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-proliferative Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on a panel of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the inhibitory activity of a compound against a specific kinase.
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal.
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound solutions in the appropriate kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-based luminescent reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each concentration of the test compound. The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Understanding the cellular pathways modulated by the target kinases is crucial for interpreting the biological effects of inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Its activation triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation and survival.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Experimental Workflow for Kinase Inhibitor Profiling
A typical workflow for assessing the specificity and cross-reactivity of a potential kinase inhibitor involves a series of in vitro and cell-based assays.
Caption: Experimental workflow for kinase inhibitor characterization.
Conclusion
This guide provides a comparative overview of the biological activity of this compound analogs and contextualizes their potential as kinase inhibitors against established drugs. The provided data indicates that N-aryl substitutions on the 1,2,4-triazole scaffold significantly influence anti-proliferative activity. While direct cross-reactivity data for the primary compound of interest is limited, the methodologies and comparative data presented here offer a framework for its further evaluation. Future studies employing comprehensive kinome-wide screening will be essential to fully elucidate the target specificity and potential off-target effects of this promising class of compounds.
References
Comparative Molecular Field Analysis (CoMFA) of Triazole Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of recent Comparative Molecular Field Analysis (CoMFA) studies on triazole-based inhibitors targeting various enzymes. It includes a synthesis of quantitative data, detailed experimental protocols, and visualizations of key processes to aid in the design of novel and potent therapeutic agents.
Triazole derivatives have emerged as a promising scaffold in drug discovery, exhibiting inhibitory activity against a range of biological targets. CoMFA, a widely used 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique, has been instrumental in elucidating the structural requirements for their activity and guiding the design of more potent inhibitors. This guide summarizes key findings from several CoMFA studies on triazole inhibitors targeting enzymes such as Cyclooxygenase-2 (COX-2), p38 MAP kinase, and Xanthine Oxidase (XO).
Performance Comparison of CoMFA Models for Triazole Inhibitors
The predictive power of a CoMFA model is assessed by several statistical parameters. The following tables summarize the key statistical data from various studies on triazole inhibitors, providing a comparative look at the robustness and predictive ability of the generated models for different biological targets.
CoMFA Model Statistics for Triazole-Based COX-2 Inhibitors
| Compound Series | Target | q² | r² | Steric Contribution | Electrostatic Contribution | Reference |
| 1,2,4-Triazole Bearing Compounds | COX-2 | >0.5 | 0.961 | Not Specified | Not Specified | [1] |
Note: Specific steric and electrostatic contributions were not detailed in the abstract.
CoMFA Model Statistics for Triazole-Based p38 MAP Kinase Inhibitors
| Compound Series | Target | q² | r² | Steric Contribution | Electrostatic Contribution | Reference |
| Triazolopyridine Oxazole Derivatives | p38 MAP alpha kinase | 0.707 | 0.942 | Not Specified | Not Specified | [2] |
Note: Specific steric and electrostatic contributions were not detailed in the abstract.
CoMFA Model Statistics for Triazole-Based Xanthine Oxidase (XO) Inhibitors
| Compound Series | Target | q² | r² | Steric Contribution | Electrostatic Contribution | Reference |
| Triazole Derivatives | Xanthine Oxidase | 0.652 | 0.859 | 68.4% | 31.6% | [3] |
CoMFA Model Statistics for Anticancer Triazole Derivatives
| Compound Series | Target | q² | pred r² | Steric Descriptors | Electrostatic Descriptors | Reference |
| Substituted 1,2,4-Triazole Derivatives | Anticancer Activity | 0.2129 | 0.8417 | S 1047, S 927 | E 1002 | [4] |
| 1,2,3-Triazole Sulfonamides | Anti-HL-60 Activity | 0.545 | 0.930 | Not Specified | Not Specified | [5] |
Note: The study on substituted 1,2,4-triazole derivatives utilized the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) approach.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized experimental protocols based on the reviewed literature for CoMFA studies and in vitro enzyme inhibition assays.
General CoMFA Protocol
A typical CoMFA study involves the following steps:
-
Molecular Modeling and Alignment: A set of molecules with known biological activity is selected. The 3D structures of these molecules are generated and optimized to their lowest energy conformation. A crucial step is the alignment of all molecules in the dataset. This is often achieved by superimposing them on a common template structure.[6]
-
Generation of Molecular Fields: The aligned molecules are placed in a 3D grid. A probe atom (typically an sp³ carbon atom with a +1 charge) is systematically moved to each grid point, and the steric (Lennard-Jones 6-12 potential) and electrostatic (Coulombic potential) interaction energies between the probe and each molecule are calculated. These calculated energy values constitute the CoMFA fields.[7]
-
Partial Least Squares (PLS) Analysis: The large matrix of calculated field values is correlated with the biological activity data using the Partial Least Squares (PLS) statistical method. PLS is used to derive a linear equation that relates the variations in the steric and electrostatic fields to the variations in biological activity.[7]
-
Model Validation: The predictive power of the generated CoMFA model is rigorously validated. A common method is leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q²). External validation using a test set of compounds not included in the model generation is also crucial and provides the predictive correlation coefficient (pred r²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.[3]
-
Visualization of Results: The results of the CoMFA are visualized as 3D contour maps. These maps highlight regions in 3D space where modifications to the steric and electrostatic properties of the molecules are predicted to increase or decrease biological activity, providing valuable insights for the design of new, more potent inhibitors.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of triazole derivatives to inhibit COX-1 and COX-2 is often evaluated using commercially available enzyme immunoassay (EIA) kits.
-
Preparation of Reagents: The test compounds and reference drugs (e.g., Celecoxib, Indomethacin) are dissolved in a suitable solvent, typically DMSO.
-
Enzyme Reaction: The assay is performed in a 96-well plate. The reaction mixture typically includes the enzyme (ovine COX-1 or human recombinant COX-2), heme, and a buffer solution.
-
Inhibition Measurement: The test compounds at various concentrations are pre-incubated with the enzyme. The reaction is initiated by adding arachidonic acid, the substrate for COX. The enzymatic reaction produces prostaglandin G2, which is then measured, often through a colorimetric or fluorometric method.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The COX-2 selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[1]
Visualizing Key Processes
To better understand the workflows and biological context, the following diagrams have been generated using the DOT language.
Caption: General workflow of a Comparative Molecular Field Analysis (CoMFA) study.
Caption: Simplified p38 MAP Kinase signaling pathway and the point of intervention for triazole inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. assaygenie.com [assaygenie.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
A Comparative Benchmark of Novel Triazoles Against Standard of Care Antifungals
For Researchers, Scientists, and Drug Development Professionals
The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, underscores the urgent need for novel therapeutic agents. This guide provides an objective comparison of the performance of novel triazoles against current standard-of-care antifungal drugs, supported by experimental data.
In Vitro Susceptibility: A Head-to-Head Comparison
The in vitro activity of antifungal agents is a primary indicator of their potential efficacy. Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard metric for comparison. The following tables summarize the MIC values of novel triazoles against clinically relevant fungal pathogens, benchmarked against standard-of-care azoles.
Table 1: Comparative In Vitro Activity (MIC µg/mL) Against Candida Species
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. krusei | C. auris |
| Standard of Care | |||||
| Fluconazole | 0.25 - 16.52 | ≤0.125 - >64 | 0.5 - 4.0 | 32 - >64 | ≥64 |
| Itraconazole | 0.26 - 0.861 | ≤0.125 - 2.0 | ≤0.125 - 0.5 | 0.25 | Relatively unchanged |
| Voriconazole | 0.05 | ≤0.125 - 1.0 | ≤0.125 - 0.25 | 0.5 | 4 |
| Posaconazole | 0.11 | ≤0.125 - 0.5 | ≤0.125 - 0.25 | 0.5 | 1 |
| Novel Triazoles | |||||
| Luliconazole | 0.087 - 0.706 | - | - | - | - |
| Isavuconazole | 0.13 | - | - | - | Relatively unchanged |
| PC945 | - | - | - | - | 0.058 |
| Compound 7 | ≤0.008 - 1 | ≤0.008 - 1 | ≤0.008 - 1 | - | 0.016 - 4 |
| Compound 18 | ≤0.008 - 1 | ≤0.008 - 1 | ≤0.008 - 1 | - | 0.016 - 4 |
| Compound 21 | ≤0.008 - 1 | ≤0.008 - 1 | ≤0.008 - 1 | - | 0.016 - 4 |
Data compiled from multiple sources. Ranges indicate variability across different studies and isolates. Some novel compounds are presented with their research code names.
Table 2: Comparative In Vitro Activity (MIC µg/mL) Against Aspergillus and Trichophyton Species
| Antifungal Agent | Aspergillus fumigatus | Trichophyton rubrum |
| Standard of Care | ||
| Itraconazole | ~0.00089 | 0.26 |
| Voriconazole | 0.183 - 11.45 | 0.05 |
| Posaconazole | 0.023 - 2.85 | 0.11 |
| Novel Triazoles | ||
| Luliconazole | ≤0.00087 | - |
| Isavuconazole | - | 0.13 |
| PC945 | 0.047 - 11.72 | - |
Data compiled from multiple sources. Ranges indicate variability across different studies and isolates.
Mechanism of Action: Targeting Fungal Cell Integrity
Triazole antifungals, both standard and novel, primarily exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is a critical component of the ergosterol biosynthesis pathway. The inhibition of this enzyme leads to a depletion of ergosterol, a vital component for fungal cell membrane structure and function, and an accumulation of toxic sterol precursors. This disruption of the cell membrane ultimately leads to the inhibition of fungal growth and cell death.[1][2][3]
Resistance to triazoles can emerge through several mechanisms, including mutations in the ERG11 gene that reduce the drug's binding affinity, overexpression of ERG11, and increased drug efflux through the activation of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters.[4][5]
Mechanism of triazole action and resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of novel triazoles.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines for yeasts.
-
Inoculum Preparation:
-
Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.
-
A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions are performed in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
Plates are incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control well.
-
Antifungal Susceptibility Testing Workflow.
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
This protocol provides a framework for evaluating the in vivo efficacy of antifungal agents against Candida infections.
-
Animal Model:
-
Immunocompromised male BALB/c mice (6-8 weeks old) are typically used. Immunosuppression can be induced with agents like cyclophosphamide.[6]
-
-
Fungal Strain and Infection:
-
A clinical isolate of the desired Candida species is grown in a suitable broth.
-
Mice are infected via the lateral tail vein with a standardized inoculum (e.g., 1 x 10⁵ CFU/mouse).[6]
-
-
Treatment Regimen:
-
Treatment with the novel triazole or standard-of-care drug is initiated at a specified time post-infection (e.g., 24 hours).
-
The drug is administered at various dosages and routes (e.g., intravenously, orally) for a defined period (e.g., 7 consecutive days).[6]
-
-
Efficacy Assessment:
-
Survival Analysis: Mice are monitored daily, and survival rates are recorded over a period (e.g., 21 days).
-
Fungal Burden: At the end of the treatment period, organs (e.g., kidneys, brain) are harvested, homogenized, and plated to determine the fungal load (CFU/gram of tissue).[6]
-
Murine Candidiasis Efficacy Model.
In Vivo Efficacy: Murine Model of Invasive Aspergillosis
This protocol outlines a model for assessing antifungal efficacy against Aspergillus infections.
-
Animal Model and Immunosuppression:
-
Infection:
-
Treatment:
-
Antifungal therapy is initiated at a set time post-infection and administered for a specified duration.
-
-
Outcome Measures:
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potential toxicity of antifungal compounds against mammalian cells, such as the human liver cell line HepG2.[9][10]
-
Cell Culture and Seeding:
-
HepG2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to attach for 24 hours.[9]
-
-
Compound Treatment:
-
MTT Assay:
-
Data Analysis:
Cytotoxicity (MTT) Assay Workflow.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. Novel ERG11 and TAC1b Mutations Associated with Azole Resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reframeDB [reframedb.org]
Safety Operating Guide
Proper Disposal of 5-benzyl-1H-1,2,4-triazol-3-amine: A Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 5-benzyl-1H-1,2,4-triazol-3-amine is to entrust it to a licensed waste disposal company. Do not dispose of this chemical into drains or the environment.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.
Key Physical and Chemical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 22819-07-4 |
| Molecular Formula | C₉H₁₀N₄ |
| Molecular Weight | 174.21 g/mol |
| Appearance | White to light yellow/orange powder |
| Melting Point | 170°C |
| Hazard | Irritant |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in adherence to local, state, and federal regulations. The following steps outline the recommended procedure for its safe disposal.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate personal protective equipment.
-
This includes, but is not limited to:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
A lab coat or other protective clothing.
-
In cases of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1]
-
2. Containment and Packaging:
-
If the material is spilled, carefully sweep it up and shovel it into a suitable container for disposal.[1] Avoid generating dust.
-
For routine disposal of unused material, keep it in its original, suitable, and closed container.
-
Ensure the container is clearly and accurately labeled with the chemical name and any associated hazards.
3. Storage Pending Disposal:
-
Store the container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1]
-
Keep the container tightly closed.
4. Arrange for Professional Disposal:
-
Contact a licensed and approved waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
The primary disposal method is to "Dispose of contents/container to an approved waste disposal plant".[1][2][3]
5. Documentation:
-
Maintain records of the disposal, including the name of the waste disposal company, the date of pickup, and the amount of chemical disposed of, in accordance with your institution's policies and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Important Considerations:
-
Environmental Protection: This chemical may be harmful to aquatic life with long-lasting effects.[3] Do not allow it to enter the environment.[1]
-
Regulatory Compliance: Always adhere to the specific disposal regulations of your institution and region.
-
First Aid: In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet. For eye contact, rinse cautiously with water for several minutes.[1][2][4] For skin contact, wash with plenty of soap and water.[1][2] If inhaled, move to fresh air.[1][2] If swallowed, clean the mouth with water and drink plenty of water afterwards.[1][2] In all cases of significant exposure or if symptoms persist, seek medical attention.[1][2]
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-benzyl-1H-1,2,4-triazol-3-amine
For Immediate Implementation: This guide provides critical safety and logistical protocols for researchers, scientists, and drug development professionals working with 5-benzyl-1H-1,2,4-triazol-3-amine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Overview: this compound is classified as an irritant. It may cause an allergic skin reaction and serious eye irritation. Therefore, meticulous handling and the use of appropriate personal protective equipment (PPE) are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing. | Protects against eye irritation from dust particles and splashes. |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. | Prevents skin contact, irritation, and potential allergic reactions. |
| Body Protection | A lab coat worn fully buttoned. | Protects skin and clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a calibrated analytical balance is available if weighing the solid.
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE and ensure it is in good condition.
2. Handling the Compound:
-
Don all required PPE before handling the chemical container.
-
Handle the compound in a designated area, away from ignition sources and incompatible materials.
-
When weighing, use a spatula to transfer the solid. Avoid creating dust.
-
Keep the container tightly sealed when not in use to prevent contamination and exposure.
3. In Case of a Spill:
-
Immediate Actions:
-
Alert personnel in the immediate vicinity.
-
Evacuate the area if the spill is large or if there is a risk of airborne dust.
-
-
Cleanup Procedure for Small Spills (Solid):
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with a damp paper towel to avoid generating dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Place all contaminated materials, including gloves and paper towels, into the hazardous waste container.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is critical for environmental protection and regulatory compliance.
1. Waste Segregation:
-
All materials contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup debris, must be collected in a designated hazardous waste container.[1][2]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
2. Container Management:
-
Use a container that is compatible with the chemical and can be securely sealed.
-
Keep the hazardous waste container closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.[1][2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow Guides
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Procedure for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
